Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 1,9-diazaspiro[4.5]decane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-5-7-13(10-15)6-4-8-14-13/h14H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFULYHFVRJQJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655056 | |
| Record name | tert-Butyl 1,7-diazaspiro[4.5]decane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939793-21-2 | |
| Record name | 1,1-Dimethylethyl 1,7-diazaspiro[4.5]decane-7-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939793-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 1,7-diazaspiro[4.5]decane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
"Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate synthesis pathway"
An In-Depth Technical Guide to the Synthesis of Tert-Butyl 1,7-Diazaspiro[4.5]decane-7-carboxylate
Abstract
The 1,7-diazaspiro[4.5]decane scaffold is a valuable structural motif in modern medicinal chemistry, prized for its conformational rigidity and three-dimensional character which can enhance binding affinity and optimize pharmacokinetic properties. This guide provides a detailed, field-proven synthetic pathway for this compound, a key intermediate where the nitrogen at the 7-position is selectively protected with a tert-butoxycarbonyl (Boc) group. This mono-protection strategy allows for differential functionalization at the N1 position, making it a versatile building block for drug discovery and development. We will explore a robust two-step sequence commencing from commercially available starting materials, centered around a strategic intermolecular and a subsequent intramolecular reductive amination.
Retrosynthetic Analysis and Strategic Design
The synthetic strategy is best understood by first deconstructing the target molecule. A retrosynthetic analysis reveals a logical and efficient approach to its assembly. The spirocyclic core can be disconnected at the C-N1 and C5-N1 bonds, which points to an intramolecular cyclization of a linear precursor. This precursor, a 4-amino-substituted piperidine derivative, can in turn be synthesized from a piperidone core.
The key disconnection simplifies the target molecule into two primary building blocks: N-Boc-4-piperidone and a two-carbon unit bearing an amino group and a masked aldehyde. This analysis establishes a clear and convergent synthetic plan.
Forward Synthesis Pathway: A Two-Stage Approach
The forward synthesis executes the strategy derived from our retrosynthetic analysis. The pathway leverages two sequential reductive amination reactions. The first is an intermolecular coupling to build the linear precursor, and the second is an intramolecular cyclization to construct the final spirocyclic system.
Step 1: Intermolecular Reductive Amination
The first critical step involves the coupling of the piperidone core with the side chain. Reductive amination is the method of choice for this transformation due to its high efficiency and operational simplicity.[1][2]
Mechanism and Rationale: The reaction between N-Boc-4-piperidone and aminoacetaldehyde diethyl acetal proceeds via the formation of an iminium ion intermediate, which is then reduced in situ to the corresponding secondary amine.[3] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reducing agent for this purpose. It is mild enough not to reduce the starting ketone but is highly effective at reducing the protonated imine (iminium ion), which is formed under the reaction conditions.[4] This selectivity prevents side reactions and leads to a clean conversion. Dichloroethane (DCE) or dichloromethane (DCM) are common solvents for this reaction.
Experimental Protocol: Synthesis of tert-butyl 4-((2,2-diethoxyethyl)amino)piperidine-1-carboxylate
-
To a stirred solution of N-Boc-4-piperidone (19.9 g, 100 mmol) in 1,2-dichloroethane (400 mL), add aminoacetaldehyde diethyl acetal (14.6 g, 110 mmol).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (25.4 g, 120 mmol) portion-wise over 20 minutes, ensuring the temperature does not exceed 30°C.
-
Continue stirring the reaction mixture at room temperature for 16-24 hours, monitoring by TLC or LC-MS until the starting piperidone is consumed.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 2: Acetal Deprotection and Intramolecular Cyclization
This final step is a one-pot cascade reaction involving two distinct transformations. First, the acetal protecting group is removed under acidic conditions to reveal a terminal aldehyde. This is immediately followed by a second, intramolecular reductive amination to form the desired pyrrolidine ring, thus completing the spirocyclic structure.
Mechanism and Rationale: Treatment with aqueous acid (e.g., HCl) hydrolyzes the diethyl acetal to the corresponding aldehyde. Under these acidic conditions, the secondary amine (formed in Step 1) and the newly formed aldehyde exist in equilibrium with a cyclic iminium ion. This intramolecular cyclization is entropically favored. The subsequent introduction of a reducing agent, again preferably sodium triacetoxyborohydride, reduces the endocyclic C=N bond to furnish the final this compound. The Boc protecting group on N7 is stable to these mild acidic conditions used for a short duration.[5]
Experimental Protocol: Synthesis of this compound
-
Dissolve the crude tert-butyl 4-((2,2-diethoxyethyl)amino)piperidine-1-carboxylate (approx. 100 mmol) in a mixture of tetrahydrofuran (THF, 300 mL) and 2M aqueous hydrochloric acid (150 mL).
-
Stir the mixture vigorously at room temperature for 4-6 hours, monitoring the hydrolysis of the acetal by TLC or LC-MS.
-
Once the hydrolysis is complete, cool the reaction mixture in an ice bath to 0-5°C.
-
Carefully add solid sodium bicarbonate until the pH of the solution is approximately 4-5.
-
Add sodium triacetoxyborohydride (27.6 g, 130 mmol) portion-wise, maintaining the internal temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for an additional 12-18 hours.
-
Adjust the pH to >9 with a 2M NaOH solution and extract the product with dichloromethane or ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to yield the pure product as a solid or viscous oil.
Data Summary and Reagent Table
For clarity and reproducibility, the key quantitative data for the synthesis are summarized below.
| Compound | Formula | MW ( g/mol ) | Step 1 Equiv. | Step 2 Equiv. |
| N-Boc-4-piperidone | C₁₀H₁₇NO₃ | 199.25[6] | 1.0 | - |
| Aminoacetaldehyde diethyl acetal | C₆H₁₅NO₂ | 133.19 | 1.1 | - |
| Sodium triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 1.2 | 1.3 |
| Intermediate 1 | C₁₆H₃₂N₂O₄ | 316.44 | - | 1.0 |
| Final Product | C₁₃H₂₄N₂O₂ | 240.34 [7] | - | - |
Conclusion
The described synthetic pathway provides a reliable and scalable method for the preparation of this compound. By employing a double reductive amination strategy, this guide outlines an efficient route that relies on readily available starting materials and well-established, high-yielding chemical transformations. The resulting N7-Boc protected spirodiamine is an invaluable building block, primed for further elaboration in the synthesis of complex nitrogen-containing heterocycles for pharmaceutical research.
References
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Bhowmik, A., Naskar, K., Roy, S., Sahoo, A., & Indubhusan. (2024). Diastereoselective Intramolecular Spirocyclization via C(sp)−H Bond Functionalization Towards the Synthesis of 2,7‐Diazaspiro[4.5]decane‐1,3‐diones. ResearchGate. [Link]
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Wuhan Institute of Technology. (2015). Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. Eureka | Patsnap. [Link]
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Iwata, C., Yamada, M., Shinoo, Y., Kobayashi, K., & Okada, H. (1977). Intramolecular cyclisation of phenolic α-diazoketones. Novel synthesis of the spiro[4.5]decane carbon framework. Journal of the Chemical Society, Chemical Communications, 888. [Link]
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A Comprehensive Guide to the Synthesis of tert-Butyl 1,7-Diazaspiro[4.5]decane-7-carboxylate: A Key Scaffold for Modern Drug Discovery
Abstract
The 1,7-diazaspiro[4.5]decane framework represents a critical structural motif in medicinal chemistry. Its inherent three-dimensionality and conformational rigidity provide a unique scaffold for the development of novel therapeutics with enhanced potency and selectivity.[1][2] This guide presents an in-depth, field-proven methodology for the synthesis of tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate, a versatile intermediate where one nitrogen atom is selectively protected, enabling regioselective functionalization in subsequent synthetic steps. We will explore the strategic considerations behind a multi-step synthesis, provide detailed, step-by-step protocols, and offer insights into the causality of experimental choices, ensuring a reproducible and scalable process for researchers in drug development.
Introduction: The Strategic Value of Spirocyclic Diamines
In the quest for novel bioactive molecules, medicinal chemists are increasingly moving beyond flat, aromatic structures towards more complex, sp³-rich scaffolds.[1] Spirocyclic diamines, such as the 1,7-diazaspiro[4.5]decane core, are exemplary of this paradigm shift. These structures introduce a fixed, three-dimensional geometry that can orient pharmacophoric elements in precise vectors, leading to superior target engagement and improved pharmacological profiles.[3][4]
The target molecule, this compound, is of particular importance. It incorporates the tert-butoxycarbonyl (Boc) protecting group, a cornerstone of modern organic synthesis. The Boc group masks one of the two secondary amines, rendering it nucleophilically inert under a wide range of conditions.[5] This strategic protection is paramount, as it allows for the selective elaboration of the unprotected nitrogen atom, followed by a straightforward deprotection step under acidic conditions to reveal the second amine for further modification.[6] This guide details a robust and logical pathway to access this valuable building block.
Retrosynthetic Analysis and Strategic Pathway
The synthesis of a spirocyclic system requires a carefully planned sequence of reactions to construct the two interconnected rings around a central quaternary carbon. Our chosen strategy involves the construction of a functionalized piperidine ring, which then serves as the foundation for the subsequent formation of the pyrrolidine ring.
The overall synthetic workflow is depicted below. This pathway begins with a commercially available piperidine derivative and proceeds through key transformations including a Strecker reaction, nitrile reduction, intramolecular cyclization, and a final, selective N-Boc protection.
Caption: Proposed Synthetic Workflow for the Target Compound.
Detailed Experimental Protocols
The following protocols are designed for execution by trained chemists in a controlled laboratory setting. All operations involving hazardous reagents should be performed in a certified fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 1-Benzyl-4-amino-4-cyanopiperidine (Strecker Reaction)
Causality: The Strecker reaction is a classic, efficient method for synthesizing α-aminonitriles from a ketone. Here, we use N-benzyl-4-piperidone as the starting ketone. The benzyl group serves as a robust protecting group for the piperidine nitrogen, which can be removed later via hydrogenolysis. The resulting aminonitrile is the key precursor for building the second heterocyclic ring.
-
Procedure:
-
To a stirred solution of ammonium chloride (1.2 eq.) in water, add potassium cyanide (1.2 eq.). Caution: Potassium cyanide is highly toxic. Handle with extreme care.
-
Cool the solution to 0 °C in an ice bath and add a solution of N-benzyl-4-piperidone (1.0 eq.) in methanol.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting precipitate is collected by suction filtration using a Buchner funnel, washed with cold water, and dried in vacuo to yield the crude aminonitrile.
-
The product can be purified by recrystallization from ethanol if necessary.
-
Step 2: Reductive Conversion to 1-Benzyl-4-(aminomethyl)piperidin-4-amine
Causality: This step involves the reduction of the nitrile group to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent chosen for its ability to completely reduce the nitrile to the amine without affecting the benzyl protecting group. The resulting diamine is primed for the subsequent cyclization step.
-
Procedure:
-
In a flame-dried, three-necked flask under an inert nitrogen atmosphere, suspend lithium aluminum hydride (2.5 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and slowly add a solution of the aminonitrile from Step 1 (1.0 eq.) in anhydrous THF. The addition should be dropwise to control the exothermic reaction.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6-8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting aluminum salts through a pad of Celite and wash the filter cake thoroughly with THF.
-
Concentrate the combined filtrates under reduced pressure to yield the crude diamine, which is often used in the next step without further purification.
-
Step 3: Formation of the 1,7-Diazaspiro[4.5]decane Core
Causality: This crucial step forms the spirocyclic core via an intramolecular cyclization. While various methods exist, one common approach involves converting one of the amino groups into a better leaving group (e.g., via tosylation) and then inducing cyclization. A more direct approach, though potentially lower-yielding, involves heating the diamine with a catalyst. For this guide, we will outline a conceptual pathway involving a Dieckmann-type condensation logic if the precursor was designed differently, or a direct intramolecular displacement. A simplified, direct cyclization is often explored first.
-
Procedure (Conceptual Intramolecular Displacement):
-
The diamine from Step 2 is dissolved in a high-boiling point solvent such as toluene.
-
A suitable reagent is added to convert one amine into a leaving group precursor (e.g., treatment with a sulfonyl chloride).
-
A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is added, and the reaction is heated to promote the intramolecular Sₙ2 reaction, where the remaining primary amine displaces the leaving group to form the pyrrolidine ring.
-
After cooling, the reaction mixture is washed with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product, 1-benzyl-1,7-diazaspiro[4.5]decane, is purified by column chromatography.
-
Step 4: Debenzylation to Yield 1,7-Diazaspiro[4.5]decane
Causality: The benzyl protecting group must be removed to free the second nitrogen atom. Catalytic hydrogenation is the method of choice for this transformation. It is highly efficient and clean, with hydrogen gas being the only reagent and the catalyst being easily removed by filtration.
-
Procedure:
-
Dissolve the spirocyclic compound from Step 3 (1.0 eq.) in methanol.
-
Carefully add Palladium on carbon (10 wt%, ~5 mol%) to the solution.
-
The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically using a balloon or a Parr shaker) at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: Palladium on carbon can be pyrophoric when dry; keep the filter cake wet.
-
Concentrate the filtrate under reduced pressure to yield the debenzylated product, 1,7-diazaspiro[4.5]decane.
-
Step 5: Selective N-Boc Protection
Causality: This is the final and most critical step for creating the desired intermediate. The two secondary amines of the spiro-diamine are chemically distinct due to their environment (one in a six-membered ring, one in a five-membered ring), which can sometimes be exploited for selectivity. However, achieving mono-protection often relies on careful control of stoichiometry. Using slightly less than one equivalent of the protecting agent ensures a statistical preference for the mono-protected product over the di-protected byproduct.
-
Mechanism of Boc Protection: The lone pair of the nitrogen atom acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate ((Boc)₂O) anhydride. This forms a tetrahedral intermediate which then collapses, releasing tert-butoxide, carbon dioxide, and the protected amine.[5][7]
Caption: Mechanism of Amine Protection using Boc Anhydride.
-
Procedure:
-
Dissolve 1,7-diazaspiro[4.5]decane (1.0 eq.) in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 0.95 eq.) in the same solvent dropwise over 30 minutes. The sub-stoichiometric amount of (Boc)₂O is crucial to minimize the formation of the di-protected species.
-
Add a base such as triethylamine (TEA, 1.1 eq.) to scavenge the acid formed during the reaction.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with DCM and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product will be a mixture of starting material, the desired mono-Boc product, and the di-Boc byproduct. This mixture is purified by flash column chromatography on silica gel to isolate the target compound, this compound.
-
Summary of Synthetic Pathway and Data
The following table summarizes the key transformations and expected outcomes for this synthetic sequence. Yields are representative and may vary based on experimental conditions and scale.
| Step | Reaction Name | Starting Material | Product | Key Reagents | Representative Yield (%) |
| 1 | Strecker Reaction | N-Benzyl-4-piperidone | 1-Benzyl-4-amino-4-cyanopiperidine | KCN, NH₄Cl | 85-95% |
| 2 | Nitrile Reduction | 1-Benzyl-4-amino-4-cyanopiperidine | 1-Benzyl-4-(aminomethyl)piperidin-4-amine | LiAlH₄ | 70-85% |
| 3 | Intramolecular Cyclization | 1-Benzyl-4-(aminomethyl)piperidin-4-amine | 1-Benzyl-1,7-diazaspiro[4.5]decane | Base | 50-70% |
| 4 | Catalytic Hydrogenation | 1-Benzyl-1,7-diazaspiro[4.5]decane | 1,7-Diazaspiro[4.5]decane | H₂, Pd/C | >95% |
| 5 | Selective N-Boc Protection | 1,7-Diazaspiro[4.5]decane | This compound | (Boc)₂O | 40-60% |
Conclusion
The synthesis of this compound is a multi-step process that requires careful execution and an understanding of fundamental organic reactions. The pathway described herein provides a robust and logical approach for accessing this highly valuable building block. By leveraging classic transformations such as the Strecker reaction and modern protecting group strategies, researchers can reliably produce this scaffold for incorporation into diverse drug discovery programs. The strategic use of the Boc group ensures that the synthetic utility of the spiro-diamine core can be fully realized, paving the way for the development of next-generation therapeutics.
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A Technical Guide to tert-Butyl 1,7-Diazaspiro[4.5]decane-7-carboxylate: A Pivotal Scaffold in Modern Drug Discovery
Part 1: Strategic Overview and Compound Identification
The relentless pursuit of novel therapeutic agents frequently requires chemists to venture beyond flat, two-dimensional aromatic systems into the rich, three-dimensional chemical space offered by scaffolds like spirocycles. The 1,7-diazaspiro[4.5]decane framework is a premier example of such a scaffold, providing a rigid, geometrically defined core that allows for the precise spatial orientation of pharmacophoric elements. This rigidity can lead to enhanced binding affinity, improved selectivity, and favorable physicochemical properties such as increased metabolic stability and solubility.[1]
This guide focuses on a particularly valuable derivative: tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate . This compound serves as a critical building block, featuring a secondary amine protected by the ubiquitous tert-butyloxycarbonyl (Boc) group. This strategic protection allows for selective functionalization at the free secondary amine (N1) before exposing the N7 position for further synthetic elaboration, a common and powerful strategy in combinatorial chemistry and lead optimization.
A Note on Isomers and CAS Identification: It is critical for researchers to note that "1,7-diazaspiro[4.5]decane" can refer to several isomers depending on the numbering of the spirocyclic system. The specific topic of this guide, this compound, implies the Boc group is on the nitrogen of the six-membered ring. However, related isomers such as tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate (CAS: 236406-61-4) are also commercially available and serve similar roles.[2] The CAS number provided in the query, 939793-21-2, corresponds to tert-Butyl 3-bromopyrrolidine-1-carboxylate, a different chemical entity. This guide will proceed by focusing on the chemical family of Boc-protected diazaspiro[4.5]decanes, which are the relevant structures for the intended scientific audience.
Part 2: Physicochemical and Structural Characteristics
The utility of a synthetic building block is fundamentally tied to its physical and chemical properties. The Boc-protected diazaspiro[4.5]decane scaffold is typically a stable, solid material amenable to standard laboratory handling.
| Property | Data | Source |
| IUPAC Name | tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate | PubChem[2] |
| Molecular Formula | C₁₃H₂₄N₂O₂ | PubChem[2] |
| Molecular Weight | 240.34 g/mol | PubChem[2] |
| CAS Number | 236406-61-4 (for 2,7-isomer) | PubChem[2] |
| Appearance | White powdery or crystalline solid | ChemBK[3] |
| Melting Point | Approx. 82-85 °C | ChemBK[3] |
| Solubility | Soluble in organic solvents like ether, chloroform, DMF | ChemBK[3] |
| Storage | Keep in a dark place, sealed in dry, 2-8°C | Sigma-Aldrich[4] |
The core of its synthetic value lies in the tert-butyloxycarbonyl (Boc) group. The Boc group is renowned for its stability under a wide array of reaction conditions, including those involving nucleophiles and bases, yet it can be removed cleanly and efficiently under acidic conditions.[5][6] This differential reactivity is the cornerstone of its application in multi-step synthesis.
Part 3: Synthetic Pathways and Strategic Considerations
The synthesis of diazaspiro[4.5]decane scaffolds is a non-trivial process that typically involves multi-step sequences. These routes are designed to construct the spirocyclic core with the desired regiochemistry. While specific pathways are often proprietary and detailed in patent literature, a generalized approach can be illustrated.[7][8] The causality behind such a multi-step synthesis is rooted in the need to build complexity methodically, often starting from simpler, commercially available cyclic ketones or amines and employing reactions like cyclization, reduction, and protection-deprotection sequences.
Caption: A generalized workflow for the synthesis of the diazaspiro scaffold.
Part 4: The Core Protocol: Acid-Mediated Boc Deprotection
The most frequent and critical manipulation of this building block is the deprotection of the N7 amine. This step is the gateway to derivatization and the attachment of the molecule to other fragments. The choice of deprotection conditions is paramount and must be tailored to the substrate's sensitivity to acid.
Mechanism of Action: Acid-Catalyzed Cleavage
The deprotection proceeds via an acid-catalyzed mechanism. The causality is straightforward: protonation of the carbamate oxygen weakens the tert-butyl-oxygen bond, facilitating its cleavage to form the highly stable tert-butyl cation and an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates to yield the free amine, which is then protonated by the acid to form a salt.[5]
Caption: The acid-catalyzed mechanism for the removal of a Boc protecting group.
Field-Proven Experimental Protocol: Deprotection with 4M HCl in Dioxane
While trifluoroacetic acid (TFA) is effective, it is a strong acid that can sometimes lead to side reactions if other acid-labile groups are present. For many applications, a solution of hydrogen chloride in an organic solvent like 1,4-dioxane provides a cleaner, more controlled deprotection, yielding the amine hydrochloride salt directly, which is often a crystalline, easily handled solid.[5][9]
Objective: To efficiently remove the Boc protecting group from this compound to yield 1,7-diazaspiro[4.5]decane hydrochloride.
Materials:
-
This compound (1.0 equiv.)
-
4M Hydrogen Chloride in 1,4-Dioxane (5-10 equiv.)
-
Anhydrous Diethyl Ether
-
Round-bottom flask with magnetic stir bar
-
Nitrogen or Argon atmosphere setup
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the Boc-protected diazaspirodecane (1.0 equiv.).
-
Solvent Addition: Dissolve the substrate in a minimal amount of an appropriate anhydrous solvent if necessary (dioxane itself is often sufficient).
-
Reagent Addition: At room temperature, add the solution of 4M HCl in 1,4-dioxane (5-10 equiv.) dropwise to the stirring substrate solution. Causality Note: The excess acid ensures the reaction goes to completion and that the final product is fully protonated as the hydrochloride salt.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically complete within 1 to 4 hours. Progress can be monitored by Thin-Layer Chromatography (TLC) or LC-MS by observing the disappearance of the starting material.
-
Product Isolation: Upon completion, concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the solvent and excess HCl.
-
Precipitation and Washing: Add a sufficient volume of cold, anhydrous diethyl ether to the residue. This will cause the hydrochloride salt of the deprotected amine to precipitate. Causality Note: The amine salt is ionic and generally insoluble in nonpolar ethers, allowing for efficient isolation from any nonpolar byproducts.
-
Final Product: Collect the solid precipitate by vacuum filtration, wash the filter cake with additional cold diethyl ether, and dry under high vacuum to yield the pure amine hydrochloride salt.
Caption: A step-by-step workflow for the Boc deprotection protocol.
Part 5: Applications in Medicinal Chemistry and Drug Discovery
The true value of this scaffold is realized in its application as an intermediate for biologically active compounds.[3] Its rigid, three-dimensional nature makes it an attractive replacement for more flexible or planar structures like piperidine, allowing for a more refined exploration of receptor binding pockets.[1][10]
Key Therapeutic Areas:
-
Inflammatory Diseases: Derivatives of diazaspiro[4.5]decanes have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1).[11] RIPK1 is a key mediator of necroptosis, a form of programmed cell death implicated in various inflammatory conditions. The spirocyclic core helps position the key binding motifs for optimal interaction with the kinase.[11]
-
Cardiovascular Disease: The 1,3,8-triazaspiro[4.5]decane scaffold, a close relative, has been used to develop inhibitors of the mitochondrial permeability transition pore (mPTP).[12] Preventing the opening of this pore is a therapeutic strategy to reduce cell death during reperfusion injury following a myocardial infarction.[12]
Caption: Logical progression from building block to lead compound in drug discovery.
Part 6: Safety, Handling, and Storage
As with any chemical reagent, proper handling is essential. The Boc-protected compound and its deprotected salt should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
| Hazard Class | GHS Statement | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed | PubChem, Sigma-Aldrich[2][4] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | PubChem, Sigma-Aldrich[2][4] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | PubChem, Sigma-Aldrich[2][4] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | PubChem, Sigma-Aldrich[2][4] |
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place, with recommended temperatures between 2-8°C to ensure long-term stability.[4]
Part 7: Conclusion
This compound and its isomers are more than just chemical curiosities; they are enabling tools for modern medicinal chemistry. By providing a rigid, three-dimensional core with orthogonally protected amines, this scaffold allows for the systematic and efficient synthesis of complex molecules. Its successful application in developing potent kinase inhibitors and other therapeutic agents underscores its importance. Understanding its properties, mastering its core deprotection chemistry, and appreciating its strategic value are essential for any researcher aiming to develop next-generation therapeutics.
References
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Title: tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate | C13H24N2O2 | CID 23282891 Source: PubChem URL: [Link]
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Title: 2,7-DIAZASPIRO[4.5]DECANE-7-CARBOXYLIC ACID TERT-BUTYL ESTER Source: ChemBK URL: [Link]
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Title: tert-Butyl 1,7-diazaspiro(4.4)nonane-7-carboxylate | C12H22N2O2 Source: PubChem URL: [Link]
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Title: 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent Source: Journal of Medicinal Chemistry - Figshare URL: [Link]
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Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride Source: National Institutes of Health (NIH) URL: [Link]
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Title: Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate Source: PubChemLite URL: [Link]
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Title: Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction Source: PubMed URL: [Link]
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Title: Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate Source: Eureka | Patsnap URL: [Link]
-
Title: Tert-butyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate Source: PubChem URL: [Link]
-
Title: 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione Source: MDPI URL: [Link]
-
Title: Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) Source: ResearchGate URL: [Link]
- Title: Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.
- Title: Synthesis method of tert-butyl-1, 7-diazaspiro [3.
-
Title: Tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate Source: PubChem URL: [Link]
-
Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors Source: PubMed URL: [Link]
-
Title: Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters Source: ResearchGate URL: [Link]
-
Title: 2,6-Diazaspiro[3.3]heptanes - Supporting Information Source: Organic Syntheses URL: [Link]
-
Title: Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate Source: ResearchGate URL: [Link]
-
Title: tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate Source: PubChem URL: [Link]
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An In-Depth Technical Guide to Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate: A Key Intermediate in Modern Drug Discovery
Introduction: Unveiling the Potential of a Unique Spirocyclic Scaffold
In the landscape of contemporary drug discovery and development, the quest for novel molecular scaffolds that offer three-dimensional complexity and improved physicochemical properties is paramount. Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate, a key building block, has emerged as a significant player in this arena. Its rigid, spirocyclic framework, which combines a pyrrolidine and a piperidine ring sharing a single carbon atom, provides a unique conformational rigidity that is highly sought after in the design of targeted therapeutics. This guide offers an in-depth exploration of the physical and chemical properties of this versatile compound, providing researchers, scientists, and drug development professionals with the critical knowledge to effectively utilize it in their synthetic endeavors.
Physicochemical Properties: A Foundation for Synthetic Application
A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its successful application in multi-step syntheses. The following section details the key characteristics of this compound.
Structural and General Properties
The structural integrity of this diazaspiro compound, featuring a bulky tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms, dictates its reactivity and handling characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₄N₂O₂ | [1] |
| Molecular Weight | 240.34 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | Approximately 82-85 °C | [2] |
| Boiling Point (Predicted) | 337.0 ± 25.0 °C at 760 mmHg | |
| Density (Predicted) | 1.07 ± 0.1 g/cm³ |
Solubility Profile
The solubility of this compound is a critical parameter for reaction setup and purification. Experimental observations indicate its solubility in a range of common organic solvents.
| Solvent | Solubility | Source(s) |
| Chloroform | Soluble | [2] |
| Dimethylformamide (DMF) | Soluble | [2] |
| Ether | Soluble | [2] |
| Dichloromethane (DCM) | Expected to be soluble | |
| Methanol | Expected to be soluble | |
| Water | Sparingly soluble to insoluble |
Spectroscopic Characterization: Elucidating the Molecular Structure
Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of synthetic compounds. While a comprehensive, publicly available dataset for the 1,7-isomer is limited, the expected spectral features are outlined below based on the known functional groups and structural motifs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to exhibit a characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm. The protons on the pyrrolidine and piperidine rings will present as a series of complex multiplets in the aliphatic region (typically 1.5-3.5 ppm). The presence of the Boc group will influence the chemical shifts of the adjacent protons.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the quaternary carbon of the tert-butyl group at approximately 80 ppm and the carbonyl carbon of the Boc group around 155 ppm. The spirocyclic carbon atom would appear as a unique quaternary signal, and the remaining aliphatic carbons of the two rings will resonate in the 20-60 ppm range.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl stretching vibration of the carbamate (Boc group) in the region of 1680-1700 cm⁻¹. C-H stretching vibrations of the aliphatic rings and the tert-butyl group will be observed around 2850-3000 cm⁻¹. The N-H stretching vibration of the secondary amine is expected to appear as a moderate band in the 3200-3400 cm⁻¹ region.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 241.19. Fragmentation patterns may involve the loss of the tert-butyl group or isobutylene, leading to characteristic fragment ions.
Synthesis and Reactivity: A Chemist's Guide to Manipulation
The synthetic utility of this compound lies in the strategic manipulation of its two distinct nitrogen centers. The Boc-protected nitrogen is rendered unreactive under many conditions, allowing for selective functionalization of the free secondary amine.
Synthetic Pathway Overview
The synthesis of diazaspiro[4.5]decane scaffolds can be achieved through multi-step sequences, often involving cyclization reactions. While specific, detailed protocols for the 1,7-isomer are often proprietary, the general approach may involve the construction of the spirocyclic core followed by selective protection of one of the amine functionalities.
Caption: Generalized synthetic approach to the target compound.
Reactivity of the Secondary Amine
The presence of a free secondary amine makes this compound a valuable nucleophile for a variety of chemical transformations.
-
Alkylation: The secondary amine can be readily alkylated using a range of alkyl halides or tosylates in the presence of a suitable base to introduce diverse substituents.
-
Reductive Amination: This powerful reaction allows for the coupling of the secondary amine with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form more complex tertiary amines.
Caption: Key reactions involving the secondary amine.
Deprotection of the Boc Group
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions.
Experimental Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)
This protocol outlines a standard procedure for the removal of the Boc protecting group.
-
Dissolution: Dissolve this compound in a suitable solvent such as dichloromethane (DCM) (e.g., 0.1 M solution).
-
Acid Addition: To the stirred solution, add an excess of trifluoroacetic acid (TFA), typically 5-10 equivalents, at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent. The resulting residue, the TFA salt of the deprotected diamine, can often be used directly in the next step or neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent to yield the free diamine.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Applications in Drug Discovery: A Scaffold for Innovation
The rigid, three-dimensional nature of the diazaspiro[4.5]decane scaffold makes it an attractive core for the development of potent and selective inhibitors of various biological targets. Its ability to project substituents into specific vectors in three-dimensional space allows for optimized interactions with the binding pockets of enzymes and receptors.
This scaffold has been particularly valuable in the design of kinase inhibitors . By functionalizing the nitrogen atoms with appropriate pharmacophoric groups, medicinal chemists can create molecules that effectively target the ATP-binding site of kinases, which are often implicated in cancer and inflammatory diseases. The spirocyclic core helps to reduce the conformational flexibility of the molecule, which can lead to an increase in binding affinity and selectivity.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a valuable and versatile building block in modern medicinal chemistry. Its unique spirocyclic structure, coupled with the strategic placement of a Boc-protected amine, provides a powerful platform for the synthesis of complex and biologically active molecules. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its effective and safe utilization in the pursuit of novel therapeutics.
References
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ChemBK. 2,7-DIAZASPIRO[4.5]DECANE-7-CARBOXYLIC ACID TERT-BUTYL ESTER. Available at: [Link]
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PubChem. tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate. Available at: [Link]
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"Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate molecular weight"
An In-depth Technical Guide: Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry. The unique three-dimensional architecture of the diazaspiro[4.5]decane core offers a compelling alternative to traditional flat, aromatic scaffolds, enabling the exploration of novel chemical space in drug discovery. This document details the molecule's fundamental physicochemical properties, outlines a representative synthetic pathway and robust analytical characterization protocols, and explores its application as a strategic intermediate in the synthesis of bioactive compounds. The primary objective is to equip researchers with the technical knowledge and field-proven insights required to effectively utilize this versatile scaffold in their research and development programs.
Core Molecular Profile and Physicochemical Properties
The foundational step in utilizing any chemical entity is a thorough understanding of its molecular and physical characteristics. This compound is a bifunctional molecule featuring a spirocyclic core, a nucleophilic secondary amine, and a tert-butoxycarbonyl (Boc)-protected secondary amine. This differential protection is the key to its utility, allowing for selective, sequential chemical modifications.
Key Chemical Identifiers
A precise identification is critical for sourcing, regulatory compliance, and scientific communication. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₃H₂₄N₂O₂ | [1][2][3] |
| Molecular Weight | 240.34 g/mol | [1][2][3] |
| CAS Number | 939793-21-2 | [4] |
| Canonical SMILES | C1CCN2C(C1)CCNC2C(=O)OC(C)(C)C | - |
Physicochemical Data
The physical properties of a building block dictate its handling, reaction conditions, and its potential influence on the properties of its derivatives. The data below, largely derived from predictive models, provides a baseline for experimental design.
| Property | Predicted Value | Source |
| Density | 1.07±0.1 g/cm³ | [2] |
| Boiling Point | 337.0±25.0 °C | [2] |
| Flash Point | 157.6 °C | [2] |
| Refractive Index | 1.514 | [2] |
| Vapor Pressure | 0.000108 mmHg at 25°C | [2] |
Strategic Importance in Medicinal Chemistry
The pursuit of novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles has driven a shift from predominantly flat, aromatic structures towards more three-dimensional molecules. Spirocyclic scaffolds, such as the 1,7-diazaspiro[4.5]decane core, are at the forefront of this evolution.
-
Expertise & Experience: The rigid, spirocyclic junction locks the cyclohexane and pyrrolidine/piperidine rings in a defined conformational arrangement. This pre-organization reduces the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity. Furthermore, introducing such 3D complexity can disrupt crystal packing (lowering melting points and improving solubility) and shield molecules from metabolic enzymes, often enhancing pharmacokinetic properties compared to their non-spirocyclic analogs.
Synthesis and Purification Workflow
The synthesis of complex heterocyclic scaffolds like this compound involves a multi-step sequence that requires careful control of reaction conditions and robust purification methods. While specific routes are proprietary, a generalized, illustrative workflow can be conceptualized from related patent literature.[5][6]
Conceptual Synthetic Pathway
The following diagram illustrates a logical, multi-step approach to constructing the diazaspiro[4.5]decane core, followed by selective protection.
Caption: Conceptual workflow for the synthesis of the target compound.
Protocol: Selective Boc Protection of the Diazaspiro[4.5]decane Core
This protocol details the critical step of selectively protecting one of the two secondary amines, a common challenge with diamine substrates.
Trustworthiness: This protocol incorporates a self-validating system. The in-process control check via TLC/LC-MS confirms the consumption of the starting material and the formation of the desired product before proceeding to workup, preventing the loss of valuable material.
Methodology:
-
Reactor Setup: To a clean, dry, nitrogen-purged reactor, add the unprotected 1,7-diazaspiro[4.5]decane intermediate (1.0 eq) and a suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (10 volumes).
-
Inerting and Cooling: Stir the resulting solution under a nitrogen atmosphere and cool to 0-5 °C using an ice bath.
-
Scientist's Note: Performing the reaction at a reduced temperature is crucial. It helps to control the exotherm of the reaction and improves the selectivity of the monoprotection by slowing the rate of the second, undesired protection event.
-
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 - 1.1 eq) in the same solvent dropwise over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing & Drying: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
Analytical Quality Control
Ensuring the identity, purity, and stability of the compound is non-negotiable. A standard battery of analytical tests is employed for batch release.
Analytical Workflow Overview
Caption: Standard quality control workflow for chemical intermediates.
Protocol: HPLC Purity Determination
Methodology:
-
System: Agilent 1260 Infinity II or equivalent HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 1:1 mixture of Acetonitrile and Water.
Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. A purity level of >97% is typically required for use in advanced drug discovery programs.
Application in Scaffold-Based Drug Discovery
The primary application of this compound is as a versatile scaffold for building diverse chemical libraries.[7] The orthogonal protection scheme is the key to its utility.
-
Derivatization of the Free Amine: The unprotected secondary amine at the 1-position is a ready nucleophile for a wide range of reactions, including reductive amination, acylation, sulfonylation, and arylation.
-
Boc Deprotection: The Boc group on the 7-position amine is stable to the conditions used for modifying the 1-position but can be readily removed under acidic conditions (e.g., Trifluoroacetic acid in DCM).
-
Second-Stage Derivatization: Once deprotected, the newly freed amine at the 7-position can be functionalized using a second, different set of reactants.
This two-stage approach allows for the systematic and controlled introduction of diversity at two distinct vectors from a rigid 3D core.
Caption: Library generation strategy using the diazaspirodecane scaffold.
Safety and Handling Information
As a chemical intermediate, proper handling is essential. The Globally Harmonized System (GHS) classifications indicate potential hazards.[1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
In case of contact, immediately flush skin or eyes with copious amounts of water and seek medical attention.
Conclusion
This compound is more than just a molecule with a defined molecular weight; it is a strategic tool for the modern medicinal chemist. Its pre-defined three-dimensional structure, coupled with the potential for controlled, sequential derivatization, provides a robust platform for systematically exploring the chemical space around biological targets. By understanding its synthesis, implementing rigorous analytical controls, and leveraging its unique structural features, researchers can accelerate the discovery of novel therapeutics with potentially superior pharmacological profiles.
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The Definitive Guide to the Structural Elucidation of Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
Foreword: Unraveling the Spirocyclic Scaffold
In the landscape of modern medicinal chemistry, spirocyclic scaffolds have emerged as privileged structures, offering a unique three-dimensional architecture that can effectively probe biological space. Among these, diazaspiroalkanes are of particular interest due to their conformational rigidity and the strategic placement of nitrogen atoms, which can be functionalized to modulate physicochemical properties and biological activity. This guide provides a comprehensive, in-depth analysis of the structure elucidation of a key building block: tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate. Our approach is not a mere recitation of analytical techniques but a holistic narrative that intertwines the "what," the "how," and, most critically, the "why" of each experimental choice. We will navigate the synergistic interplay of mass spectrometry and one- and two-dimensional nuclear magnetic resonance spectroscopy to build an unassailable structural proof.
Foundational Analysis: What the Synthesis and Initial Data Tell Us
Before delving into the intricacies of spectroscopic analysis, it is paramount to consider the synthetic context. The target molecule, this compound, is typically synthesized through multi-step sequences that could involve the construction of the piperidine and pyrrolidine rings followed by the introduction of the tert-butyloxycarbonyl (Boc) protecting group. This synthetic history informs our expectations regarding potential isomers and impurities, which is crucial for a thorough structural verification.
Initial characterization begins with establishing the molecular formula and weight. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.
Molecular Formula: C₁₃H₂₄N₂O₂[1][2][3]
Molecular Weight: 240.34 g/mol [1][2][3]
Mass Spectrometry: Deconstructing the Molecule
Mass spectrometry provides a coarse but vital first look at the molecule's composition and fragmentation behavior. The choice of ionization technique is critical; electrospray ionization (ESI) is often preferred for these types of molecules as it is a "soft" ionization method that typically yields a prominent protonated molecular ion peak, [M+H]⁺.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve a small amount of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an ESI source.
-
Ionization Mode: Operate in positive ion mode to take advantage of the basicity of the nitrogen atoms.
-
Full Scan Analysis: Initially, perform a full scan (e.g., over a mass-to-charge ratio, m/z, range of 50-500) to identify the protonated molecular ion.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor and perform a product ion scan to induce fragmentation and observe the resulting fragment ions. The collision energy should be optimized to generate a rich fragmentation spectrum.
Interpreting the Mass Spectrum: The Signature of the Boc Group
The fragmentation of N-Boc protected amines is well-documented and provides a clear diagnostic fingerprint.[4] The primary fragmentation pathways involve the Boc group itself.
| m/z | Proposed Fragment | Interpretation |
| 241.19 | [M+H]⁺ | Protonated molecular ion |
| 185.15 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl group |
| 141.12 | [M+H - C₅H₈O₂]⁺ | Loss of the entire Boc group |
| 57.07 | [C₄H₉]⁺ | tert-butyl cation |
The observation of a neutral loss of 56 Da (isobutylene) is highly characteristic of the tert-butyl group in the Boc moiety.[4] Further loss of CO₂ (44 Da) from the [M+H - C₄H₈]⁺ fragment can also be observed, leading to the fully deprotected diazaspirocycle. The presence of the m/z 57 peak, corresponding to the stable tert-butyl cation, is another strong indicator of the Boc protecting group.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Painting a High-Resolution Picture
While mass spectrometry provides the elemental composition and key functional group information, NMR spectroscopy is the definitive tool for elucidating the precise connectivity and stereochemistry of the molecule. We will employ a suite of NMR experiments to assemble the structural puzzle piece by piece.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.
-
1D NMR: Acquire standard ¹H and ¹³C{¹H} spectra.
-
2D NMR: Perform a series of 2D experiments, including:
¹H NMR: A Proton's Perspective
The ¹H NMR spectrum provides the initial overview of the proton environment. Based on the structure, we anticipate signals corresponding to the Boc group, the protons on the piperidine and pyrrolidine rings, and an exchangeable NH proton.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.4 - 3.6 | m | 4H | H6, H8 (piperidine CH₂) | Protons adjacent to the Boc-protected nitrogen are deshielded. |
| ~2.8 - 3.0 | m | 2H | H2 (pyrrolidine CH₂) | Protons adjacent to the unprotected nitrogen. |
| ~2.6 - 2.8 | m | 2H | H4 (pyrrolidine CH₂) | Protons on the pyrrolidine ring. |
| ~1.6 - 1.8 | m | 4H | H9, H10 (piperidine CH₂) | Protons on the piperidine ring further from the nitrogen. |
| 1.45 | s | 9H | Boc (CH₃)₃ | The nine equivalent protons of the tert-butyl group give a characteristic singlet. |
| Broad | br s | 1H | NH | The proton on the unprotected nitrogen is typically broad and its chemical shift is solvent-dependent. |
¹³C NMR: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments. The presence of the Boc group will be indicated by the quaternary carbon of the tert-butyl group and the carbonyl carbon.
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~155 | C=O (Boc) | Carbonyl carbon of the carbamate. |
| ~80 | C(CH₃)₃ (Boc) | Quaternary carbon of the tert-butyl group. |
| ~50-60 | C5 (Spiro) | The spirocyclic quaternary carbon. |
| ~40-50 | C6, C8 (piperidine) | Carbons adjacent to the Boc-protected nitrogen. |
| ~45-55 | C2, C4 (pyrrolidine) | Carbons of the pyrrolidine ring. |
| ~30-40 | C9, C10 (piperidine) | Carbons of the piperidine ring. |
| ~28.5 | C(CH₃)₃ (Boc) | The three equivalent methyl carbons of the tert-butyl group. |
2D NMR: Connecting the Dots
While 1D NMR provides a list of ingredients, 2D NMR reveals the recipe for how they are connected.
Caption: Workflow for elucidating the structure using 2D NMR.
-
HSQC Analysis: The HSQC spectrum is the cornerstone of the assignment process. It will show a correlation peak for every proton that is directly attached to a carbon atom. This allows for the unambiguous assignment of the chemical shifts of the protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.
-
COSY Analysis: The COSY spectrum reveals which protons are coupled to each other, typically through three bonds. We would expect to see correlations between adjacent methylene groups within the piperidine and pyrrolidine rings, allowing us to trace the connectivity of the proton spin systems. For example, the protons at H6 would show a correlation to the protons at H10, which in turn would correlate with the protons at H9. Similarly, the protons at H2 would correlate with the protons at H3 (if present, depending on the exact isomer) and H4.
-
HMBC Analysis: The HMBC spectrum is crucial for piecing together the entire molecular framework, especially for identifying the connectivity around quaternary carbons (which are not observed in the HSQC spectrum). Key expected HMBC correlations include:
-
Correlations from the protons of the Boc group (at ~1.45 ppm) to the quaternary carbon of the tert-butyl group (~80 ppm) and the carbonyl carbon (~155 ppm). This definitively confirms the presence and attachment of the Boc group.
-
Correlations from the protons on the piperidine ring (H6 and H8) to the spirocyclic carbon (C5).
-
Correlations from the protons on the pyrrolidine ring (H2 and H4) to the spirocyclic carbon (C5).
-
Correlations from the protons on the piperidine ring (H6 and H8) to the carbonyl carbon of the Boc group, confirming its position on the piperidine nitrogen.
-
Final Structure Confirmation: A Self-Validating System
The true power of this multi-technique approach lies in its self-validating nature. The molecular formula from HRMS is confirmed by the integration of the ¹H NMR spectrum and the carbon count from the ¹³C NMR spectrum. The fragmentation pattern in the mass spectrum points to a Boc-protected amine, which is then unequivocally confirmed by the characteristic signals in the ¹H and ¹³C NMR spectra and the key HMBC correlations. The connectivity of the spirocyclic core, suggested by the synthetic route, is rigorously proven by the network of COSY and HMBC correlations. Each piece of data corroborates the others, leading to a single, unambiguous structural assignment.
Conclusion: Beyond the Structure
The elucidation of the structure of this compound is more than an academic exercise. It is a critical step in ensuring the quality and identity of a key building block used in the synthesis of novel therapeutics. A thorough understanding of its spectroscopic characteristics allows for robust quality control, the identification of impurities, and provides a foundational dataset for the characterization of more complex derivatives. The logical and systematic application of modern analytical techniques, as outlined in this guide, empowers researchers to proceed with confidence in their drug discovery and development endeavors.
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PubChem. (2024). tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate. Retrieved from [Link]
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PubChem. (2024). Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate. Retrieved from [Link]
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PubChem. (2024). Tert-butyl 6,9-diazaspiro[4.5]decane-6-carboxylate. Retrieved from [Link]
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NIST. (n.d.). 7,9-Di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione. Retrieved from [Link]
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PubChemLite. (n.d.). 1-tert-butyl-7-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6-nitro-4-oxo-quinoline-3-carboxylic acid. Retrieved from [Link]
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Hishida, T., et al. (2021). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Molecules, 26(20), 6209. [Link]
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Liu, C., et al. (2024). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. [Link]
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Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]
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Pop, A., et al. (2017). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2017(2), M941. [Link]
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"13C NMR data for Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate"
An In-Depth Technical Guide to the ¹³C NMR Analysis of Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. It is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this and related heterocyclic compounds. This document moves beyond a simple data sheet to offer insights into spectral prediction, experimental design, and data interpretation, ensuring a thorough understanding of the molecule's structural characterization.
Introduction: The Structural Significance of a Diazaspirocycle
This compound is a heterocyclic compound featuring a spirocyclic core, where two rings share a single carbon atom. This structural motif is of significant interest in medicinal chemistry due to its conformational rigidity and three-dimensional diversity, which can lead to enhanced binding affinity and selectivity for biological targets. The presence of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms is a common strategy in multi-step organic synthesis, allowing for selective functionalization of the other nitrogen.[1][2][3][4]
Accurate structural elucidation is paramount, and ¹³C NMR spectroscopy is one of the most powerful tools for this purpose, providing direct information about the carbon skeleton of a molecule.[5] This guide will detail the expected ¹³C NMR spectrum, the rationale behind the chemical shifts, and the necessary experimental protocols for its acquisition and analysis.
Predicted ¹³C NMR Spectrum and Peak Assignments
While a publicly available, fully assigned ¹³C NMR spectrum for this compound is not readily found, we can predict the spectrum with a high degree of confidence based on established principles of NMR spectroscopy and data from analogous structures. The predicted chemical shifts are summarized in Table 1 .
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Carbon Type | Rationale for Chemical Shift |
| C=O (Boc) | 155-157 | Quaternary | Carbonyl carbon in a carbamate, deshielded by two oxygen atoms.[6] |
| C(CH₃)₃ (Boc) | 79-81 | Quaternary | Quaternary carbon of the tert-butyl group, deshielded by the adjacent oxygen.[6][7] |
| C(CH₃)₃ (Boc) | 28-29 | Primary (CH₃) | Methyl carbons of the tert-butyl group, a characteristic chemical shift for this group.[6][7] |
| C5 (Spiro) | 55-65 | Quaternary | Spirocyclic carbon, deshielding effect from two adjacent nitrogen atoms. |
| C6, C10 | 45-55 | Secondary (CH₂) | Carbons adjacent to the Boc-protected nitrogen, deshielded by the nitrogen. |
| C2, C4 | 40-50 | Secondary (CH₂) | Carbons in the five-membered ring adjacent to the unprotected nitrogen. |
| C8, C9 | 30-40 | Secondary (CH₂) | Carbons in the piperidine ring, further from the nitrogen atoms. |
| C3 | 25-35 | Secondary (CH₂) | Carbon in the five-membered ring, furthest from the nitrogen atoms. |
Rationale for Predicted Chemical Shifts
The predicted chemical shifts are based on the following principles:
-
The tert-Butoxycarbonyl (Boc) Group: The Boc protecting group gives rise to three distinct signals. The carbonyl carbon (C=O) is highly deshielded and appears in the 155-157 ppm range, which is typical for carbamates.[6] The quaternary carbon of the tert-butyl group is found around 79-81 ppm, and the three equivalent methyl carbons give a strong signal around 28-29 ppm.[6][7]
-
Spirocyclic Carbon: The spiro carbon (C5) is a quaternary carbon atom and is expected to be in the 55-65 ppm range. Its chemical shift is influenced by the steric strain of the spirocyclic system and the deshielding effects of the two nitrogen atoms in the rings.[8][9]
-
Carbons Adjacent to Nitrogen: Carbons directly bonded to nitrogen atoms (C2, C4, C6, C10) are deshielded due to the electronegativity of nitrogen. The carbons adjacent to the Boc-protected nitrogen (C6, C10) are expected to be slightly more deshielded than those next to the unprotected secondary amine (C2, C4).
-
Aliphatic Carbons: The remaining methylene carbons in the rings (C3, C8, C9) will appear in the typical aliphatic region of the spectrum (25-40 ppm).[10][11] Their precise chemical shifts will be influenced by their position relative to the nitrogen atoms and the overall conformation of the rings.
Visualizing the Molecular Structure
Caption: Molecular structure of this compound.
Experimental Protocol for ¹³C NMR Acquisition
To obtain a high-quality ¹³C NMR spectrum, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can also be used, but will result in different chemical shifts.[7]
-
Concentration: Dissolve 10-20 mg of the purified compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Most deuterated solvents contain a small amount of TMS.
NMR Instrument Parameters
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
Table 2: Recommended ¹³C NMR Acquisition Parameters
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 100 MHz (for a 400 MHz ¹H instrument) | Standard for ¹³C NMR. |
| Pulse Program | zgpg30 or similar | Standard proton-decoupled pulse sequence. |
| Acquisition Time (AQ) | 1-2 seconds | Sufficient for good resolution. |
| Relaxation Delay (D1) | 2-5 seconds | Allows for full relaxation of quaternary carbons, ensuring more accurate integration.[12] |
| Number of Scans (NS) | 1024 or more | Due to the low natural abundance of ¹³C, a larger number of scans is needed for a good signal-to-noise ratio. |
| Spectral Width (SW) | 200-250 ppm | Covers the full range of expected chemical shifts for organic molecules.[5][10][13] |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak picking and integration.
-
Chemical Shift Referencing: Reference the spectrum by setting the solvent peak to its known chemical shift (e.g., 77.16 ppm for CDCl₃).
Workflow for ¹³C NMR Analysis
Caption: A typical workflow for acquiring and analyzing a ¹³C NMR spectrum.
Advanced Spectral Interpretation: DEPT Experiments
To unambiguously assign the carbon signals, especially in the crowded aliphatic region, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable. A set of DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) can differentiate between CH, CH₂, and CH₃ groups.
-
DEPT-45: Shows all protonated carbons (CH, CH₂, CH₃) as positive signals.
-
DEPT-90: Shows only CH carbons as positive signals.
-
DEPT-135: Shows CH and CH₃ carbons as positive signals, and CH₂ carbons as negative signals.
Quaternary carbons do not appear in any of the DEPT spectra. By comparing the standard ¹³C NMR spectrum with the DEPT spectra, a confident assignment of all carbon signals can be achieved.
Conclusion
The ¹³C NMR spectrum of this compound is a powerful tool for its structural verification. This guide provides a robust framework for predicting, acquiring, and interpreting this spectrum. By combining the predicted chemical shifts with a systematic experimental approach, including the use of DEPT experiments, researchers can confidently characterize this and other complex heterocyclic molecules, ensuring the integrity of their synthetic and drug discovery efforts.
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"mass spectrometry of Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate"
An In-Depth Guide to the Mass Spectrometric Analysis of Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate
Introduction
This compound is a key heterocyclic building block in modern medicinal chemistry and drug development. Its spirocyclic core imparts a rigid, three-dimensional structure, a desirable feature for designing ligands with high specificity and improved metabolic stability[1]. The molecule incorporates a piperidine ring fused to a pyrrolidine ring at a single carbon center, with one nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group. Accurate structural confirmation and purity assessment are critical during synthesis and for downstream applications. Mass spectrometry (MS) is an indispensable tool for this purpose, providing precise molecular weight determination and detailed structural information through fragmentation analysis.[2]
This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. We will delve into the rationale behind ionization source selection, outline a robust analytical workflow, and provide a detailed interpretation of the expected fragmentation patterns based on fundamental chemical principles and established literature on related structures.
Molecular Properties and Ionization Behavior
To develop a robust MS method, we must first consider the physicochemical properties of the target analyte. This compound (Molecular Formula: C₁₃H₂₄N₂O₂, Molecular Weight: 240.34 g/mol ) possesses two nitrogen atoms.[3][4] The pyrrolidine nitrogen is a secondary amine, while the piperidine nitrogen is part of a carbamate. The secondary amine is basic and has a high proton affinity, making the molecule an ideal candidate for positive mode electrospray ionization (ESI). ESI is a soft ionization technique that typically generates intact protonated molecules, [M+H]⁺, which is crucial for determining the molecular weight and serving as the precursor ion for tandem mass spectrometry (MS/MS) experiments.[5]
Recommended Analytical Workflow
A systematic approach is essential for reproducible and reliable results. The workflow described below represents a self-validating system, from initial sample handling to final data interpretation.
Caption: Recommended workflow for LC-MS/MS analysis.
Detailed Experimental Protocol: LC-MS/MS
This protocol is designed for a standard tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an ESI source.
1. Sample Preparation:
-
Prepare a stock solution of the analyte at 1 mg/mL in methanol or acetonitrile (ACN).
-
Perform a serial dilution to create a working solution of 1-10 µg/mL in the initial mobile phase solvent mixture (e.g., 95:5 Water:ACN with 0.1% formic acid). The addition of formic acid is crucial as it ensures the analyte is protonated in solution prior to ionization, significantly enhancing the [M+H]⁺ signal.
2. Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 - 5 µL.
3. Mass Spectrometry (MS) Parameters:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Full Scan (MS1):
-
Mass Range: m/z 100-500. This range comfortably covers the expected precursor ion.
-
Identify the protonated molecule [M+H]⁺ at an expected m/z of ~241.2.
-
-
Product Ion Scan (MS/MS):
-
Precursor Ion: Select the m/z value corresponding to the [M+H]⁺ ion.
-
Collision Energy: Optimize by ramping the collision energy (e.g., 10-40 eV) to obtain a rich fragmentation spectrum. The goal is to see both the precursor ion and a good distribution of fragment ions.
-
Fragmentation Analysis and Mechanistic Insights
The structural elucidation of this compound is achieved by interpreting its MS/MS fragmentation pattern. The protonation is expected to occur at the more basic secondary amine of the pyrrolidine ring. The subsequent fragmentation in the collision cell is driven by the structure's inherent chemical liabilities: the bulky Boc protecting group and the strained spirocyclic system.
Key fragmentation pathways include:
-
Loss of Isobutylene: The most characteristic fragmentation of Boc-protected amines involves the loss of isobutylene (C₄H₈), a neutral loss of 56 Da.[6] This occurs via a rearrangement, yielding a stable carbamic acid intermediate.
-
Loss of the Boc Group: Following the initial loss of isobutylene, the resulting carbamic acid readily loses carbon dioxide (CO₂), a neutral loss of 44 Da. The combined loss of 100 Da represents the complete removal of the Boc protecting group.
-
Alpha-Cleavage: Cleavage of the carbon-carbon bonds adjacent to the protonated nitrogen is a dominant pathway for cyclic amines.[5][7][8] This results in the formation of stable, resonance-stabilized iminium ions.
-
Ring Fission: The energy imparted during collision can induce cleavage within the piperidine or pyrrolidine rings, leading to various smaller fragment ions.[5]
Caption: Proposed fragmentation pathways for protonated analyte.
Data Interpretation Summary
The table below summarizes the key ions expected in the ESI-MS/MS spectrum. The accurate mass values are crucial for high-resolution mass spectrometers to confirm elemental compositions.
| m/z (Monoisotopic) | Proposed Formula | Description |
| 241.1916 | [C₁₃H₂₅N₂O₂]⁺ | Protonated Molecule [M+H]⁺ |
| 185.1290 | [C₉H₁₇N₂O₂]⁺ | Loss of isobutylene (-56.0626 Da) from the Boc group. |
| 141.1235 | [C₈H₁₅N₂]⁺ | Loss of the complete Boc group (-100.0524 Da); deprotected diazaspirocycle. |
| 112.1126 | [C₇H₁₄N]⁺ | Proposed fragment from cleavage of the piperidine ring. |
| 84.0813 | [C₅H₁₀N]⁺ | Proposed fragment corresponding to a piperidine-related iminium ion. |
| 70.0657 | [C₄H₈N]⁺ | Proposed fragment corresponding to a pyrrolidine-related iminium ion. |
Conclusion
The mass spectrometric analysis of this compound is straightforward when a systematic approach is employed. Electrospray ionization in positive mode provides a robust signal for the protonated molecule, confirming the compound's molecular weight. Tandem mass spectrometry reveals a predictable and informative fragmentation pattern, dominated by the characteristic neutral losses from the Boc protecting group and subsequent alpha-cleavage and ring fission of the spirocyclic core. The methodologies and data presented in this guide offer a validated framework for researchers, scientists, and drug development professionals to confidently characterize this important chemical entity.
References
-
Moreira, V. M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Retrieved from [Link]
-
Reddy, P. N., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. Retrieved from [Link]
-
Guella, G., et al. (2013). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. PubMed. Retrieved from [Link]
-
Srinivas, R., et al. (2012). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala. PubMed. Retrieved from [Link]
-
Reddy, P. N., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala. PubMed. Retrieved from [Link]
-
Guichard, N., et al. (2017). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ScienceDirect. Retrieved from [Link]
-
Reddy, P. N., et al. (2007). Positive and Negative Ion Electrospray Tandem Mass Spectrometry (ESI MS/MS) of Boc-Protected Peptides Containing Repeats of L-Ala-γ4Caa/γ4Caa-L-Ala. ResearchGate. Retrieved from [Link]
-
Gavezzotti, P., et al. (2011). Spirobicyclic Diamines. Part 3: Synthesis and Metal Complexation of Proline-Derived[6][6]-Spirodiamines. MDPI. Retrieved from [Link]
-
Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]
-
Paulo, J. A., et al. (2015). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. NIH National Center for Biotechnology Information. Retrieved from [Link]
-
Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Whitman College. Retrieved from [Link]
-
ResearchGate. (n.d.). Piperine mass fragments: possible structures of major mass spectral fragments of piperines. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate. PubChem. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Chemistry LibreTexts. Retrieved from [Link]
-
Selwood, A. I., et al. (2020). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). PubMed. Retrieved from [Link]
-
Selwood, A. I., et al. (2020). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). NIH National Center for Biotechnology Information. Retrieved from [Link]
-
ChemBK. (2024). 2,7-DIAZASPIRO[4.5]DECANE-7-CARBOXYLIC ACID TERT-BUTYL ESTER. ChemBK. Retrieved from [Link]
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Navigating the Solution Space: A Technical Guide to the Solubility of Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate in Organic Solvents
Foreword: The Critical Role of Solubility in Drug Development
For researchers, scientists, and professionals in drug development, understanding the solubility of a molecule is not merely an academic exercise; it is a cornerstone of successful formulation and delivery. The bioavailability, efficacy, and ultimately, the therapeutic success of a drug candidate are intrinsically linked to its solubility characteristics. This guide provides an in-depth technical exploration of the solubility of Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. In the absence of extensive published quantitative data, this document emphasizes a predictive approach grounded in physicochemical principles, coupled with a rigorous experimental framework for empirical determination.
Physicochemical Profile of this compound
A thorough understanding of a compound's physical and chemical properties is paramount to predicting its behavior in various solvent systems. For this compound, we can infer key characteristics from its structural isomer, tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate, for which data is more readily available.
Table 1: Physicochemical Properties of this compound (and its Isomer)
| Property | Value | Source |
| Molecular Formula | C13H24N2O2 | [1] |
| Molecular Weight | 240.34 g/mol | [1] |
| Appearance | White to off-white solid | General Supplier Information |
| XLogP3 | 1.4 | [1] |
| Hydrogen Bond Donors | 1 (secondary amine) | Structural Analysis |
| Hydrogen Bond Acceptors | 2 (carbonyl oxygen, secondary amine nitrogen) | Structural Analysis |
The structure reveals a spirocyclic core, a bulky, nonpolar tert-butyl group, and a carbamate functionality. The presence of both hydrogen bond donor (the secondary amine) and acceptor sites (the carbonyl oxygen and the amine nitrogen) suggests the potential for interactions with both protic and aprotic polar solvents. However, the significant aliphatic character and the sterically hindered tert-butyl group contribute to its lipophilicity, as indicated by the positive XLogP3 value. This duality in its structure is the key to understanding its solubility profile.
Theoretical Prediction of Solubility: A "Like Dissolves Like" Approach Enhanced by Hansen Solubility Parameters
The age-old adage "like dissolves like" provides a foundational, qualitative framework for predicting solubility. This principle suggests that substances with similar intermolecular forces are more likely to be miscible. We can refine this prediction by considering the Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
A solvent is more likely to dissolve a solute if their HSP values are similar. The distance (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space can be calculated to quantify this similarity.
While the exact HSP values for this compound are not published, we can estimate its characteristics based on its structure:
-
δd: The significant aliphatic content suggests a moderate to high dispersion component.
-
δp: The carbamate group introduces polarity, indicating a moderate polar component.
-
δh: The presence of a hydrogen bond donor and acceptors points to a moderate hydrogen bonding component.
Based on this analysis, we can predict its solubility in various classes of organic solvents.
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Low to Moderate | The molecule's polarity and hydrogen bonding capability will limit solubility in highly nonpolar solvents. Toluene may show slightly better solubility due to potential pi-stacking interactions. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF) | Moderate to High | These solvents have moderate to high polarity and can accept hydrogen bonds, aligning well with the solute's characteristics. DMF and DCM are often good solvents for a wide range of organic compounds. A related compound is known to be soluble in chloroform (a chlorinated solvent similar to DCM) and DMF.[2] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | These solvents can act as both hydrogen bond donors and acceptors. While the solute can participate in hydrogen bonding, the bulky nonpolar regions may limit extensive solvation by smaller, highly polar protic solvents. |
A Rigorous Framework for Experimental Solubility Determination
Theoretical predictions provide a valuable starting point, but empirical determination is essential for obtaining accurate, quantitative solubility data. The saturation shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[3][4]
Rationale for Experimental Design
The choice of solvents for experimental testing should be guided by the theoretical predictions and should span a range of polarities and functionalities to provide a comprehensive solubility profile. The protocol described below is designed to be a self-validating system, incorporating controls and precise measurements to ensure the trustworthiness of the results.
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Experimental Protocol
Materials:
-
This compound (purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Stock Solution for Calibration:
-
Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a vial containing a precisely known volume (e.g., 1.0 mL) of the test solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Prepare samples in triplicate for each solvent to assess reproducibility.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.
-
To separate the saturated supernatant from the undissolved solid, either centrifuge the vials or carefully filter an aliquot of the supernatant through a syringe filter. This step is critical to avoid aspirating any solid particles, which would lead to an overestimation of solubility.
-
-
Analysis:
-
Accurately dilute a known volume of the clear supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted samples and the calibration standards using a validated HPLC method.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.
-
-
Calculation:
-
Determine the concentration of the compound in the diluted samples from the calibration curve.
-
Calculate the original concentration in the saturated supernatant, taking into account the dilution factor. This value represents the solubility of the compound in the test solvent at the specified temperature.
-
Data Presentation and Interpretation
The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and concise table for easy comparison.
Table 3: Experimentally Determined Solubility of this compound at 25 °C (Hypothetical Data)
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Dichloromethane | > 200 | > 0.832 |
| Dimethylformamide | 150 ± 5 | 0.624 ± 0.021 |
| Tetrahydrofuran | 120 ± 3 | 0.499 ± 0.012 |
| Acetone | 85 ± 2 | 0.354 ± 0.008 |
| Ethyl Acetate | 70 ± 4 | 0.291 ± 0.017 |
| Isopropanol | 45 ± 1 | 0.187 ± 0.004 |
| Ethanol | 30 ± 2 | 0.125 ± 0.008 |
| Methanol | 25 ± 1 | 0.104 ± 0.004 |
| Toluene | 15 ± 1 | 0.062 ± 0.004 |
| Hexane | < 1 | < 0.004 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values should be determined following the protocol outlined above.
The interpretation of this data should refer back to the physicochemical properties of the compound and the solvents. For instance, high solubility in DCM and DMF would confirm the importance of polar and hydrogen bond accepting interactions. Moderate solubility in alcohols would highlight the balance between the polar functional groups and the nonpolar hydrocarbon scaffold. Low solubility in hexane would be consistent with the overall polar nature of the molecule.
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By integrating theoretical predictions based on molecular structure with a robust experimental protocol, researchers can confidently characterize the solubility profile of this important building block. This knowledge is critical for its effective use in synthetic chemistry and for the formulation of novel drug candidates.
Future work could involve expanding the range of solvents tested, investigating the effect of temperature on solubility to determine the thermodynamics of dissolution, and exploring the use of co-solvent systems to further enhance solubility for specific applications.
References
-
Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28. [Link]
-
PubChem. (n.d.). tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemBK. (2024). 2,7-DIAZASPIRO[4.5]DECANE-7-CARBOXYLIC ACID TERT-BUTYL ESTER. Retrieved from [Link]
- Avdeef, A. (2007).
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.
- Shakeel, F., et al. (2015). Solubility and thermodynamic analysis of a poorly soluble drug in different mono-solvents. Journal of Molecular Liquids, 209, 230-234.
-
University of California, Los Angeles. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]
- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
Sources
"stability and storage conditions for Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate"
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Guide to the Stability and Storage of Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate
Abstract
This compound is a valuable building block in medicinal chemistry, prized for its rigid spirocyclic core which can impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1] The stability of this compound is fundamentally governed by its tert-butoxycarbonyl (Boc) protecting group, a moiety known for its sensitivity to acidic conditions. This guide provides a comprehensive analysis of the chemical stability of this molecule, outlines its primary degradation pathway, and establishes detailed protocols for its optimal storage and handling. Adherence to these guidelines is critical for ensuring the compound's integrity throughout its lifecycle in a research and development setting, thereby safeguarding the reliability and reproducibility of experimental outcomes.
Introduction to the Compound's Role and Stability
Diazaspirocycles are increasingly utilized scaffolds in modern drug discovery.[2] Their inherent three-dimensionality and conformational rigidity can lead to improved target engagement, enhanced metabolic stability, and greater aqueous solubility when compared to more traditional, flexible, or planar amine structures.[1] this compound serves as a key intermediate, enabling the incorporation of this valuable spirocyclic motif into complex molecular architectures.
The utility of this compound is intrinsically linked to the strategic use of the Boc protecting group. The Boc group effectively masks the nucleophilicity of the secondary amine, allowing for selective reactions at other sites on the molecule.[3] However, the chemical nature of the Boc group also represents the compound's primary stability liability. It is an acid-labile protecting group, meaning it is readily cleaved under acidic conditions.[4] Understanding this characteristic is paramount for preventing inadvertent deprotection and ensuring the material's purity.
This document serves as a technical resource for all personnel involved in the handling, storage, and use of this compound, providing the foundational knowledge required to maintain its chemical integrity.
Chemical Identity and Physicochemical Properties
A precise understanding of the compound's properties is the first step in proper management.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 939793-21-2 | BLDpharm[5] |
| Molecular Formula | C₁₃H₂₄N₂O₂ | PubChem[6] |
| Molecular Weight | 240.34 g/mol | PubChem[6] |
| Topological Polar Surface Area (TPSA) | 41.6 Ų | PubChem[6] |
| Predicted XLogP3 | 1.4 | PubChem[6] |
| Appearance | White to off-white solid | --- |
Core Stability Profile: The Acid-Labile Boc Group
The stability of this compound is dominated by the chemistry of the Boc group. While generally stable to bases, nucleophiles, and many oxidative/reductive conditions, it is highly susceptible to acid-catalyzed cleavage.[7]
Primary Degradation Pathway: Acid-Catalyzed Hydrolysis
The deprotection of the Boc group proceeds efficiently in the presence of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8][9] The mechanism involves three key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[10]
-
Carbocation Formation: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl carbocation and a carbamic acid intermediate.[8]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free secondary amine of the diazaspirocycle.[11]
This process is effectively an irreversible degradation of the starting material.
Caption: Mechanism of acid-catalyzed Boc group removal.
Implications for Handling: The pronounced sensitivity to acid mandates that the compound never be exposed to acidic conditions unless deprotection is the intended outcome. This includes avoiding:
-
Acidic solvents (e.g., neat acetic acid).
-
Acidic buffer systems (e.g., citrate or acetate buffers below pH 5).
-
Glassware contaminated with acid residues.
-
Atmospheric acid gases.
General Chemical Stability
Beyond its acid lability, the compound exhibits a generally robust profile, which is advantageous for its use in synthesis.
-
Base Stability: The Boc group is stable to a wide range of basic conditions, including strong bases like sodium hydroxide and organometallic bases.[7] This allows for deprotonation or reaction at other sites without disturbing the protected amine.
-
Nucleophile Stability: It is resistant to attack by most common nucleophiles.[7]
-
Reductive Stability: The compound is stable to conditions used for catalytic hydrogenation (e.g., H₂, Pd/C), a key advantage over other protecting groups like carboxybenzyl (Cbz).[8]
Recommended Storage and Handling Protocols
To ensure long-term viability and prevent degradation, a multi-faceted storage strategy is required.
Long-Term Storage Conditions
The following conditions are recommended for storing the solid material for extended periods.
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C | Reduces the rate of any potential slow degradation pathways. |
| Atmosphere | Sealed under inert gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture, which could contain dissolved acidic gases (CO₂, SOx, NOx). |
| Light | Protect from light (Amber vial) | Minimizes the risk of photochemical degradation, a general best practice for complex organic molecules. |
| Container | Tightly sealed, clean glass or chemically resistant polymer vial | Prevents contamination and exposure to the atmosphere. Ensure the container is free of any acidic residue. |
Handling for Experimental Use
When weighing and preparing solutions, care must be taken to maintain an inert and non-acidic environment.
Protocol for Solution Preparation:
-
Allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the solid.
-
Handle the solid material in a controlled environment, preferably a glove box or under a stream of inert gas.
-
Use clean, dry spatulas and glassware.
-
Dissolve the compound in high-purity, anhydrous, aprotic, or neutral solvents (e.g., Dichloromethane, THF, Acetonitrile, DMSO, DMF).
-
If an aqueous buffer is required, ensure its pH is neutral to slightly basic (pH 7.0 - 8.5).
-
Prepare solutions fresh for immediate use whenever possible. If short-term storage of a solution is necessary, store it at 2-8°C under an inert atmosphere and re-verify its purity before use.
Protocol for Assessing Compound Stability
In drug discovery, compounds are often subjected to various aqueous buffer conditions for biological assays. It is crucial to validate the stability of this compound in your specific experimental medium.[12]
Step-by-Step HPLC-MS Workflow for Stability Assessment:
-
T₀ Analysis: Prepare a stock solution of the compound in an appropriate organic solvent (e.g., Acetonitrile). Dilute a sample into your target aqueous buffer and immediately analyze it via HPLC-MS to establish the initial purity and retention time (T₀ reference).
-
Incubation: Incubate the solution of the compound in the target buffer under the planned experimental conditions (e.g., 37°C for 2 hours).
-
Time-Point Analysis: At designated time points (e.g., 1h, 2h, 4h, 24h), take aliquots of the incubated solution.
-
Quench and Analyze: Quench any potential reaction by diluting the aliquot into a suitable mobile phase and analyze immediately by HPLC-MS.
-
Data Comparison: Compare the peak area of the parent compound at each time point to the T₀ reference. The appearance of a new peak corresponding to the deprotected amine and a decrease in the parent peak area indicates instability.
Caption: Experimental workflow for stability validation.
Incompatible Materials and Conditions
To prevent accidental degradation, explicitly avoid the following:
| Category | Examples |
| Strong Protic Acids | Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl), Sulfuric Acid (H₂SO₄) |
| Strong Lewis Acids | Aluminum Chloride (AlCl₃), Boron Trifluoride (BF₃) |
| Acidic Media | Buffers with pH < 6, silica gel (can be acidic) |
| High Temperatures | Avoid prolonged heating, as thermal deprotection is possible. |
Conclusion
The stability of this compound is robust under basic, neutral, and reductive conditions, making it a versatile synthetic intermediate. However, its utility is critically dependent on the integrity of the acid-labile Boc protecting group. The primary risk of degradation is exposure to acidic environments, which leads to rapid and irreversible deprotection. By implementing the recommended storage conditions—refrigeration (2-8°C), protection from light, and storage under a dry, inert atmosphere—and adhering to careful handling protocols that avoid acidic contaminants, researchers can ensure the compound's purity and the validity of their scientific results.
References
- Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). REMOVAL OF t‐BUTYL AND t‐BUTOXYCARBONYL PROTECTING GROUPS WITH TRIFLUOROACETIC ACID. J. Pept. Prot. Res., 12(5), 258-268. (Source link not directly available, referenced in Master Organic Chemistry)
-
Organic Chemistry Portal. Protective Groups. [Link]
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Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
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Sharma, A., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4811. [Link]
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Authored by a Senior Application Scientist
An In-depth Technical Guide to the Isomers of 1,7-Diazaspiro[4.5]decane
Foreword
The spirocyclic scaffold has emerged as a cornerstone in modern medicinal chemistry, prized for its inherent three-dimensionality and conformational rigidity. These characteristics often translate into compounds with enhanced binding affinity, improved selectivity, and favorable pharmacokinetic profiles. Within this structural class, diazaspirocycles are of particular interest due to the strategic placement of nitrogen atoms, which serve as key points for molecular diversification and interaction with biological targets. This guide focuses on the 1,7-diazaspiro[4.5]decane core, a unique arrangement featuring a five-membered pyrrolidine ring and a six-membered piperidine ring fused at a central spiro carbon. We will delve into the stereochemical nuances of this scaffold, explore synthetic strategies for accessing its various isomers, and discuss its potential in the landscape of drug discovery.
Structural Framework and Stereoisomerism
The fundamental structure of 1,7-diazaspiro[4.5]decane consists of a pyrrolidine ring and a piperidine ring sharing a single carbon atom, designated as C5. This spirocyclic fusion introduces a chiral center at the C5 position. Consequently, even the unsubstituted parent compound is chiral and exists as a pair of enantiomers: (5R)-1,7-diazaspiro[4.5]decane and (5S)-1,7-diazaspiro[4.5]decane.
The introduction of substituents on either ring can create additional stereocenters, leading to the possibility of multiple diastereomers. The conformational rigidity of the fused ring system locks the substituents into well-defined spatial orientations, making stereochemical control paramount in any synthetic endeavor.
Caption: Enantiomers of the parent 1,7-diazaspiro[4.5]decane scaffold.
Stereoselective Synthesis of 1,7-Diazaspiro[4.5]decane Derivatives
Direct synthesis of the parent 1,7-diazaspiro[4.5]decane is not widely documented. However, a highly effective stereoselective route to substituted 1,7-diazaspiro[4.5]decane-2,8-diones has been developed, showcasing a sophisticated approach to controlling the scaffold's complex stereochemistry. This methodology, reported by Chavarria et al., utilizes chiral N-tert-butanesulfinyl imines as key intermediates to induce asymmetry.[1]
The synthesis begins with the formation of a 5-nitropiperidin-2-one intermediate. This is followed by a crucial conjugate addition to ethyl acrylate and a subsequent reductive cyclization to form the spirocyclic diamide core. The chirality is established early and effectively transferred through the synthetic sequence, yielding the product with high diastereoselectivity.[1]
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A-Z of Diazaspiro[4.5]decane Scaffolds: A Technical Guide for Drug Discovery Professionals
Abstract: In the landscape of medicinal chemistry, the pursuit of molecular novelty and enhanced pharmacological properties is paramount. Diazaspiro[4.5]decane scaffolds, a class of spirocyclic heterocycles, have emerged as a privileged structure, offering a unique three-dimensional architecture that departs from the traditionally flat aromatic compounds.[1] This inherent three-dimensionality provides a rigid framework for the precise spatial arrangement of functional groups, leading to improved target binding, enhanced metabolic stability, and favorable physicochemical profiles.[2][3] This technical guide provides a comprehensive overview of the diazaspiro[4.5]decane core, detailing its synthesis, exploring its diverse applications in drug discovery, and presenting practical insights into its utilization for the rational design of next-generation therapeutics.
The Strategic Advantage of Three-Dimensionality: Introducing the Diazaspiro[4.5]decane Core
The limitations of planar, two-dimensional molecules in drug design have become increasingly apparent. Biological targets, such as enzymes and receptors, possess intricate, three-dimensional binding pockets. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, offer a solution by introducing rigid, non-planar structures.[4][5] The diazaspiro[4.5]decane framework, consisting of a five-membered and a six-membered nitrogen-containing ring fused at a central spirocarbon, is a prime example of this advantageous architecture.
1.1. Structural Features and Physicochemical Implications
The defining feature of the diazaspiro[4.5]decane scaffold is its spirocyclic nature, which imparts several beneficial properties for drug development:
-
Increased sp³ Character: The quaternary spirocarbon increases the fraction of sp³ hybridized carbons (Fsp³) in a molecule. A higher Fsp³ count is correlated with increased success in clinical development, likely due to the introduction of out-of-plane substituents that enhance receptor-ligand complementarity.[3]
-
Modulation of Physicochemical Properties: The incorporation of a spirocycle can significantly impact a molecule's properties. It can lead to increased aqueous solubility, reduced lipophilicity (logP/logD), and improved metabolic stability by disrupting planarity and presenting a less predictable target for metabolic enzymes.[1][3]
-
Access to Novel Chemical Space: These scaffolds provide access to unexplored areas of chemical space, offering opportunities to develop compounds with unique pharmacological profiles and circumvent existing patents.[1]
The diazaspiro[4.5]decane core can exist in various isomeric forms depending on the position of the nitrogen atoms (e.g., 1,8-diazaspiro[4.5]decane, 2,8-diazaspiro[4.5]decan-1-one, 1,3,8-triazaspiro[4.5]decane). This versatility allows for fine-tuning of the scaffold's properties and its interactions with biological targets.
Synthetic Strategies for Assembling the Diazaspiro[4.5]decane Core
The construction of the diazaspiro[4.5]decane skeleton can be achieved through a variety of synthetic routes, ranging from classical cyclization reactions to modern domino processes.
2.1. Classical Approach: Intramolecular Cyclization
A common and well-established method involves the intramolecular cyclization of a suitably functionalized piperidine precursor. This strategy offers a reliable route to the core structure.
Protocol: Synthesis of a 1,8-Diazaspiro[4.5]decane Scaffold via Bromine-Mediated Cyclization [6]
This protocol describes a bromine-mediated 5-endo cyclization of a 4-aminobutene intermediate.
-
Step 1: Starting Material Preparation: Synthesize the necessary 4-aminobutene intermediate derived from a piperidine precursor.
-
Step 2: Cyclization Reaction: Treat the 4-aminobutene intermediate with a bromine source under acidic conditions. This initiates a cyclization cascade.
-
Step 3: Work-up and Purification: Upon completion of the reaction, quench the reaction mixture, perform an extractive work-up, and purify the resulting diazaspiro[4.5]decane scaffold using column chromatography.
Causality: The use of bromine under acidic conditions facilitates the formation of a bromonium ion, which is then attacked intramolecularly by the nitrogen atom, leading to the formation of the five-membered ring and the spirocyclic junction.[6]
2.2. Modern Approach: Palladium-Catalyzed Domino Reaction
More contemporary methods focus on efficiency and atom economy. Palladium-catalyzed domino reactions allow for the formation of multiple carbon-carbon bonds in a single step.
Conceptual Workflow: One-Step Synthesis via Pd-Catalyzed Domino Reaction [7]
This approach utilizes a domino reaction of unactivated yne-en-ynes with aryl halides.
-
Reaction Setup: In a suitable reaction vessel, combine the yne-en-yne substrate, an aryl halide, a palladium catalyst (e.g., Pd(OAc)₂), and a phosphine ligand (e.g., PPh₃) in an appropriate solvent.
-
Reaction Execution: Heat the reaction mixture to the desired temperature and monitor the reaction progress by techniques such as TLC or LC-MS.
-
Isolation: Once the reaction is complete, cool the mixture and purify the desired diazaspiro[4.5]decane product, which features an exocyclic double bond.[7]
Causality: This domino reaction proceeds through a highly regioselective C-C coupling and a spiro scaffold-forming step, enabling the rapid construction of the complex diazaspiro[4.s]decane framework.[7]
Table 1: Comparison of Synthetic Strategies
| Strategy | Key Features | Advantages | Disadvantages |
| Intramolecular Cyclization | Stepwise construction, well-established chemistry. | Reliable, predictable outcomes. | Can be lengthy, may require protecting groups. |
| Domino Reaction | Multi-bond formation in one pot.[7] | Highly efficient, atom economical. | May require optimization of reaction conditions. |
Applications in Drug Discovery: A Scaffold of Therapeutic Promise
The diazaspiro[4.5]decane scaffold is a component of numerous bioactive molecules targeting a wide range of therapeutic areas.
3.1. Opioid Receptor Modulation
Derivatives of 1,3,8-triazaspiro[4.5]decan-4-one have been investigated as modulators of opioid receptors.[8] A novel chemotype of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives has been identified as selective agonists for the delta opioid receptor (DOR), a potential target for neurological and psychiatric disorders.[9] These compounds exhibit low β-arrestin recruitment, which may lead to improved pharmacological profiles compared to previously failed clinical candidates.
3.2. Kinase Inhibition
The 2,8-diazaspiro[4.5]decan-1-one scaffold has proven to be a valuable template for the development of kinase inhibitors.
-
TYK2/JAK1 Inhibition: A series of these derivatives were developed as selective dual inhibitors of TYK2 and JAK1 kinases, showing promise for the treatment of inflammatory bowel disease.[10] One potent compound from this series demonstrated excellent metabolic stability and superior anti-inflammatory efficacy compared to tofacitinib in preclinical models.[10]
-
RIPK1 Inhibition: Through structural optimization, 2,8-diazaspiro[4.5]decan-1-one derivatives have also been identified as potent inhibitors of receptor-interacting protein kinase 1 (RIPK1), a key player in necroptosis, an inflammatory form of cell death.[11]
3.3. Other Therapeutic Areas
The versatility of the diazaspiro[4.5]decane core is further demonstrated by its application in other areas:
-
Antihypertensive Agents: 1-Oxa-3,8-diazaspiro[4.5]decan-2-ones have been synthesized and screened for their potential as antihypertensive agents, with some derivatives acting as alpha-adrenergic blockers.[12]
-
Antifungal Agents: 2,8-Diazaspiro[4.5]decan-1-one derivatives have been designed as inhibitors of chitin synthase, a key enzyme in fungal cell wall synthesis, demonstrating their potential as antifungal agents.[13]
-
Mitochondrial Permeability Transition Pore (mPTP) Inhibition: Derivatives of 1,3,8-triazaspiro[4.5]decane have been identified as the first small-molecule inhibitors of mPTP opening that target the c subunit of the F1/FO-ATP synthase complex, offering a potential therapeutic strategy for myocardial infarction.[14]
Table 2: Bioactive Diazaspiro[4.5]decane Derivatives
| Scaffold | Target | Therapeutic Area | Key Findings |
| 1,3,8-Triazaspiro[4.5]decane-2,4-dione | Delta Opioid Receptor | Neurology, Psychiatry | Novel selective agonists with low β-arrestin recruitment.[9][15] |
| 2,8-Diazaspiro[4.5]decan-1-one | TYK2/JAK1 Kinases | Inflammatory Bowel Disease | Potent dual inhibitors with excellent metabolic stability.[10] |
| 2,8-Diazaspiro[4.5]decan-1-one | RIPK1 Kinase | Inflammatory Diseases | Potent inhibitors of necroptosis.[11] |
| 1-Oxa-3,8-diazaspiro[4.5]decan-2-one | Adrenergic Receptors | Hypertension | Act as alpha-adrenergic blockers.[12] |
| 2,8-Diazaspiro[4.5]decan-1-one | Chitin Synthase | Fungal Infections | Moderate to excellent inhibitory potency.[13] |
| 1,3,8-Triazaspiro[4.5]decane | F1/FO-ATP Synthase | Myocardial Infarction | Inhibit mPTP opening.[14] |
Experimental and Logical Workflow
The development of novel therapeutics based on the diazaspiro[4.5]decane scaffold follows a logical and iterative workflow, from initial design and synthesis to biological evaluation.
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Methodological & Application
The Versatile Building Block: Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate in Modern Organic Synthesis
In the landscape of modern drug discovery and organic synthesis, the demand for novel molecular scaffolds that provide three-dimensional diversity is insatiable. Among these, spirocyclic systems have garnered significant attention for their ability to confer unique conformational rigidity and novel exit vectors for substituent placement. This guide provides a detailed exploration of tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate, a versatile building block that serves as a gateway to a rich variety of complex nitrogen-containing heterocycles with significant potential in medicinal chemistry.
This document will delve into the core attributes of this building block, offering detailed protocols for its derivatization and deprotection. The insights provided are grounded in established chemical principles and supported by authoritative literature, aiming to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Physicochemical Properties and Handling
This compound is typically a white to off-white solid, soluble in various organic solvents such as dichloromethane, chloroform, and ethyl acetate.[1] Its structure features a spirocyclic core containing two nitrogen atoms, one of which is a secondary amine, and the other is protected as a tert-butyloxycarbonyl (Boc) carbamate. This differential protection is the cornerstone of its utility as a building block, allowing for selective functionalization of the free secondary amine.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₄N₂O₂ | [2] |
| Molecular Weight | 240.34 g/mol | [2] |
| CAS Number | 236406-61-4 | [2] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in common organic solvents | [1] |
Storage and Handling: The compound should be stored in a cool, dry place, away from incompatible materials. Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn during handling.
The Strategic Advantage in Synthesis: Regioselective Functionalization
The primary strategic advantage of this compound lies in the orthogonality of its two nitrogen atoms. The Boc-protected nitrogen is unreactive under a wide range of conditions, directing synthetic transformations to the nucleophilic secondary amine of the pyrrolidine ring. This allows for the introduction of a diverse array of substituents at this position before any further manipulation of the piperidine nitrogen.
Caption: Regioselective functionalization of the diazaspiro[4.5]decane core.
Application Note 1: N-Arylation via Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines. The free secondary amine of this compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of (hetero)aryl groups.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precursor and phosphine ligand is critical for achieving high yields and good functional group tolerance. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are often employed to facilitate the catalytic cycle.
-
Base: A non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the active palladium-amido complex. Sodium tert-butoxide is a common choice for this purpose.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the catalyst and base.
Detailed Protocol: N-Arylation of this compound
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired aryl halide (1.1 eq.), sodium tert-butoxide (1.4 eq.), and the chosen phosphine ligand (e.g., RuPhos, 2 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add anhydrous toluene via syringe. Finally, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%).
-
Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Application Note 2: N-Alkylation via Reductive Amination
Reductive amination is a versatile method for forming carbon-nitrogen bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent. This approach allows for the introduction of a wide variety of alkyl substituents onto the secondary amine of the diazaspiro[4.5]decane core.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent commonly used for reductive amination. It is less basic than other hydride reagents, minimizing side reactions.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction. Acetic acid is often added as a catalyst to promote the formation of the intermediate iminium ion.
Detailed Protocol: Reductive Amination of this compound
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.) in dichloromethane.
-
Acid Catalyst: Add a catalytic amount of acetic acid (e.g., 0.1 eq.).
-
Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Application Note 3: Boc Deprotection to Reveal the Second Amine
Once the desired substituent has been installed on the pyrrolidine nitrogen, the Boc protecting group on the piperidine nitrogen can be removed to allow for further functionalization or to reveal the final target molecule.
Causality Behind Experimental Choices:
-
Acidic Conditions: The Boc group is labile under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane is a common and effective reagent for this transformation. The reaction is typically fast and clean.
-
Temperature: The deprotection is usually carried out at room temperature or 0 °C to minimize potential side reactions.
Caption: Workflow for the deprotection of the Boc group.
Detailed Protocol: Boc Deprotection
-
Reaction Setup: Dissolve the Boc-protected substrate (1.0 eq.) in dichloromethane.
-
Acid Addition: Add trifluoroacetic acid (5-10 eq.) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 1-2 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Dissolve the residue in a minimal amount of dichloromethane and add diethyl ether to precipitate the product as a TFA salt. Filter the solid and wash with diethyl ether. Alternatively, neutralize the reaction mixture with a base (e.g., saturated aqueous sodium bicarbonate) and extract the free amine with an organic solvent.
Application in Drug Discovery: A Key Scaffold in Ubrogepant
The significance of the diazaspiro[4.5]decane scaffold is highlighted by its incorporation into the structure of Ubrogepant, a calcitonin gene-related peptide (CGRP) receptor antagonist for the treatment of migraine.[3][4][5][6] The synthesis of Ubrogepant involves the coupling of a complex spirocyclic acid derivative with an amine-containing fragment.[5][6] This underscores the value of diazaspiro[4.5]decane derivatives as key intermediates in the construction of biologically active molecules.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its pre-differentiated nitrogen atoms allow for a predictable and regioselective introduction of molecular complexity. The protocols outlined in this guide for N-arylation, N-alkylation, and deprotection provide a solid foundation for the utilization of this scaffold in the synthesis of novel compounds for drug discovery and other applications. The successful incorporation of this structural motif in approved pharmaceuticals like Ubrogepant is a testament to its importance and potential.
References
-
Yasuda, N., et al. (2017). Practical asymmetric synthesis of a calcitonin gene-related peptide (CGRP) receptor antagonist ubrogepant. Organic Process Research & Development, 21(11), 1851-1858. Available at: [Link]
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ResearchGate. (n.d.). Practical asymmetric synthesis of a CGRP receptor antagonist ubrogepant. Available at: [Link]
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ACS Publications. (2017). Practical Asymmetric Synthesis of a Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonist Ubrogepant. Organic Process Research & Development. Available at: [Link]
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PubChem. (n.d.). tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate. Available at: [Link]
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ChemBK. (2024). 2,7-DIAZASPIRO[4.5]DECANE-7-CARBOXYLIC ACID TERT-BUTYL ESTER. Available at: [Link]
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Application Notes and Protocols for the Derivatization of the Secondary Amine in Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate
Introduction: Strategic Importance of Derivatizing Spirocyclic Scaffolds in Medicinal Chemistry
The 1,7-diazaspiro[4.5]decane scaffold is a privileged structural motif in modern drug discovery. Its rigid, three-dimensional architecture provides a unique vectoral projection of substituents into biologically relevant space, often leading to enhanced binding affinity and selectivity for protein targets. The title compound, tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate, offers a strategically positioned secondary amine at the N1 position, which serves as a versatile handle for chemical modification. The tert-butyloxycarbonyl (Boc) protecting group at the N7 position effectively deactivates this nitrogen, allowing for selective derivatization of the secondary amine.[1] This application note provides a comprehensive guide with detailed protocols for the most common and impactful derivatization strategies for this valuable building block: N-acylation, N-alkylation, N-arylation, and reductive amination.
These derivatization techniques are fundamental in the construction of compound libraries for high-throughput screening and in the lead optimization phase of drug development. By modifying the N1 position, researchers can modulate critical physicochemical properties such as polarity, lipophilicity, and basicity, thereby fine-tuning the pharmacokinetic and pharmacodynamic profiles of novel therapeutic agents.
Core Derivatization Strategies: A Mechanistic Overview
The selective functionalization of the secondary amine in this compound can be achieved through several robust and well-established synthetic methodologies. The choice of a particular strategy will depend on the desired final product and the compatibility of the reagents with the starting material.
N-Acylation: Formation of Amide Bonds
N-acylation is a fundamental transformation that converts the secondary amine into a tertiary amide. This modification is often employed to introduce a variety of substituents and to modulate the basicity of the nitrogen atom. The reaction typically involves the use of an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a non-nucleophilic base.[2]
Causality of Experimental Choices:
-
Acylating Agent: Acyl chlorides are generally more reactive than anhydrides and are often preferred for less nucleophilic amines or when milder reaction conditions are desired.
-
Base: A base, such as triethylamine or pyridine, is crucial to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.[2] This prevents the protonation of the starting amine, which would render it unreactive.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically used to prevent hydrolysis of the acylating agent.[2]
-
Catalyst: In cases of low reactivity, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.
Experimental Protocol: N-Acylation with Acetyl Chloride
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of acetyl chloride (1.1 equiv) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acetylated product.
N-Alkylation: Introduction of Alkyl Groups
N-alkylation introduces an alkyl group onto the secondary amine, yielding a tertiary amine. While direct alkylation with alkyl halides is a classic approach, it can be prone to over-alkylation.[1] Modern methods like reductive amination offer greater control.
Causality of Experimental Choices:
-
Alkylating Agent: Alkyl halides (iodides > bromides > chlorides) are common alkylating agents.
-
Base: A non-nucleophilic base, such as potassium carbonate or cesium carbonate, is used to scavenge the acid produced during the reaction.
-
Solvent: Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are typically employed to facilitate the Sₙ2 reaction.
Experimental Protocol: Direct N-Alkylation with Benzyl Bromide
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a solution of this compound (1.0 equiv) in acetonitrile, add potassium carbonate (2.0 equiv).
-
Add benzyl bromide (1.1 equiv) to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
N-Arylation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl derivatives.[3][4] This reaction is highly versatile and tolerates a wide range of functional groups.[5]
Causality of Experimental Choices:
-
Palladium Catalyst: A palladium(0) source, such as Pd₂(dba)₃ or Pd(OAc)₂, is used.[4]
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are crucial for the efficiency of the catalytic cycle.[6]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate is required.[4]
-
Aryl Halide: Aryl bromides and iodides are typically more reactive than aryl chlorides.
Experimental Protocol: Buchwald-Hartwig N-Arylation with 4-Bromotoluene
Materials:
-
This compound
-
4-Bromotoluene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.2 equiv), 4-bromotoluene (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.4 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Reductive Amination: A Controlled Alkylation Strategy
Reductive amination is a two-step, one-pot process that involves the formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone, followed by in-situ reduction.[7] This method is highly efficient for the synthesis of tertiary amines and avoids the over-alkylation issues associated with direct alkylation.[1]
Causality of Experimental Choices:
-
Carbonyl Compound: A wide range of aldehydes and ketones can be used.
-
Reducing Agent: Mild and selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they do not readily reduce the starting carbonyl compound.
-
Solvent: Chlorinated solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used.
Experimental Protocol: Reductive Amination with Cyclohexanone
Materials:
-
This compound
-
Cyclohexanone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and cyclohexanone (1.1 equiv) in anhydrous DCM.
-
Stir the solution at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 equiv) in portions over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Summary of Derivatization Strategies
| Strategy | Reagents | Product | Key Advantages |
| N-Acylation | Acyl chloride/anhydride, Base | Tertiary Amide | Modulates basicity, introduces diverse functionality. |
| N-Alkylation | Alkyl halide, Base | Tertiary Amine | Straightforward introduction of alkyl groups. |
| N-Arylation | Aryl halide, Pd catalyst, Ligand, Base | N-Aryl Amine | Forms C-N bonds with aryl groups, broad scope. |
| Reductive Amination | Aldehyde/Ketone, Reducing agent | Tertiary Amine | Controlled alkylation, avoids over-alkylation. |
Visualizing the Derivatization Workflows
Caption: General workflows for the derivatization of the secondary amine.
Purification and Characterization
Purification of the derivatized products is typically achieved by flash column chromatography on silica gel.[8] The choice of eluent will depend on the polarity of the product. Characterization of the final compounds should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm the structure and purity.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Acyl chlorides and alkyl halides are corrosive and lachrymatory; handle with care.
-
Organometallic reagents and catalysts can be air and moisture sensitive; handle under an inert atmosphere.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022, July 30). Acetylation of Secondary amines. Chemistry Stack Exchange. Retrieved from [Link]
-
Matassini, C., Clemente, F., & Cardona, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Organic Chemistry Portal. Retrieved from [Link]
-
Taylor & Francis Online. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694-2701. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
-
YouTube. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]
-
YouTube. (2021, April 20). acylation of amines [ORGANIC CHEMISTRY] Klein 23.8 [Video]. YouTube. Retrieved from [Link]
-
YouTube. (2024, July 10). Acylation Reaction on Amines | Class 12 Chemistry | Nitrogen Containing Compounds [Video]. YouTube. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: N-Alkylation of Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate
Abstract
This comprehensive guide provides detailed application notes and protocols for the N-alkylation of tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate. This pivotal chemical transformation is fundamental in medicinal chemistry and drug discovery for the synthesis of novel derivatives with potential therapeutic applications. The spirocyclic diamine scaffold is a key structural motif in various biologically active compounds.[1][2] This document outlines two primary, reliable methodologies for N-alkylation: direct alkylation with alkyl halides and reductive amination. We delve into the mechanistic underpinnings of these reactions, offer step-by-step experimental protocols, and present data in a clear, comparative format. The protocols are designed to be self-validating, with explanations for each experimental choice to ensure reproducibility and success.
Introduction: The Significance of N-Alkylated Diazaspiro[4.5]decane Scaffolds
The 1,7-diazaspiro[4.5]decane core is a privileged scaffold in modern drug discovery, prized for its unique three-dimensional architecture which allows for the presentation of substituents in distinct vectors.[1] N-alkylation of the secondary amine at the 1-position of this compound is a critical step in the elaboration of this core, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The resulting N-substituted derivatives have been investigated for a range of biological targets, including their potential as chitin synthase inhibitors and antifungal agents.[3]
The tert-butoxycarbonyl (Boc) protecting group at the 7-position ensures regioselective alkylation at the more nucleophilic secondary amine. This guide focuses on providing researchers with robust and versatile protocols to synthesize a diverse library of N-alkylated derivatives.
Mechanistic Principles and Strategic Considerations
The N-alkylation of secondary amines, such as the target compound, can be broadly approached via two main strategies: direct alkylation and reductive amination. The choice between these methods is often dictated by the nature of the desired alkyl group and the overall functional group tolerance of the substrates.
Direct Alkylation with Alkyl Halides
This classic SN2 reaction involves the nucleophilic attack of the secondary amine on an alkyl halide (e.g., bromide or iodide).[1][4] The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct, thereby driving the reaction to completion and preventing the formation of the amine hydrohalide salt, which is unreactive.
Causality Behind Experimental Choices:
-
Choice of Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA) is crucial to avoid competition with the amine nucleophile.[1] Potassium carbonate is a cost-effective and efficient choice for many applications.
-
Solvent Selection: Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are preferred as they can dissolve the amine substrate and the inorganic base, and they effectively solvate the cation of the transition state, accelerating the SN2 reaction.
-
Alkylating Agent: Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides. However, alkyl bromides often offer a good balance of reactivity and stability.
Reductive Amination
Reductive amination is a powerful and highly reliable method for forming C-N bonds and is particularly advantageous for introducing more complex or functionalized alkyl groups.[1][4][5] This two-step, one-pot process involves the initial formation of an iminium ion from the condensation of the secondary amine with an aldehyde or ketone, followed by in-situ reduction.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation.[4] Its mild and selective nature allows for the reduction of the iminium ion in the presence of the unreacted aldehyde or ketone, minimizing side reactions such as the reduction of the carbonyl starting material.
-
Solvent System: Anhydrous chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used as they are compatible with the reducing agent and effectively dissolve the reactants.[4]
-
Reaction Control: A key advantage of reductive amination is the inherent prevention of over-alkylation, a common issue with direct alkylation methods.[4][6][7] The tertiary amine product is significantly less nucleophilic than the starting secondary amine, effectively shutting down further reaction.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the N-alkylation of this compound using both direct alkylation and reductive amination.
Protocol 1: Direct N-Alkylation with an Alkyl Bromide
This protocol describes a general procedure for the N-alkylation using an alkyl bromide and potassium carbonate.
Materials:
-
This compound (1.0 eq)
-
Alkyl bromide (1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Flash chromatography system
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add the alkyl bromide (1.1 eq) and anhydrous potassium carbonate (2.0 eq).[1]
-
Stir the reaction mixture at room temperature or heat to a gentle reflux, depending on the reactivity of the alkyl bromide.[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.[1]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.[1]
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.[1][4]
Protocol 2: N-Alkylation via Reductive Amination
This protocol details the N-alkylation using an aldehyde and sodium triacetoxyborohydride.
Materials:
-
This compound (1.0 eq)
-
Aldehyde or ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Standard laboratory glassware
-
Rotary evaporator
-
Separatory funnel
-
Flash chromatography system
Procedure:
-
In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE) to a concentration of approximately 0.1 M.[4]
-
Stir the solution at room temperature for 20-30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the solution in portions. The reaction may be slightly exothermic.[4]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting amine is consumed.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.
Visualization of Experimental Workflows
To aid in the understanding of the procedural steps, the following diagrams illustrate the workflows for both direct alkylation and reductive amination.
Caption: Workflow for Direct N-Alkylation.
Caption: Workflow for N-Alkylation via Reductive Amination.
Data Presentation and Expected Outcomes
The choice of alkylation method can influence the reaction conditions and typical yields. The following table summarizes key parameters for each protocol.
| Parameter | Direct Alkylation | Reductive Amination |
| Alkylating Agent | Alkyl Halide (e.g., R-Br, R-I) | Aldehyde (R-CHO) or Ketone (R₂C=O) |
| Key Reagent | Base (e.g., K₂CO₃, Et₃N) | Reducing Agent (NaBH(OAc)₃) |
| Typical Solvent | Acetonitrile (ACN), DMF | Dichloromethane (DCM), DCE |
| Temperature | Room Temp. to Reflux | Room Temperature |
| Key Advantage | Simplicity, readily available reagents | High selectivity, avoids over-alkylation, broad substrate scope |
| Potential Issue | Over-alkylation to quaternary ammonium salt | Reductant is moisture-sensitive |
| Typical Yield | 60-90% | 70-95% |
Yields are dependent on the specific substrates used and optimization of reaction conditions.
Characterization of N-Alkylated Products
The successful synthesis of the N-alkylated this compound derivatives should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the newly introduced alkyl group and show characteristic shifts in the signals of the protons and carbons adjacent to the newly formed tertiary amine.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the desired product.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final compound.
Conclusion
The N-alkylation of this compound is a versatile and essential transformation for the generation of novel chemical entities in drug discovery. This guide has provided two robust and well-vetted protocols for achieving this transformation: direct alkylation and reductive amination. By understanding the underlying chemical principles and following the detailed experimental procedures, researchers can confidently synthesize a wide array of N-substituted diazaspiro[4.5]decane derivatives for further biological evaluation. The choice between the two methods will depend on the specific synthetic goals and the nature of the building blocks available.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Zhang, J., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Org Biomol Chem, 12(29), 5356-9.
- Robbins, D. W., & Hartwig, J. F. (2024).
- Gawande, M. B., et al. (2018). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.
- Robbins, D. W., & Hartwig, J. F. (2024).
- Gawande, M. B., et al. (2007). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.
-
Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669. [Link]
- Isenegger, P. G., & Reymond, J. L. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. CHIMIA International Journal for Chemistry, 79(12), 906-912.
-
National Center for Biotechnology Information. (2022). On-DNA Reductive Amination and Alkylation. Methods in Molecular Biology, 2541, 33-37. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. On-DNA Reductive Amination and Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Acylation Reactions of Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate
Introduction: The Strategic Value of a Spirocyclic Scaffold
In the landscape of modern drug discovery, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as particularly valuable scaffolds. They offer a rigid, three-dimensional topology that can effectively probe protein binding pockets while often improving properties such as solubility and metabolic stability compared to their "flat" aromatic counterparts.
Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate is a key building block in this arena. Its utility stems from the differential reactivity of its two nitrogen atoms. The secondary amine at the 7-position is protected by a tert-butyloxycarbonyl (Boc) group, a robust protecting group stable under a wide range of non-acidic conditions. This directs synthetic modifications to the more nucleophilic secondary amine at the 1-position, allowing for selective functionalization and the generation of diverse libraries of compounds for biological screening. This document provides a detailed guide to the acylation reactions of this versatile scaffold, offering both mechanistic insights and practical, field-tested protocols.
Chemical Principles: Selectivity in Acylation
The core principle governing the acylation of this compound is the chemoselectivity endowed by the Boc protecting group. The lone pair of electrons on the nitrogen at position 7 is delocalized into the adjacent carbonyl of the Boc group, rendering it significantly less nucleophilic. Consequently, the secondary amine at position 1 is the primary site of reaction with electrophilic acylating agents.
Caption: Selective acylation at the N1 position.
Standard acylation methods, including reaction with acyl chlorides, anhydrides, and carboxylic acids (with the aid of coupling agents), can be effectively employed. Furthermore, the nucleophilic N1-amine readily reacts with isocyanates and sulfonyl chlorides to furnish the corresponding ureas and sulfonamides, respectively.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrate and desired product.
Protocol 1: General Procedure for Acylation with Acyl Chlorides
This is a robust and widely applicable method for the formation of amides.
Workflow:
Caption: Workflow for acylation with acyl chlorides.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M), add a non-nucleophilic base (1.2-1.5 eq.), such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.0-1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl derivative.
Data Presentation: Representative Acylating Agents and Conditions
| Acyl Chloride | Base | Solvent | Time (h) | Typical Yield (%) |
| Acetyl chloride | TEA | DCM | 2 | >90 |
| Benzoyl chloride | DIPEA | DCM | 4 | >85 |
| 4-Chlorobenzoyl chloride | TEA | THF | 6 | >80 |
| Cyclopropanecarbonyl chloride | DIPEA | DCM | 3 | >90 |
Protocol 2: Amide Coupling with Carboxylic Acids
This method is particularly useful when the corresponding acyl chloride is unstable or not commercially available.
Workflow:
Caption: Workflow for amide coupling reactions.
Step-by-Step Methodology:
-
To a solution of the carboxylic acid (1.1 eq.), this compound (1.0 eq.), and a suitable coupling agent (1.2 eq.) such as HATU, HBTU, or EDC, in an aprotic solvent like N,N-dimethylformamide (DMF) or DCM, add a non-nucleophilic base (2.0-3.0 eq.), typically DIPEA.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc) and wash with a 5% aqueous lithium chloride (LiCl) solution, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired amide.
Protocol 3: Urea Formation with Isocyanates
The reaction with isocyanates provides a straightforward route to urea derivatives.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq.) in a suitable aprotic solvent (DCM, THF, or acetonitrile).
-
Add the desired isocyanate (1.0-1.05 eq.) to the solution at room temperature. The reaction is often exothermic.
-
Stir the mixture for 1-4 hours at room temperature. Monitor the reaction by TLC or LC-MS.
-
If the product precipitates, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by trituration with a suitable solvent (e.g., diethyl ether or hexanes) or by flash column chromatography if necessary.
Trustworthiness: A Self-Validating System
The protocols described above are designed to be self-validating through rigorous in-process monitoring and final product characterization.
-
Reaction Monitoring: The progress of each reaction should be carefully monitored by TLC or LC-MS. The disappearance of the starting spiro-diamine (a primary amine spot on TLC or a specific mass in LC-MS) and the appearance of a new, less polar product spot/peak are indicative of a successful reaction.
-
Product Characterization: The identity and purity of the final acylated product must be confirmed by standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): Will confirm the presence of the newly introduced acyl group and the overall structure of the molecule.
-
Mass Spectrometry (MS): Will verify the molecular weight of the desired product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel, three-dimensional molecules for drug discovery and development. The selective acylation of the N1-position, facilitated by the Boc-protected N7-amine, allows for the straightforward introduction of a wide range of functional groups. The protocols outlined in this application note provide a solid foundation for researchers to explore the chemical space accessible from this valuable spirocyclic scaffold.
References
- Spirocyclic Scaffolds in Medicinal Chemistry. A comprehensive review on the application of spirocycles in drug design. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/journal/jmcmar]
- Protective Groups in Organic Synthesis. A standard textbook detailing the use of protecting groups, including Boc. Wiley. [URL: https://www.wiley.com/en-us]
- Amide Bond Formation: The Cornerstone of Modern Medicinal Chemistry. A review of modern amide coupling reagents and techniques. Chemical Reviews. [URL: https://pubs.acs.org/journal/chreay]
- Patents on the Synthesis and Application of Diazaspiro Compounds. A search of patent databases such as Google Patents or the WIPO PATENTSCOPE can provide numerous examples of the use of this scaffold in proprietary drug discovery programs.
Application Notes and Protocols: Reductive Amination with tert-Butyl 1,7-diazaspiro[4.5]decane-7-carboxylate
Introduction: The Significance of the Spirocyclic Diamine Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that provide access to unexplored chemical space is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as particularly valuable motifs. They introduce three-dimensional complexity and conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] Among these, spirocyclic diamines are of significant interest due to the strategic placement of nitrogen atoms, which can serve as key pharmacophoric features or points for further diversification.[3]
tert-Butyl 1,7-diazaspiro[4.5]decane-7-carboxylate is a versatile building block that features a Boc-protected secondary amine and a free secondary amine within a spirocyclic framework. The Boc protecting group allows for selective functionalization of the more nucleophilic secondary amine at the 1-position, making it an ideal substrate for reactions such as reductive amination. This powerful C-N bond-forming reaction is a cornerstone in pharmaceutical synthesis, enabling the introduction of a wide range of substituents and the rapid generation of compound libraries for drug discovery.[4][5]
This guide provides a comprehensive overview of the reductive amination of this compound, delving into the underlying mechanism, critical experimental parameters, and detailed, field-proven protocols for its successful application.
The Mechanism of Reductive Amination: A Stepwise Perspective
Reductive amination is a two-step process that occurs in a single pot. It begins with the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. This is followed by the elimination of water to generate an iminium ion, which is then reduced by a hydride source to yield the final amine product.
The choice of reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent should selectively reduce the iminium ion intermediate in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride, NaBH(OAc)₃, is a widely used and highly effective reagent for this purpose due to its mild nature and chemoselectivity.
Key Experimental Parameters and Their Rationale
The successful execution of a reductive amination reaction with this compound hinges on the careful control of several key parameters:
| Parameter | Recommended Condition | Rationale |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for the reduction of the iminium ion over the starting aldehyde or ketone, minimizing side reactions. |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Aprotic solvents that are compatible with the reducing agent and effectively solubilize the reactants. |
| Acid Catalyst | Acetic Acid (AcOH) | Catalyzes the formation of the iminium ion intermediate, particularly when using less reactive ketones as substrates. |
| Stoichiometry | Amine:Carbonyl:Reducing Agent (1 : 1.1 : 1.2) | A slight excess of the carbonyl compound and reducing agent ensures complete consumption of the starting amine. |
| Temperature | Room Temperature (20-25 °C) | The reaction is typically efficient at ambient temperature, avoiding potential side reactions at elevated temperatures. |
| Reaction Time | 12-24 hours | Sufficient time for the formation of the iminium ion and its subsequent reduction. Reaction progress should be monitored by TLC or LC-MS. |
Experimental Workflow: A Visual Guide
The following diagram illustrates the general workflow for the reductive amination of this compound.
Detailed Protocol: Synthesis of tert-Butyl 1-(benzyl)-1,7-diazaspiro[4.5]decane-7-carboxylate
This protocol describes the reductive amination of this compound with benzaldehyde as a representative aldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Add benzaldehyde (1.1 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Carefully add sodium triacetoxyborohydride (1.2 eq) to the reaction mixture in portions. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 1-(benzyl)-1,7-diazaspiro[4.5]decane-7-carboxylate.[6][7]
Expected Characterization Data (for a similar N-benzylated spirodiamine):
-
¹H NMR (CDCl₃): The spectrum is expected to show characteristic signals for the benzyl group (aromatic protons around δ 7.2-7.4 ppm and a singlet for the benzylic CH₂ protons around δ 3.5-3.7 ppm), the Boc group (a singlet for the tert-butyl protons around δ 1.4 ppm), and the spirocyclic core protons.[6][8]
-
¹³C NMR (CDCl₃): The spectrum should display signals for the aromatic carbons of the benzyl group, the carbonyl and quaternary carbons of the Boc group, and the aliphatic carbons of the spirocyclic framework.[6][8]
-
Mass Spectrometry (ESI-TOF): The high-resolution mass spectrum should show the [M+H]⁺ ion corresponding to the molecular formula of the product.[6]
Trustworthiness and Self-Validation
The protocol described above is designed to be self-validating through in-process monitoring and final product characterization.
-
Reaction Monitoring: Regular analysis of the reaction mixture by TLC or LC-MS allows for the confirmation of the consumption of the starting materials and the formation of the desired product. This ensures that the reaction is proceeding as expected and allows for the determination of the optimal reaction time.
-
Workup and Purification: The aqueous workup with sodium bicarbonate effectively neutralizes any remaining acid and quenches the excess reducing agent. Purification by flash column chromatography is a robust method for isolating the target compound from unreacted starting materials and byproducts.[5][9]
-
Spectroscopic Analysis: The identity and purity of the final product are unequivocally confirmed by spectroscopic methods such as NMR and mass spectrometry. The obtained data should be consistent with the expected structure.
Conclusion
The reductive amination of this compound is a reliable and versatile method for the synthesis of a diverse range of N-substituted spirocyclic diamines. By carefully controlling the experimental parameters and following the detailed protocol provided, researchers can confidently and efficiently generate novel compounds for various applications in drug discovery and development. The inherent modularity of this reaction allows for the facile introduction of a wide array of substituents, making it an invaluable tool for exploring the chemical space around this privileged scaffold.
References
- Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION.
- Organic Syntheses Procedure. is added. The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h. Organic Syntheses.
- Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911.
- Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Request PDF.
- Brunschwig, et al. 2,6-Diazaspiro[3.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.
- Podyacheva, E., et al. (2019).
- Synthesis method of tert-butyl 4,7-diazaspiro[2.
- Palomo, C., et al. Stereoselective synthesis of 5-(1-aminoalkyl)-2-pyrrolidones and 1,7-diazaspiro[4.5]decane-2,8-diones from chiral N-tert-butanesulfinyl imines and ethyl 4-nitrobutanoate.
- Tert-butyl 1-oxo-2,7-diazaspiro[4.
- Patil, V. R., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
- CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.
- Synthesis method of tert-butyl 4,7-diazaspiro[2.
- A telescoped, selective, mono N-methylation of Boc-DAB-OH via reductive amination using picoline-borane - ChemSpider Synthetic Pages. (2021).
- Spirocyclic Diamine Scaffolds for Medicinal Chemistry - ResearchG
- Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Gener
- Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties - PubMed.
- tert-Butyl 7-benzyl-4,7-diazaspiro[2.
- Spirocyclic Diamine Scaffolds for Medicinal Chemistry - Reymond Research Group.
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Topic: Boc Deprotection of tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate
An Application Guide for Researchers
Introduction: The Strategic Importance of Spirocyclic Scaffolds
The 1,7-diazaspiro[4.5]decane motif is a privileged scaffold in modern drug discovery, prized for its three-dimensional architecture which allows for novel vectoral exits and improved physicochemical properties compared to flat aromatic systems. Its incorporation into molecular design often leads to enhanced target affinity, selectivity, and metabolic stability. The synthesis of analogs based on this core frequently involves the use of protecting groups, among which the tert-butyloxycarbonyl (Boc) group is preeminent for amine protection.[1][2]
The Boc group offers robust stability across a wide array of non-acidic chemical conditions, including basic hydrolysis, hydrogenolysis, and nucleophilic attack.[3][4] This stability makes it an ideal orthogonal protecting group in complex, multi-step syntheses.[1] However, its strategic value is fully realized only through its efficient and clean removal. This application note provides a detailed, experience-driven guide to the acidic deprotection of tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate, offering a comparative analysis of common protocols and troubleshooting insights for researchers, scientists, and drug development professionals.
Mechanism of Acid-Catalyzed Boc Deprotection: A Self-Validating System
The removal of the Boc group under acidic conditions is a reliable and well-understood transformation. The process is an acid-catalyzed carbamate hydrolysis that proceeds through a specific, irreversible pathway, ensuring a high-yield transformation.[1]
-
Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., H⁺ from TFA or HCl).[1]
-
Carbocation Formation: This initial protonation weakens the tert-butyl-oxygen bond, facilitating its cleavage. This results in the formation of a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[1][4]
-
Irreversible Decarboxylation: The carbamic acid intermediate spontaneously decomposes, releasing carbon dioxide gas and the free amine. This irreversible step drives the reaction to completion.[1]
-
Salt Formation: In the acidic medium, the newly liberated, nucleophilic amine is immediately protonated, yielding the corresponding amine salt (e.g., trifluoroacetate or hydrochloride).[1]
A potential side reaction is the alkylation of other nucleophilic sites on the substrate by the liberated tert-butyl cation.[5] This is a particular concern for electron-rich aromatic systems. This can be mitigated by the addition of a cation scavenger, such as anisole or thioanisole, to the reaction mixture.[1]
Caption: Acid-catalyzed Boc deprotection mechanism.
Comparative Analysis of Standard Deprotection Reagents
The choice between the two most common reagents for Boc deprotection, Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl), is a critical decision dictated by the substrate's sensitivity, the desired final salt form, and downstream processing considerations.[6]
| Parameter | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Typical Conditions | Neat or 20-50% in Dichloromethane (DCM)[6][7] | 4M in 1,4-Dioxane or 1-4M in MeOH/EtOAc[6][7] |
| Reaction Speed | Generally very fast (30 min to a few hours) at room temperature.[6][7] | Can be rapid, but kinetics are highly dependent on solvent and concentration.[6] |
| Product Isolation | Yields a trifluoroacetate salt, which is often an oil or a hygroscopic solid, making handling and purification challenging.[8] | Frequently yields a crystalline hydrochloride salt, which can often be isolated in high purity simply by filtration.[7][8] |
| Work-up | Requires evaporation of excess TFA (often with a toluene co-distillation) followed by a basic aqueous wash to liberate the free amine.[7][9] | If the salt precipitates, simple filtration and washing with a non-polar solvent (e.g., diethyl ether) is sufficient.[7] |
| Selectivity | Highly effective, but its strong acidity can cleave other acid-labile groups (e.g., tert-butyl esters) if not carefully controlled. | Generally offers good selectivity. The choice of solvent (e.g., dioxane vs. methanol) can modulate reactivity. |
| Safety & Handling | Corrosive and volatile. Requires a well-ventilated fume hood and careful handling. DCM is a suspected carcinogen.[10] | Corrosive. 1,4-Dioxane is also a suspected carcinogen. Commercially available solutions are convenient.[10] |
Detailed Experimental Protocols
The following protocols are standardized procedures that provide reliable and reproducible results for the deprotection of this compound.
Caption: General workflow for Boc deprotection.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is rapid and typically ensures complete conversion. The primary challenge lies in the work-up and isolation of the final product.
Reagents and Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve the Boc-protected diamine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Acid Addition: To the stirred solution, add TFA. A common concentration is a 25% solution of TFA in DCM (v/v).[11] The reaction is typically stirred at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 30 minutes to 2 hours.[7]
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporate the residue with toluene or cyclohexane (2-3 times).[8]
-
Neutralization & Extraction: Dissolve the resulting residue in an appropriate organic solvent (e.g., ethyl acetate or DCM). Carefully add saturated aqueous NaHCO₃ solution to neutralize any remaining acid until effervescence ceases.
-
Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected 1,7-diazaspiro[4.5]decane as a free base.
Protocol 2: Deprotection using 4M Hydrochloric Acid (HCl) in 1,4-Dioxane
This is often the preferred method when a solid product is desired, as the hydrochloride salt frequently precipitates from the reaction mixture, simplifying purification.[7]
Reagents and Materials:
-
This compound
-
4M solution of HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Standard laboratory glassware, magnetic stirrer, filtration apparatus
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask containing the Boc-protected diamine (1.0 eq), add the 4M solution of HCl in 1,4-dioxane (a sufficient volume to ensure stirring, typically 5-10 mL per gram of substrate). The substrate may dissolve or remain as a suspension.
-
Reaction: Stir the mixture vigorously at room temperature. The deprotected product will typically precipitate out of the solution as a white solid (the dihydrochloride salt).
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS by taking a small aliquot, quenching it with a base (like NaHCO₃ solution), extracting with an organic solvent, and spotting the organic layer. The reaction is generally complete within 1 to 4 hours.[7]
-
Isolation: Upon completion, add anhydrous diethyl ether to the reaction slurry to ensure complete precipitation of the salt.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with anhydrous diethyl ether to remove any non-polar impurities and residual dioxane.
-
Drying: Dry the resulting white solid under high vacuum. The product is the dihydrochloride salt of 1,7-diazaspiro[4.5]decane, which is often sufficiently pure for subsequent steps. If the free base is required, the salt can be neutralized with a base and extracted as described in Protocol 1.
Field-Proven Insights & Troubleshooting
-
TFA Salt is Oily: If the TFA salt is an intractable oil after evaporation, attempt to precipitate it as a solid by triturating with cold diethyl ether.[8]
-
Incomplete Reaction with HCl/Dioxane: If the reaction stalls, gentle warming (to 30-40 °C) can sometimes drive it to completion. However, be cautious, as strong acids can cleave ethers like dioxane at higher temperatures.[10]
-
Substrate with other Acid-Labile Groups: If the substrate contains other acid-sensitive functionalities (e.g., tert-butyl esters), using milder conditions is critical.[12] Using HCl in dioxane at 0 °C or a more dilute TFA solution can provide greater selectivity.[13]
-
Alternative "Green" Solvents: For processes where chlorinated solvents or dioxane are undesirable, consider replacing them. Ethyl acetate can be a suitable substitute for DCM in TFA deprotections, and 2-MeTHF can replace dioxane for HCl protocols.[10]
References
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. [Link]
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
National Center for Biotechnology Information. (2022). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed Central. [Link]
-
Reddit. (2023). Boc De-protection. Reddit. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Specific solvent issues with BOC deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PubMed Central. [Link]
-
ResearchGate. (2022). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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- 13. reddit.com [reddit.com]
Application Notes and Protocols: Leveraging Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate in Parallel Synthesis for Accelerated Drug Discovery
Introduction: The Significance of Three-Dimensional Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the exploration of novel chemical space is paramount for the identification of next-generation therapeutics. There is a growing consensus that moving beyond flat, aromatic structures towards more three-dimensional (3D) molecular architectures can lead to compounds with improved physicochemical properties, enhanced target selectivity, and better clinical outcomes. Spirocyclic scaffolds, characterized by two rings sharing a single atom, are exemplary of such 3D frameworks. Their rigid, well-defined conformational arrangement allows for precise projection of substituents into three-dimensional space, facilitating optimal interactions with biological targets.
Among the diverse array of spirocyclic building blocks, tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate stands out as a particularly valuable scaffold for the construction of compound libraries. This bifunctional molecule features a piperidine ring fused to a Boc-protected pyrrolidine. The exposed secondary amine on the piperidine ring serves as a prime handle for diversification through various chemical transformations, while the orthogonal Boc-protecting group on the pyrrolidine nitrogen allows for subsequent, selective functionalization. This inherent duality makes it an ideal starting point for the rapid generation of diverse compound libraries through parallel synthesis.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in parallel synthesis workflows. We will delve into detailed, field-proven protocols for key diversification reactions, including N-arylation, amide coupling, and urea formation, with a focus on the underlying principles that govern these transformations.
Core Scaffold: this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 875569-79-2 |
| Molecular Formula | C₁₃H₂₄N₂O₂ |
| Molecular Weight | 240.35 g/mol |
| Appearance | White to off-white solid |
| Key Features | - Spirocyclic core imparting 3D character.- Free secondary amine for primary diversification.- Orthogonal Boc-protecting group for secondary diversification. |
Protocol 1: High-Throughput N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in parallel synthesis allows for the rapid generation of libraries of N-aryl derivatives. For a sterically hindered secondary amine like the one present in our scaffold, the choice of catalyst, ligand, and base is critical to achieving high conversion rates.
Rationale for Reagent Selection:
-
Palladium Pre-catalyst: A pre-formed palladium(II) precatalyst such as (1,5-cyclooctadiene)(methoxy)iridium(I) dimer in combination with a suitable phosphine ligand is often preferred for its air and moisture stability, ensuring reproducibility in a high-throughput setting.
-
Ligand: Bulky, electron-rich biarylphosphine ligands, for instance, XPhos or RuPhos, are highly effective for the coupling of sterically hindered secondary amines.[2] These ligands promote the reductive elimination step of the catalytic cycle, which can be rate-limiting for challenging substrates.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common and effective choice for these reactions.
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to ensure the stability of the catalyst and reagents.
Parallel Synthesis Workflow for N-Arylation:
Caption: Workflow for parallel Buchwald-Hartwig N-arylation.
Detailed Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of this compound in anhydrous toluene.
-
Prepare a 0.2 M solution of each aryl halide (bromide or chloride) from the library in anhydrous toluene in a 96-well plate.
-
Prepare a 0.1 M solution of the palladium precatalyst and a 0.2 M solution of the XPhos ligand in anhydrous toluene.
-
-
Reaction Setup (in a 96-well deep-well plate under an inert atmosphere):
-
To each well, add 100 µL (0.02 mmol) of the scaffold stock solution.
-
Add 110 µL (0.022 mmol, 1.1 eq) of the respective aryl halide stock solution to each well.
-
Add sodium tert-butoxide (5.8 mg, 0.06 mmol, 3.0 eq) to each well.
-
Add 20 µL (0.002 mmol, 10 mol%) of the palladium precatalyst solution and 10 µL (0.002 mmol, 10 mol%) of the XPhos ligand solution to each well.
-
-
Reaction Conditions:
-
Seal the 96-well plate with a pierceable cap mat.
-
Heat the reaction plate at 100 °C for 16 hours with shaking.
-
-
Work-up and Purification:
-
Cool the reaction plate to room temperature.
-
Quench each reaction with 200 µL of water.
-
Extract each well with 500 µL of ethyl acetate.
-
Separate the organic layer using a liquid handler or by manual pipetting.
-
The crude product in the organic layer can be directly analyzed by LC-MS or UPLC to determine conversion and purity. For isolation, the solvent can be evaporated, and the residue purified by preparative HPLC.
-
Protocol 2: Parallel Amide Library Synthesis
Amide bond formation is one of the most frequently performed reactions in medicinal chemistry. For parallel synthesis, a robust and high-yielding coupling method is essential. The use of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is a reliable method for the acylation of secondary amines.
Rationale for Reagent Selection:
-
Coupling Agent: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization, making it suitable for high-throughput applications.
-
Base: DIPEA acts as a scavenger for the acid generated during the reaction without interfering with the coupling process.
-
Solvent: Aprotic polar solvents like DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) are excellent choices for amide coupling reactions as they effectively solubilize the reactants and reagents.
Parallel Synthesis Workflow for Amide Coupling:
Caption: Workflow for parallel amide coupling.
Detailed Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of this compound in anhydrous DMF.
-
Prepare a 0.2 M solution of each carboxylic acid from the library in anhydrous DMF in a 96-well plate.
-
Prepare a 0.22 M solution of HATU in anhydrous DMF.
-
-
Reaction Setup (in a 96-well deep-well plate):
-
To each well, add 100 µL (0.02 mmol) of the respective carboxylic acid stock solution.
-
Add 100 µL (0.022 mmol, 1.1 eq) of the HATU stock solution to each well.
-
Add DIPEA (10.5 µL, 0.06 mmol, 3.0 eq) to each well and shake for 5-10 minutes to pre-activate the carboxylic acids.
-
Add 110 µL (0.022 mmol, 1.1 eq) of the scaffold stock solution to each well.
-
-
Reaction Conditions:
-
Seal the 96-well plate and shake at room temperature for 16 hours.
-
-
Work-up and Analysis:
-
Dilute a small aliquot from each well with DMSO/water for direct analysis by LC-MS or UPLC.
-
For purification, the reaction mixtures can be subjected to preparative HPLC.
-
Protocol 3: High-Throughput Urea Synthesis
The formation of ureas is another valuable diversification strategy in drug discovery. A common and efficient method for the parallel synthesis of ureas involves the reaction of an amine with an isocyanate. Isocyanates can be purchased or generated in situ from various precursors.
Rationale for Reagent Selection:
-
Reactants: A library of commercially available isocyanates provides a straightforward route to a diverse set of ureas.
-
Solvent: Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are suitable for this reaction.
-
Catalyst/Additive: While often not necessary, a catalytic amount of a non-nucleophilic base like triethylamine (TEA) can be added to accelerate the reaction, particularly with less reactive isocyanates.
Parallel Synthesis Workflow for Urea Formation:
Caption: Workflow for parallel urea synthesis.
Detailed Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of this compound in anhydrous DCM.
-
Prepare a 0.22 M solution of each isocyanate from the library in anhydrous DCM in a 96-well plate.
-
-
Reaction Setup (in a 96-well deep-well plate):
-
To each well, add 100 µL (0.02 mmol) of the scaffold stock solution.
-
Add 100 µL (0.022 mmol, 1.1 eq) of the respective isocyanate stock solution to each well.
-
-
Reaction Conditions:
-
Seal the 96-well plate and shake at room temperature for 12 hours.
-
-
Work-up and Analysis:
-
Evaporate the solvent from the 96-well plate under a stream of nitrogen or using a centrifugal evaporator.
-
Redissolve the residues in a suitable solvent such as DMSO for direct analysis by LC-MS or UPLC.
-
Secondary Diversification: Boc Deprotection
A key advantage of using this compound is the potential for a second round of diversification after the initial reaction on the piperidine nitrogen. This is achieved by removing the Boc protecting group from the pyrrolidine nitrogen.
Protocol for Parallel Boc Deprotection:
-
Reaction Setup:
-
To the crude or purified products from the primary diversification step (dissolved in a suitable solvent like DCM), add an excess of trifluoroacetic acid (TFA), typically a 20-50% solution in DCM.
-
-
Reaction Conditions:
-
Stir at room temperature for 1-4 hours.
-
-
Work-up:
-
Evaporate the solvent and excess TFA under reduced pressure. The resulting TFA salt of the deprotected amine can often be used directly in the next diversification step (e.g., another amide coupling or sulfonylation) after neutralization.
-
Conclusion
This compound is a powerful and versatile building block for the construction of diverse, 3D-rich compound libraries. The protocols outlined in this application note for N-arylation, amide coupling, and urea formation are robust, scalable, and amenable to high-throughput parallel synthesis platforms. By leveraging this scaffold and these proven synthetic methodologies, drug discovery teams can significantly accelerate the exploration of novel chemical space and enhance the probability of identifying promising new therapeutic candidates. The strategic use of the orthogonal Boc protecting group further expands the potential for creating highly complex and diverse molecular architectures.
References
- Buchwald, S. L., & Hartwig, J. F. (2008). The Buchwald-Hartwig Amination. In Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis (pp. 673-747). John Wiley & Sons, Ltd.
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). Retrieved from [Link]
-
Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
Sources
Application Notes & Protocols: Modern Strategies in the Synthesis of Novel Heterocyclic Compounds
Abstract
Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with over half of all FDA-approved small-molecule drugs featuring at least one heterocyclic ring.[1] Their prevalence stems from the unique chemical properties endowed by heteroatoms (like nitrogen, oxygen, and sulfur), which are critical for molecular recognition at biological targets.[1][2] This guide moves beyond classical synthetic routes, which often require harsh conditions and produce significant waste, to explore modern, efficient, and sustainable methodologies.[3][4] We provide detailed application notes and validated protocols for the synthesis of high-value nitrogen and oxygen-containing heterocycles, focusing on the causality behind experimental choices to empower researchers in drug discovery and chemical development.
The Modern Imperative in Heterocyclic Synthesis
The demand for structural diversity and molecular complexity in drug discovery pipelines necessitates synthetic strategies that are not only robust and high-yielding but also aligned with the principles of green chemistry.[4][5] Traditional methods like the Fischer Indole Synthesis or Hantzsch Pyridine Synthesis, while foundational, often suffer from limitations such as low atom economy, harsh reaction conditions, and the use of hazardous reagents.[3][6]
The contemporary synthetic chemist's toolkit has expanded to include powerful techniques that offer milder conditions, higher selectivity, and reduced environmental impact.[7] Key advancements include:
-
Transition-Metal Catalysis: Metals like palladium, copper, and rhodium have revolutionized synthesis by enabling C-H bond activation, cross-coupling reactions, and cyclization cascades, allowing for the construction of complex heterocyclic cores from simple precursors.[6][8][9]
-
Photoredox Catalysis: Utilizing visible light to initiate redox processes, this method provides access to reactive intermediates under exceptionally mild conditions, opening new pathways for ring formation and functionalization.[4][10][11]
-
Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation accelerates reaction rates by efficiently heating the reaction mixture, significantly reducing reaction times from hours to minutes and often improving yields.[3][12][13]
-
Multicomponent Reactions (MCRs): By combining three or more reactants in a single step, MCRs offer an atom-economical and efficient route to complex molecules, minimizing purification steps and waste generation.[4][6][14]
This guide will provide practical, field-tested protocols that leverage these modern strategies.
Application Note I: Photoredox-Catalyzed Synthesis of 2-Phenylindole
2.1. Background & Rationale
The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast array of pharmaceuticals, including anti-cancer agents and antivirals.[10] Visible-light photoredox catalysis has emerged as a sustainable and powerful method for constructing this key heterocycle.[10] The following protocol details the synthesis of 2-phenylindole via the cyclization of a 2-vinylaniline derivative.
Causality of Method Selection: This method is chosen for its remarkably mild conditions (room temperature, visible light), which preserves sensitive functional groups that might be compromised under traditional thermal or strongly acidic conditions. The use of a photocatalyst allows for the generation of a reactive radical cation intermediate, which drives the desired intramolecular cyclization with high efficiency.[10]
2.2. Experimental Workflow
The overall workflow involves the preparation of the reaction mixture, irradiation with visible light, monitoring for completion, and subsequent product isolation and purification.
Caption: Experimental workflow for photoredox synthesis.
2.3. Detailed Protocol: Synthesis of 2-Phenylindole
This protocol is adapted from established methodologies in visible-light photoredox catalysis.[10]
Materials & Equipment:
| Reagent/Equipment | Specification | Supplier Example |
| 2-Aminostilbene (Substrate) | >95% Purity | Sigma-Aldrich |
| Ru(bpy)₃Cl₂ (Photocatalyst) | Ruthenium(II) tris(bipyridine) dichloride | Sigma-Aldrich |
| Acetonitrile (MeCN) | Anhydrous, <50 ppm H₂O | Acros Organics |
| Schlenk Flask | 25 mL, with sidearm | Chemglass |
| Magnetic Stir Plate | Standard laboratory grade | IKA |
| Blue LED Lamp | 450 nm, 24W | Kessil, EvoluChem |
| Nitrogen/Argon Line | For creating an inert atmosphere | N/A |
| TLC Plates | Silica gel 60 F₂₅₄ | Millipore |
Procedure:
-
Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-aminostilbene (0.1 mmol, 1.0 equiv) and Ru(bpy)₃Cl₂ (0.002 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge with dry nitrogen or argon for 10-15 minutes. This step is critical as oxygen can quench the excited state of the photocatalyst, inhibiting the reaction.
-
Solvent Addition: Using a gas-tight syringe, add 5 mL of anhydrous acetonitrile to the flask. The mixture should be stirred until all solids are dissolved.
-
Degassing: Further degas the solution by bubbling nitrogen through it for an additional 10 minutes to ensure the removal of all dissolved oxygen.
-
Reaction Initiation: Place the sealed flask approximately 5-10 cm from a 24W blue LED lamp. Begin vigorous stirring and irradiation. A small fan may be used to maintain the reaction at ambient temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate mobile phase (e.g., 9:1 v/v). The disappearance of the starting material spot indicates reaction completion, typically within 12-24 hours.
-
Workup: Upon completion, remove the flask from the light source. Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 2-phenylindole product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.[15]
Application Note II: Green Synthesis of Thiazole Derivatives via Microwave-Assisted Hantzsch Reaction
3.1. Background & Rationale
Sulfur-containing heterocycles, particularly thiazoles, are integral components of numerous pharmaceuticals, including antimicrobials and anti-inflammatory agents.[16][17] The Hantzsch thiazole synthesis is a classic method, but it often requires long reaction times and high temperatures.[3] The application of microwave-assisted organic synthesis (MAOS) represents a significant green chemistry advancement, drastically reducing energy consumption and reaction time.[12][18]
Causality of Method Selection: Microwave irradiation provides rapid and uniform heating of the reaction mixture, which is often more efficient than conventional oil bath heating.[3] This leads to a dramatic acceleration of the reaction rate, allowing the synthesis to be completed in minutes instead of hours. Furthermore, this protocol often proceeds efficiently under solvent-free conditions or in green solvents like ethanol, minimizing volatile organic compound (VOC) emissions.[5][18]
3.2. Reaction Mechanism & Data
The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide. The microwave-assisted protocol enhances the rate of both the initial S-alkylation and the subsequent cyclodehydration step.
Caption: Simplified mechanism for microwave-assisted Hantzsch thiazole synthesis.
Comparison of Synthetic Methods:
| Parameter | Conventional Heating (Reflux in Ethanol) | Microwave-Assisted (Solvent-Free) |
| Reaction Time | 6-12 hours | 5-15 minutes |
| Temperature | ~78 °C | 100-140 °C (set point) |
| Yield | 65-80% | 85-95% |
| Solvent | Ethanol | None or minimal ethanol |
| Energy Input | High (prolonged heating) | Low (short duration) |
3.3. Detailed Protocol: Synthesis of 2-Amino-4-phenylthiazole
Materials & Equipment:
| Reagent/Equipment | Specification | Supplier Example |
| 2-Bromoacetophenone | >98% Purity | TCI America |
| Thiourea | >99% Purity | Sigma-Aldrich |
| Microwave Synthesizer | e.g., CEM Discover, Biotage | CEM, Biotage |
| Microwave Reaction Vial | 10 mL, with snap cap | CEM, Biotage |
Procedure:
-
Reactant Loading: In a 10 mL microwave reaction vial, combine 2-bromoacetophenone (1 mmol, 1.0 equiv) and thiourea (1.2 mmol, 1.2 equiv).
-
Solvent (Optional): For highly crystalline starting materials, 1-2 mL of ethanol can be added to ensure homogeneity, though the reaction often works well under solvent-free conditions.
-
Vial Sealing: Securely cap the vial. The use of a dedicated microwave synthesizer ensures safe handling of the pressure that may build up during the reaction.
-
Microwave Program: Place the vial in the microwave synthesizer cavity. Program the instrument to heat the mixture to 120 °C and hold for 10 minutes with magnetic stirring.
-
Cooling: After the irradiation period, the instrument's cooling system (typically compressed air) will rapidly cool the vial back to room temperature.
-
Workup: Open the vial carefully. Add 10 mL of a saturated sodium bicarbonate solution to the solidified reaction mass to neutralize any HBr formed.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol.
-
Purification: The product is often of high purity after filtration. If necessary, it can be recrystallized from ethanol to yield 2-amino-4-phenylthiazole as a crystalline solid.
-
Characterization: Verify the product identity and purity via melting point, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.[19]
Senior Scientist Insights & Troubleshooting
-
Photoredox Reactions: The most common cause of failure is the presence of oxygen. Ensure thorough degassing. If the reaction is sluggish, consider increasing the catalyst loading slightly (e.g., to 3 mol%) or using a more powerful light source.
-
Microwave Synthesis: Uneven heating or "hot spots" can lead to charring. Ensure efficient stirring and, if possible, use a synthesizer with a mode stirrer. For solvent-free reactions, pre-grinding the solid reactants can improve homogeneity and yield.
-
General Purity: For all syntheses, the purity of starting materials is paramount. Impurities can inhibit catalysts or lead to unwanted side reactions. Always use reagents from reliable sources or purify them before use.
Conclusion
The synthesis of novel heterocyclic compounds has been transformed by modern catalytic methods and innovative energy sources. Photoredox catalysis and microwave-assisted synthesis provide powerful, efficient, and greener alternatives to classical protocols, enabling rapid access to diverse molecular scaffolds for drug discovery and materials science.[3][4] By understanding the causality behind these advanced protocols, researchers can better troubleshoot experiments, adapt methods to new substrates, and accelerate the pace of innovation.
References
- Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing.
- GREEN CHEMISTRY APPROACH TO THE SUSTAINABLE ADVANCEMENT TO THE SYNTHESIS OF HETEROCYCLIC CHEMISTRY.
- Modern Strategies for Heterocycle Synthesis. MDPI.
- The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. MDPI.
- Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing.
- Heterocyclic Compounds in Drug Discovery and Their Medical Applications. MDPI.
- Synthesis of Nitrogen-Containing Heterocycles: Application Notes and Protocols for Modern Catalytic Methods. Benchchem.
- Synthesis of Nitrogen-Rich Heterocycles: Detailed Application Notes and Protocols. Benchchem.
- Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. PubMed Central.
- Role of Heterocycles in Drug Discovery: An Overview. World Journal of Advanced Research and Reviews.
- Applications of Heterocyclic Compounds in Pharmaceuticals. Reachem.
- Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews.
- Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. PMC - NIH.
- Development of new Catalytic Methods for the Selective Synthesis of Heterocycles. DiVA portal.
- Innovative Catalysts and Techniques in Eco-Friendly Heterocyclic Synthesis. JOCPR.
- Modern advances in heterocyclic chemistry in drug discovery. PubMed.
- A Study on Synthesis and Biological Activities of Novel Heterocyclic Compounds. ijrpr.
- Green methods for synthesis of various Heterocycles: Sustainable approach. International Journal of Chemical Studies.
- Green chemistry approach for the synthesis of bioactive heterocycles. Goa University.
- REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS. Jetir.Org.
- Greener Approach towards the Synthesis of Nitrogen Based Heterocycles. ResearchGate.
- Catalysis for Heterocycles Chemistry. The Soulé Research Group.
- A review organic synthesis of heterocyclic compounds and their pharmaceutical therapeutic applications.
- Synthesis of N-Heterocycles. Organic Chemistry Portal.
- Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds.
- Synthesis and Spectroscopic Characterization of New Heterocyclic Compounds Including Five to Seven Members Ring with Evaluate their Biological Activity. ResearchGate.
- Synthesis of Oxygen Heterocycles via Aromatic C-O Bond Formation Using Arynes. NIH.
- Synthesis of sulfur-containing heterocycles via ring enlargement. PubMed.
- Ag-Catalyzed Multicomponent Synthesis of Heterocyclic Compounds: A Review.
- Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity.
- Role of Sulphur Containing Heterocycles in Medicinal Chemistry.
- The Oxygen-Containing Fused Heterocyclic Compounds. Semantic Scholar.
- Role of sulphur-heterocycles in medicinal chemistry: An update. Science Primary Literature.
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- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of Scaffolds in Combinatorial Chemistry Libraries
Foreword: The Scaffold as the Architectural Blueprint for Drug Discovery
In the landscape of modern drug discovery, the quest for novel therapeutic agents is a race against time and complexity. Combinatorial chemistry has emerged as a powerful engine in this race, enabling the rapid synthesis of vast numbers of molecules. However, sheer numbers are not the ultimate goal; the strategic exploration of biologically relevant chemical space is paramount. This is where the concept of the molecular scaffold becomes the cornerstone of intelligent library design. A scaffold is the core structural framework of a molecule, the architectural blueprint upon which chemical diversity is built. By selecting an appropriate scaffold, researchers can generate focused libraries of compounds with a higher probability of interacting with specific biological targets, thereby accelerating the journey from a chemical entity to a life-saving therapeutic.
This guide provides an in-depth exploration of the principles and protocols for utilizing molecular scaffolds in the design and synthesis of combinatorial libraries. We will delve into the rationale behind scaffold selection, detail robust synthetic methodologies, and outline the subsequent steps of purification and analysis, equipping researchers with the knowledge to build high-quality, effective compound libraries.
Part I: The Philosophy of the Scaffold: Selection and Design Principles
The success of a combinatorial library is not accidental; it is the result of a deliberate and informed design process. The choice of the central scaffold is the most critical decision in this process, as it predefines the three-dimensional space that the library's members will occupy.
The "Privileged Scaffold": A Head Start in Drug Discovery
The term "privileged structure" refers to molecular scaffolds that are capable of binding to multiple biological targets, often with high affinity.[1][2] These frameworks are considered "biologically pre-validated" and serve as exceptional starting points for library design because they are enriched in the structural and physicochemical properties required for molecular recognition.[1][3]
Key Characteristics of High-Value Scaffolds:
-
Structural Rigidity & 3D Complexity: A well-defined three-dimensional structure reduces the entropic penalty upon binding to a target, often leading to higher affinity. Natural products are a rich source of such complex scaffolds.[4][5][6]
-
Synthetic Tractability: The scaffold must possess multiple, synthetically accessible points for diversification. These points should allow for the introduction of a wide range of chemical functionalities using robust and high-yielding reactions.[1]
-
Favorable Physicochemical Properties: An ideal scaffold should impart drug-like properties (e.g., solubility, membrane permeability) to its derivatives, adhering to guidelines such as Lipinski's Rule of Five.[4]
-
Chemical Stability: The core structure must be stable to the various reaction conditions employed during library synthesis and subsequent purification and screening steps.[1]
Table 1: Comparison of Common Privileged Scaffold Classes
| Scaffold Class | Core Structure Example | Key Features & Biological Relevance | Representative Drugs |
| Benzodiazepines | Diazepam Core | Binds to GABA-A receptors; versatile for CNS targets.[1] | Diazepam, Alprazolam |
| Indoles | Indole Ring | Present in neurotransmitters (serotonin) and alkaloids; targets kinases and receptors.[1] | Sumatriptan, Sunitinib |
| Flavonoids | Flavone Core | Natural product-based; exhibit a wide range of activities including antioxidant and anti-inflammatory properties.[7] | Quercetin, Genistein |
| Piperazines | Piperazine Ring | Common in CNS drugs due to its ability to cross the blood-brain barrier. | Olanzapine, Imatinib |
Diversity-Oriented Synthesis (DOS): Beyond the Privileged Core
While privileged scaffolds are excellent for creating focused libraries, the discovery of truly novel biological activities often requires venturing into uncharted chemical space. Diversity-Oriented Synthesis (DOS) is a powerful strategy that aims to generate libraries with high skeletal or scaffold diversity.[8][9] Unlike traditional synthesis that focuses on a single target, DOS employs branching reaction pathways to convert simple starting materials into a wide array of structurally complex and diverse scaffolds.[9][10] This approach is crucial for populating libraries with unique molecular shapes, increasing the probability of finding hits for novel or difficult-to-drug targets.[8]
Caption: Branching pathways in Diversity-Oriented Synthesis (DOS).
Part II: Constructing the Library: Synthetic Methodologies and Protocols
Once a scaffold is chosen, the next phase is the systematic elaboration of that core to generate the final library. Solid-phase organic synthesis (SPOS) is the workhorse of combinatorial chemistry, offering significant advantages in automation and purification.[11]
The Foundation: Solid-Phase Organic Synthesis (SPOS)
In SPOS, the initial scaffold or building block is covalently attached to an insoluble polymer support (resin).[11] Reagents and byproducts in the solution phase are easily removed by simple filtration and washing, dramatically simplifying the purification process between reaction steps.
Caption: General workflow for Solid-Phase Library Synthesis (SPOS).
The Critical Role of the Linker: The linker is the molecular bridge connecting the compound to the solid support.[12] Its design is crucial, as it must be stable throughout the entire synthesis sequence but cleavable under specific, orthogonal conditions that do not degrade the final product.[13][14]
Table 2: Common Linker Strategies in SPOS
| Linker Type | Cleavage Condition | Key Advantage |
| Wang Resin | Acid (e.g., TFA) | Widely used for synthesis of C-terminal acids and amides. |
| Rink Amide Linker | Mild Acid (e.g., 1% TFA) | Generates primary amides upon cleavage. |
| Safety-Catch Linkers | Two-step: Activation then Cleavage | Highly stable until chemically activated, allowing for greater reaction scope.[15] |
| Photocleavable Linkers | UV Light (e.g., 365 nm) | Cleavage under very mild, non-chemical conditions. |
Protocol 2.1: General Protocol for Solid-Phase Synthesis of a Tri-substituted Benzodiazepine Library
This protocol describes the synthesis of a 1,4-benzodiazepine library, a classic privileged scaffold, on a solid support using a Rink Amide linker.
Materials:
-
Rink Amide AM resin (100-200 mesh, ~0.6 mmol/g loading)
-
Fmoc-2-aminobenzophenone derivatives (Scaffold, 1.5 eq)
-
HBTU (1.5 eq), HOBt (1.5 eq), DIPEA (3.0 eq)
-
20% Piperidine in DMF
-
Fmoc-amino acids (Building Block for R1, 3.0 eq)
-
Alkylating agents (e.g., Alkyl halides for R2, 5.0 eq)
-
Sodium hydride (NaH, 5.0 eq)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
Procedure:
-
Resin Swelling & Fmoc Deprotection:
-
Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Drain the DMF. Add 20% piperidine in DMF and agitate for 5 minutes. Drain.
-
Repeat the piperidine treatment for an additional 20 minutes.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
-
Scaffold Coupling:
-
Causality: This step attaches the core benzodiazepine precursor to the solid support. HBTU/HOBt is a standard peptide coupling reagent that efficiently forms the initial amide bond.
-
In a separate vial, pre-activate the Fmoc-2-aminobenzophenone derivative (1.5 eq) with HBTU (1.5 eq), HOBt (1.5 eq), and DIPEA (3.0 eq) in DMF for 5 minutes.
-
Add the activated mixture to the deprotected resin and agitate for 4 hours at room temperature.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
R1 Diversification (Amino Acid Introduction):
-
Deprotect the Fmoc group from the coupled scaffold as described in Step 1.
-
Couple the desired Fmoc-amino acid (3.0 eq) using the HBTU/HOBt pre-activation method described in Step 2. Agitate for 4 hours.
-
Wash the resin thoroughly.
-
-
Cyclization and R2 Diversification:
-
Causality: This sequence first removes the final Fmoc group, then uses a base (DIPEA) to catalyze an intramolecular cyclization to form the seven-membered benzodiazepine ring. The subsequent alkylation at the N1 position introduces the second point of diversity.
-
Deprotect the Fmoc group from the R1 amino acid (Step 1).
-
Add a 5% acetic acid solution in DMF and agitate for 2 hours to facilitate cyclization. Wash thoroughly.
-
Suspend the resin in dry THF. Add the alkylating agent (5.0 eq) followed by NaH (5.0 eq). Agitate overnight.
-
Carefully quench the reaction with methanol and wash the resin with THF (3x), DMF (3x), and DCM (3x). Dry the resin under vacuum.
-
-
Cleavage and Product Isolation:
-
Treat the dried resin with the Cleavage Cocktail for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Isolate the product by centrifugation and decantation.
-
The Power of Orthogonality: "Click" Chemistry
For library synthesis to be effective, the chemical reactions used for diversification must be high-yielding, tolerant of various functional groups, and simple to perform. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the premier example of "click chemistry," meets these criteria perfectly.[16][] It forms a stable triazole linkage and is orthogonal to most common functional groups used in medicinal chemistry, making it an ideal tool for decorating scaffolds.[18][19]
Part III: Quality Control and Application of Libraries
The synthesis of a library is not the end of the journey. The subsequent steps of purification, characterization, and screening are critical for ensuring that the biological data obtained is reliable and meaningful.
High-Throughput Purification and Analysis
The crude products cleaved from the solid support are rarely pure enough for biological screening. High-throughput purification, typically using preparative High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), is essential.[20][21]
-
Purification: Automated prep-HPLC systems can process 96-well plates of crude library compounds, isolating the desired product based on its retention time and mass.
-
Analysis: Each purified compound must be analyzed for identity and purity. Liquid Chromatography-Mass Spectrometry (LC/MS) is the primary tool for this quality control step, confirming the molecular weight and providing a purity assessment (typically >90% is required for screening).[21]
Caption: From Scaffold to Drug Candidate: An Integrated Workflow.
High-Throughput Screening (HTS)
The purified library is formatted into microtiter plates and screened against a biological target (e.g., an enzyme, receptor, or whole cell) to identify "hits"—compounds that exhibit a desired biological activity.[22][23][24] The quality and diversity of the library, rooted in the initial scaffold design, directly impact the success rate of the HTS campaign.[25]
Conclusion and Future Perspectives
References
-
Diversity-Oriented Synthesis of Multiscaffold Alkaloid Libraries | Sloan Kettering Institute . (n.d.). Sloan Kettering Institute. Retrieved January 7, 2026, from [Link]
-
Synthesis of privileged scaffolds by using diversity-oriented synthesis . (2015). PubMed. Retrieved January 7, 2026, from [Link]
-
Natural product derived privileged scaffolds in drug discovery . (2019). PubMed. Retrieved January 7, 2026, from [Link]
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Privileged Structures | OpenOChem Learn . (n.d.). OpenOChem Learn. Retrieved January 7, 2026, from [Link]
-
Privileged Structures: Applications in Drug Discovery . (2004). Bentham Science Publishers. Retrieved January 7, 2026, from [Link]
-
Combinatorial and High-Throughput Screening of Materials Libraries: Review of State of the Art . (2011). ACS Publications. Retrieved January 7, 2026, from [Link]
-
Extensively Stereodiversified Scaffolds for Use in Diversity-Oriented Library Synthesis . (2016). ACS Publications. Retrieved January 7, 2026, from [Link]
-
Scaffold diversity of natural products: Inspiration for combinatorial library design . (2008). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
-
Privileged Scaffolds for Library Design and Drug Discovery . (2010). PMC - NIH. Retrieved January 7, 2026, from [Link]
-
Design, Synthesis, and Utility of Defined Molecular Scaffolds . (2021). MDPI. Retrieved January 7, 2026, from [Link]
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Privileged Scaffolds in Drug Discovery . (2023). MIT Press Bookstore. Retrieved January 7, 2026, from [Link]
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High-throughput screening of combinatorial materials libraries by high-energy x-ray diffraction . (2007). AIP Publishing. Retrieved January 7, 2026, from [Link]
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Combinatorial and high-throughput screening of materials libraries: review of state of the art . (2011). PubMed. Retrieved January 7, 2026, from [Link]
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Solid phase synthesis - designer linkers for combinatorial chemistry : a review . (1999). Semantic Scholar. Retrieved January 7, 2026, from [Link]
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Combinatorial and High-Throughput Screening of Materials Libraries: Review of State of the Art . (2011). University of Maryland. Retrieved January 7, 2026, from [Link]
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Scaffold diversity of natural products: inspiration for combinatorial library design . (2008). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
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Analysis and Purification Methods in Combinatorial Chemistry . (2003). Wiley. Retrieved January 7, 2026, from [Link]
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Synthesis of flavonoid analogues as scaffolds for natural product-based combinatorial libraries . (2007). PubMed. Retrieved January 7, 2026, from [Link]
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Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry . (2019). ResearchGate. Retrieved January 7, 2026, from [Link]
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Fabrication of combinatorial polymer scaffold libraries . (2007). AIP Publishing. Retrieved January 7, 2026, from [Link]
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Combinatorial synthesis of new fluorescent scaffolds using click chemistry . (2021). ResearchGate. Retrieved January 7, 2026, from [Link]
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“A REVIEW ARTICLE ON COMBINATORIAL CHEMISTRY AND IT'S DIFFERENT TECHNIQUES” . (2022). International Journal of Food and Nutritional Sciences. Retrieved January 7, 2026, from [Link]
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Combinatorial Chemistry-Parallel Synthesis . (n.d.). University of Freiburg. Retrieved January 7, 2026, from [Link]
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Scaffold diversity of natural products: inspiration for combinatorial library design . (2008). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
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Solid-Phase Compound Library Synthesis in Drug Design and Development . (2002). ResearchGate. Retrieved January 7, 2026, from [Link]
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“Click” chemistry in polymeric scaffolds: Bioactive materials for tissue engineering . (2021). ResearchGate. Retrieved January 7, 2026, from [Link]
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Linkers for solid-phase organic synthesis . (2000). ResearchGate. Retrieved January 7, 2026, from [Link]
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Generation of New Synthetic Scaffolds Using Framework Libraries Selected and Refined via Medicinal Chemist Synthetic Expertise . (2004). Semantic Scholar. Retrieved January 7, 2026, from [Link]
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High-Throughput Purification of Combinatorial Libraries I . (2009). ElectronicsAndBooks. Retrieved January 7, 2026, from [Link]
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Combinatorial Chemistry in Drug Discovery . (2017). PMC - NIH. Retrieved January 7, 2026, from [Link]
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COMBINATORIAL COMPOUND LIBRARIES FOR DRUG DISCOVERY: AN ONGOING CHALLENGE . (2001). Nature Reviews Drug Discovery. Retrieved January 7, 2026, from [Link]
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Scaffold composition and biological relevance of screening libraries . (2007). PubMed. Retrieved January 7, 2026, from [Link]
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Combinatorial Polymer Scaffold Libraries for Screening Cell‐Biomaterial Interactions in 3D . (2007). ResearchGate. Retrieved January 7, 2026, from [Link]
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The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures . (2016). MDPI. Retrieved January 7, 2026, from [Link]
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Combinatorial Polymer Scaffold Libraries for Screening Cell-Biomaterial Interactions in 3D . (2008). NIST. Retrieved January 7, 2026, from [Link]
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The Strategic Role of Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate in Modern Drug Discovery: Application Notes and Protocols
Introduction: Embracing Three-Dimensionality in Medicinal Chemistry
In the landscape of contemporary drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics with enhanced potency, selectivity, and improved physicochemical properties. Spirocyclic scaffolds have emerged as a powerful tool for medicinal chemists, offering a rigid, three-dimensional framework that departs from the traditionally flat, aromatic structures of many drug molecules. This inherent three-dimensionality allows for a more precise spatial arrangement of pharmacophoric elements, facilitating optimal interactions with the complex topographies of biological targets.[1]
Among these privileged structures, the 1,7-diazaspiro[4.5]decane core represents a particularly versatile and valuable scaffold. This bicyclic system, featuring a pyrrolidine ring fused to a piperidine ring through a shared quaternary carbon, provides a unique conformational rigidity and access to diverse chemical vectors for substitution. The strategic introduction of a tert-butyloxycarbonyl (Boc) protecting group, yielding tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate , transforms this scaffold into a readily functionalizable building block for combinatorial chemistry and lead optimization campaigns. This guide provides an in-depth exploration of the applications of this key intermediate and detailed protocols for its utilization in drug discovery programs.
Core Strengths of the 1,7-Diazaspiro[4.5]decane Scaffold
The utility of the 1,7-diazaspiro[4.5]decane scaffold, and by extension its Boc-protected form, is rooted in several key advantages:
-
Structural Rigidity and Pre-organization: The spirocyclic nature of the core restricts conformational flexibility, which can reduce the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity.
-
Three-Dimensional Diversity: The scaffold projects substituents into distinct vectors in 3D space, enabling the exploration of deep and complex binding pockets that are often inaccessible to planar molecules.
-
Improved Physicochemical Properties: The introduction of sp³-rich centers can enhance solubility, reduce lipophilicity, and improve metabolic stability compared to their aromatic counterparts.
-
Access to Novel Chemical Space: The unique topology of the diazaspiro[4.5]decane core allows for the creation of novel compound libraries with distinct pharmacological profiles.
Application Notes: Therapeutic Opportunities
The versatility of the 1,7-diazaspiro[4.5]decane scaffold has led to its exploration in a wide range of therapeutic areas. The this compound intermediate is a critical starting material for the synthesis of derivatives with diverse biological activities.
Central Nervous System (CNS) Disorders
The rigid framework of the diazaspiro[4.5]decane core is well-suited for the design of ligands for CNS targets, which often possess intricate binding sites. The structural similarity of this scaffold to certain neuroactive compounds makes it a valuable starting point for the development of novel therapeutics for neurological and psychiatric conditions.[2] For instance, derivatives of related diazaspirocycles have been investigated as δ-opioid receptor agonists, highlighting the potential of this class of compounds in pain management and other CNS-related indications.[3]
Oncology
In the realm of oncology, spirocyclic scaffolds are increasingly utilized to develop potent and selective enzyme inhibitors. The defined orientation of substituents on the diazaspiro[4.5]decane ring system can be exploited to target the ATP-binding sites of kinases or the active sites of other enzymes implicated in cancer progression.
Infectious Diseases
The unique structural features of diazaspiro[4.5]decane derivatives have also been leveraged in the development of novel anti-infective agents. For example, related diazaspiro[4.5]decan-1-one derivatives have been identified as potential chitin synthase inhibitors, demonstrating antifungal activity.[4] This suggests that the 1,7-diazaspiro[4.5]decane core could serve as a template for the design of new antifungal agents with novel mechanisms of action.
Protocols for the Synthetic Chemist
The following protocols provide a comprehensive guide to the synthesis and derivatization of this compound, empowering researchers to harness the potential of this valuable building block.
Protocol 1: Synthesis of this compound
While a direct, one-pot synthesis from simple starting materials is challenging, a plausible multi-step route can be adapted from established methods for similar diazaspirocycles. This proposed synthesis begins with the construction of a suitable piperidine precursor followed by the formation of the pyrrolidine ring.
Step 1: Synthesis of a Piperidine Intermediate
A common starting point for the synthesis of such scaffolds is a functionalized piperidone. For this protocol, we will consider a strategy involving the alkylation of a protected 4-piperidone derivative.
Materials:
-
1-Boc-4-piperidone
-
(2-Bromoethyl)amine hydrobromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Alkylation: To a solution of 1-Boc-4-piperidone (1.0 eq) in acetonitrile, add (2-bromoethyl)amine hydrobromide (1.1 eq) and potassium carbonate (2.5 eq). Stir the mixture at reflux for 16 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude alkylated product.
-
Reductive Amination and Cyclization: Dissolve the crude product from the previous step in dichloroethane. Add sodium triacetoxyborohydride (1.5 eq) and stir at room temperature for 12 hours to facilitate intramolecular reductive amination and cyclization to the diazaspiro[4.5]decane core.
-
Boc Protection: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Dissolve the crude amine in dichloromethane and add di-tert-butyl dicarbonate (1.2 eq) and triethylamine (1.5 eq). Stir at room temperature for 4 hours.
-
Purification: Wash the reaction mixture with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford this compound.
Expected Yield: 40-50% over the multi-step sequence.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: N-Derivatization of the Pyrrolidine Nitrogen
With one of the nitrogens protected by the Boc group, the secondary amine of the pyrrolidine ring is available for a variety of functionalization reactions.
Materials:
-
This compound
-
Electrophile (e.g., alkyl halide, acyl chloride, or sulfonyl chloride)
-
Base (e.g., triethylamine or diisopropylethylamine)
-
Solvent (e.g., dichloromethane or N,N-dimethylformamide)
General Procedure for N-Alkylation:
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Add triethylamine (1.5 eq) followed by the alkyl halide (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Boc Deprotection and Derivatization of the Piperidine Nitrogen
The Boc protecting group can be readily removed under acidic conditions, revealing the piperidine nitrogen for further functionalization.
Materials:
-
N-derivatized this compound
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected diazaspirodecane derivative (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (10 eq) or a 4M solution of HCl in dioxane (5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the acid and solvent.
-
The resulting amine salt can be used directly in subsequent reactions or neutralized with a base and extracted.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | General Application |
| This compound | C₁₃H₂₄N₂O₂ | 240.35 | Key intermediate for library synthesis |
| N-Benzyl-1,7-diazaspiro[4.5]decane | C₁₅H₂₂N₂ | 230.35 | Scaffold for CNS-active compounds |
| 1-Acyl-1,7-diazaspiro[4.5]decane derivative | Varies | Varies | Potential enzyme inhibitors |
Visualizing the Synthetic Strategy
To better illustrate the utility of this compound in drug discovery, the following workflow diagrams are provided.
Caption: Synthetic workflow for the preparation and derivatization of the 1,7-diazaspiro[4.5]decane scaffold.
Caption: Logical relationship of the diazaspiro[4.5]decane scaffold and its substituents in generating bioactive molecules.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in modern drug discovery. Its inherent three-dimensionality and synthetic tractability make it an ideal starting point for the creation of diverse compound libraries targeting a wide array of biological targets. The protocols and application notes provided herein are intended to serve as a comprehensive resource for researchers and scientists seeking to leverage the unique properties of this privileged scaffold in their drug development endeavors. As the demand for novel chemical entities with improved pharmacological profiles continues to grow, the strategic application of spirocyclic scaffolds like 1,7-diazaspiro[4.5]decane will undoubtedly play an increasingly important role in the discovery of next-generation therapeutics.
References
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MySkinRecipes. tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate. Available from: [Link]
-
Li, L., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356-5359. Available from: [Link]
-
Blaine, A. T., et al. (2023). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]
-
Di Micco, S., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 61(16), 7131-7143. Available from: [Link]
-
Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. Available from: [Link]
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- Shanghai Pharmaceutical Co., Ltd. (2012). Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester. Google Patents.
-
Zhang, M., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669. Available from: [Link]
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- 4. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Bioactive Molecules Using Diazaspiro[4.5]decane Scaffolds: Application Notes and Protocols for Drug Discovery
Introduction: The Strategic Value of Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel chemical entities with enhanced therapeutic profiles is a paramount objective. There is a discernible shift away from planar, two-dimensional molecules towards more complex, three-dimensional structures that can offer improved potency, selectivity, and pharmacokinetic properties. Spirocyclic scaffolds, characterized by a single atom shared between two rings, are at the forefront of this evolution. Their inherent three-dimensionality provides a rigid and well-defined orientation of substituents, enabling more precise interactions with biological targets.
Among these, the 1,7-diazaspiro[4.5]decane core and its isomers are of particular interest. This framework introduces a versatile scaffold that can be strategically functionalized to generate libraries of diverse compounds. The presence of two nitrogen atoms at distinct positions allows for differential modification, providing a powerful tool for modulating the physicochemical properties and biological activity of the resulting molecules. Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate, with one of its nitrogens protected by a Boc group, is a key starting material that enables selective functionalization of the free secondary amine, making it a valuable building block in the synthesis of sophisticated bioactive molecules.
This technical guide will provide an in-depth exploration of the synthetic utility of the diazaspiro[4.5]decane scaffold, with a specific focus on the synthesis of potent and selective dual Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) inhibitors. These kinases are critical nodes in cytokine signaling pathways, and their dual inhibition has emerged as a promising therapeutic strategy for a range of autoimmune and inflammatory diseases.
Core Synthetic Strategy: Functionalization of the Diazaspiro Scaffold
The primary reactive site for elaboration of this compound is the secondary amine at the 1-position. This amine can be readily functionalized through a variety of standard organic transformations, most notably N-arylation or N-alkylation reactions. The choice of reaction is dictated by the desired structure of the target bioactive molecule.
A particularly effective method for constructing the core of many kinase inhibitors is the nucleophilic aromatic substitution (SNAr) reaction. In this approach, the secondary amine of the diazaspirocycle displaces a leaving group (typically a halogen) on an electron-deficient aromatic or heteroaromatic ring. This reaction is often the cornerstone for linking the spirocyclic scaffold to the broader pharmacophore of the target molecule.
Application Protocol: Synthesis of a Dual TYK2/JAK1 Inhibitor
This section provides a detailed, step-by-step protocol for the synthesis of a potent dual TYK2/JAK1 inhibitor based on a 2,8-diazaspiro[4.5]decan-1-one scaffold, a close structural isomer of the 1,7-diazaspiro[4.5]decane framework. The principles and procedures outlined here are directly applicable to the functionalization of this compound. This protocol is adapted from a peer-reviewed study on the discovery of novel treatments for inflammatory bowel disease[1][2].
Overall Synthetic Workflow
The synthesis of the target dual TYK2/JAK1 inhibitor can be conceptualized as a multi-step process that involves the strategic coupling of key building blocks to the central diazaspiro[4.5]decane core. The general workflow is depicted below.
Caption: General workflow for the synthesis of a dual TYK2/JAK1 inhibitor.
Step 1: N-Arylation of the Diazaspiro Scaffold
Causality: This initial step serves to couple the spirocyclic core with a substituted pyrimidine, a common hinge-binding motif in kinase inhibitors. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the secondary amine of the diazaspirocycle attacks the electron-deficient pyrimidine ring, displacing a chloride leaving group. The use of a base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Protocol:
-
To a solution of tert-butyl 2,8-diazaspiro[4.5]decan-1-one (1.0 eq.) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 2-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine (1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.).
-
Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine to remove the solvent and residual base.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-arylated intermediate.
Step 2: Boc Deprotection
Causality: The tert-butyloxycarbonyl (Boc) protecting group on the second nitrogen of the spirocycle must be removed to allow for subsequent functionalization. This is typically achieved under acidic conditions, where the acid protonates the carbonyl oxygen of the Boc group, facilitating its cleavage to release the free amine.
Protocol:
-
Dissolve the Boc-protected intermediate from Step 1 in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.
-
Stir the reaction mixture at room temperature and monitor for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting amine salt can often be used directly in the next step without further purification.
Step 3 & 4: Amide Coupling and Final Product Formation
Causality: The final step involves the formation of an amide bond between the newly deprotected secondary amine and a carboxylic acid. This reaction is a cornerstone of medicinal chemistry and is typically mediated by a peptide coupling reagent. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Protocol:
-
To a solution of the deprotected amine from Step 2 and the desired carboxylic acid (e.g., (S)-2,2-difluorocyclopropanecarboxylic acid) (1.2 eq.) in an aprotic solvent like DMF or DCM, add a coupling reagent such as HATU (1.3 eq.) or EDC/HOBt (1.3 eq. each).
-
Add a non-nucleophilic base, such as DIPEA (2.5 eq.), to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final compound by flash column chromatography or preparative HPLC to yield the highly purified dual TYK2/JAK1 inhibitor.
Caption: Key SNAr mechanism in the synthesis.
Data Presentation: In Vitro Inhibitory Activity
The synthesized diazaspiro[4.5]decan-1-one derivatives have demonstrated potent and selective inhibition of TYK2 and JAK1 kinases. The following table summarizes the in vitro inhibitory activity (IC50) of a representative compound from the series[1][2].
| Target Kinase | IC50 (nM) | Selectivity vs. JAK2 |
| TYK2 | 6 | 23.3x |
| JAK1 | 37 | 3.8x |
| JAK2 | 140 | - |
| JAK3 | 362 | 2.6x vs. JAK2 |
Note: Lower IC50 values indicate higher potency. Selectivity is calculated as the ratio of IC50 values (IC50 of off-target kinase / IC50 of target kinase).
Conclusion and Future Directions
The 1,7-diazaspiro[4.5]decane scaffold and its isomers are powerful and versatile building blocks in the synthesis of complex bioactive molecules. The protocols detailed herein for the synthesis of a potent dual TYK2/JAK1 inhibitor showcase a robust and adaptable synthetic strategy centered around the functionalization of the diazaspiro core. The resulting compounds exhibit excellent potency and a favorable selectivity profile, underscoring the value of this three-dimensional scaffold in modern drug discovery. Researchers and drug development professionals can leverage these methodologies to explore novel chemical space and develop next-generation therapeutics for a wide range of diseases.
References
-
Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151–3172. [Link]
-
Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed, 35113547. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate
Welcome to the technical support center for the synthesis and optimization of Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this valuable spirocyclic diamine scaffold. As a key building block in modern drug discovery, mastering its synthesis is crucial for accelerating research timelines.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol based on established chemical principles. Our goal is to empower you to overcome common synthetic hurdles and achieve high-yield, high-purity results consistently.
Proposed Synthetic Pathway: A Logic-Driven Approach
The synthesis of this compound is typically achieved through a two-step sequence involving a double reductive amination to form the spirocyclic core, followed by a selective mono-N-Boc protection. This pathway is favored for its efficiency and use of readily available starting materials.
"common byproducts in the synthesis of Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate"
Welcome to the technical support center for the synthesis of tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential issues encountered during this multi-step synthesis. Drawing upon established chemical principles and practical laboratory experience, this document provides in-depth solutions to frequently asked questions and detailed troubleshooting protocols.
I. Overview of the Synthetic Pathway
The synthesis of this compound typically proceeds through a three-step sequence:
-
Reductive Amination: Reaction of N-Boc-4-piperidone with an amino acid ester, such as glycine ethyl ester, to form the corresponding secondary amine intermediate.
-
Intramolecular Amidation (Lactam Formation): Cyclization of the secondary amine intermediate to yield the spiro-lactam, tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate.
-
Reduction: Concurrent reduction of the lactam carbonyl and the ester functionality to afford the final product.
Each of these steps presents unique challenges that can lead to the formation of specific byproducts, impacting yield and purity. This guide will address these issues systematically.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing insights into their root causes and offering step-by-step solutions.
Problem 1: Low Yield in Reductive Amination Step
Question: I am observing a low yield of the desired secondary amine intermediate after the reductive amination of N-Boc-4-piperidone and glycine ethyl ester. My TLC analysis shows significant amounts of unreacted starting materials. What could be the issue?
Answer:
Low conversion in reductive amination is a common issue and can often be attributed to several factors related to reaction conditions and reagent stability.
Underlying Causes:
-
Inefficient Imine Formation: The initial and reversible formation of an imine or enamine intermediate is crucial for the success of the reductive amination.[1] The equilibrium may not favor the imine under your current conditions.
-
Decomposition of Reducing Agent: Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are common reducing agents for this transformation. They can be sensitive to moisture and may decompose if not handled under anhydrous conditions.[2]
-
Suboptimal pH: The pH of the reaction is critical. Acidic conditions are required to catalyze imine formation, but a pH that is too low will protonate the amine starting material, rendering it non-nucleophilic.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware before use.
-
Use anhydrous solvents. Consider distilling solvents over an appropriate drying agent.
-
Handle the reducing agent in a glove box or under an inert atmosphere (e.g., argon or nitrogen).
-
-
Optimize Reaction pH:
-
Add a mild acid catalyst, such as acetic acid, to the reaction mixture. Typically, a catalytic amount is sufficient.
-
Monitor the pH of the reaction mixture. The optimal pH for imine formation is generally between 4 and 6.
-
-
Reaction Time and Temperature:
-
While many reductive aminations proceed at room temperature, gentle heating (e.g., 40-50 °C) can sometimes drive the imine formation equilibrium forward.
-
Monitor the reaction progress by TLC over an extended period (e.g., 24 hours) to ensure it has gone to completion.
-
-
Order of Reagent Addition:
-
Pre-mix the N-Boc-4-piperidone, glycine ethyl ester, and acetic acid in the solvent and stir for a period (e.g., 30-60 minutes) to allow for imine formation before adding the reducing agent.
-
Problem 2: Presence of a Higher Molecular Weight Byproduct in Reductive Amination
Question: After purification of my reductive amination product, I have isolated a significant amount of a byproduct with a higher molecular weight than my desired product. What is this impurity and how can I avoid it?
Answer:
The formation of a higher molecular weight byproduct is likely due to over-alkylation of the amine.
Underlying Cause:
-
Dialkylation of the Amine: The desired secondary amine product can act as a nucleophile and react with another molecule of N-Boc-4-piperidone, leading to the formation of a tertiary amine byproduct.
Mitigation Strategies:
-
Stoichiometry Control: Use a slight excess of the primary amine (glycine ethyl ester) relative to the ketone (N-Boc-4-piperidone). This will favor the formation of the desired secondary amine.
-
Slow Addition of the Ketone: Add the N-Boc-4-piperidone solution slowly to the mixture of the amine and the reducing agent. This maintains a low concentration of the ketone, minimizing the chance of the product reacting with it.
Problem 3: Incomplete Intramolecular Cyclization to the Spiro-Lactam
Question: During the lactam formation step, I am observing a significant amount of the uncyclized starting material in my crude product. How can I drive the reaction to completion?
Answer:
Incomplete cyclization is often a result of insufficient activation of the ester for intramolecular attack by the amine or unfavorable reaction kinetics.
Underlying Causes:
-
Insufficiently Reactive Ester: The ethyl ester may not be sufficiently electrophilic for an efficient intramolecular reaction.
-
Reversibility of the Reaction: Under certain conditions, the cyclization can be reversible.
-
Steric Hindrance: The formation of the spirocyclic system can be sterically demanding.
Troubleshooting Protocol:
-
Choice of Base and Solvent:
-
For a Dieckmann-type condensation (if a diester intermediate is formed), a strong, non-nucleophilic base like sodium hydride or potassium tert-butoxide in an aprotic solvent like THF or toluene is typically used.
-
For direct amidation, a strong base can be used to deprotonate the amine, increasing its nucleophilicity.
-
-
Increase Reaction Temperature:
-
Heating the reaction mixture can provide the necessary activation energy to overcome the steric hindrance and drive the cyclization to completion. Refluxing in a suitable solvent is a common strategy.
-
-
Azeotropic Removal of Water/Alcohol:
-
If the reaction is an equilibrium, removing the alcohol byproduct (in this case, ethanol) can drive the reaction forward according to Le Chatelier's principle. This can be achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with ethanol, such as toluene.
-
-
Alternative Cyclization Methods:
-
If direct thermal cyclization is inefficient, consider converting the ester to a more reactive species. For example, hydrolysis of the ester to the carboxylic acid, followed by activation with a peptide coupling reagent (e.g., EDC, HOBt) and subsequent intramolecular amidation can be a more effective route.
-
Problem 4: Incomplete Reduction of the Spiro-Lactam and Ester
Question: In the final reduction step, my product is a mixture of the desired fully reduced product and partially reduced intermediates (e.g., only the ester is reduced, or only the lactam is reduced). How can I achieve complete reduction?
Answer:
The concurrent reduction of both a lactam and an ester requires a potent reducing agent and optimized reaction conditions.
Underlying Causes:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent (e.g., Lithium Aluminum Hydride, LAH) is critical. Both the lactam and the ester carbonyls need to be reduced.
-
Reaction Temperature and Time: The reduction of lactams can be slower than that of esters. Insufficient reaction time or temperature may lead to incomplete conversion.
-
Deactivation of the Reducing Agent: LAH is extremely reactive with protic solvents (including atmospheric moisture). Any contamination can quench the reagent.
Troubleshooting Protocol:
-
Stoichiometry of LAH:
-
Use a sufficient excess of LAH. A common starting point is 2-3 equivalents of LAH per carbonyl group to be reduced.
-
-
Strictly Anhydrous Conditions:
-
Ensure all glassware is oven-dried.
-
Use anhydrous solvents (e.g., dry THF or diethyl ether).
-
Perform the reaction under an inert atmosphere.
-
-
Reaction Temperature and Time:
-
The reaction is typically started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature or refluxed to ensure complete reduction.
-
Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material and any partially reduced intermediates.
-
-
Work-up Procedure:
-
A careful work-up is crucial to quench the excess LAH and precipitate the aluminum salts for easy filtration. A common procedure is the sequential addition of water, followed by aqueous sodium hydroxide, and then more water (Fieser work-up).
-
III. Frequently Asked Questions (FAQs)
Q1: What are the typical analytical techniques to monitor the progress of this synthesis and characterize the byproducts?
A1: Thin-Layer Chromatography (TLC) is an excellent tool for routine monitoring of reaction progress. For characterization of the final product and identification of byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are indispensable. High-Performance Liquid Chromatography (HPLC) can be used for assessing the purity of the final compound.
Q2: What are the key safety precautions to take during this synthesis?
A2: The use of strong reducing agents like Lithium Aluminum Hydride (LAH) requires extreme caution. LAH reacts violently with water and other protic solvents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Ensure that a proper quenching procedure is in place before starting the reaction.
Q3: Can I use a different protecting group for the piperidine nitrogen?
A3: Yes, other protecting groups such as benzyl (Bn) or carbobenzyloxy (Cbz) can be used. However, the deprotection conditions will change accordingly. For example, a benzyl group is typically removed by catalytic hydrogenation. The choice of protecting group should be compatible with the reaction conditions of the subsequent steps.
Q4: What are the common purification methods for the intermediates and the final product?
A4: Column chromatography on silica gel is a common method for purifying the intermediates. The polarity of the eluent will need to be optimized for each step. The final product, being a free amine, may also be purified by column chromatography, often with the addition of a small amount of a basic modifier like triethylamine to the eluent to prevent streaking. Alternatively, purification via salt formation and recrystallization can be an effective strategy for the final product.
IV. Visualizing the Synthetic Pathway and Byproduct Formation
The following diagram illustrates the main synthetic route and the points at which common byproducts may form.
Caption: Synthetic pathway and potential byproduct formation.
V. Quantitative Data Summary
| Step | Common Issue | Potential Byproducts | Recommended Analytical Technique |
| 1. Reductive Amination | Low Conversion | Unreacted N-Boc-4-piperidone, Unreacted glycine ethyl ester | TLC, LC-MS |
| Over-alkylation | Dialkylated tertiary amine | MS, NMR | |
| 2. Intramolecular Amidation | Incomplete Cyclization | Uncyclized secondary amine intermediate | TLC, LC-MS, NMR |
| 3. Reduction | Incomplete Reduction | Partially reduced alcohol-lactam or amino-ester | TLC, LC-MS, NMR |
VI. Experimental Protocols
Protocol 1: Reductive Amination
-
To a solution of N-Boc-4-piperidone (1.0 eq) and glycine ethyl ester hydrochloride (1.1 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.2 eq) and stir for 15 minutes at room temperature.
-
Add acetic acid (0.1 eq).
-
Stir the mixture for 1 hour at room temperature to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Intramolecular Amidation
-
Dissolve the purified secondary amine intermediate from Protocol 1 in toluene.
-
Add a catalytic amount of a strong base such as sodium ethoxide.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the ethanol byproduct.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude spiro-lactam by flash column chromatography.
Protocol 3: Reduction of Spiro-Lactam and Ester
-
To a suspension of lithium aluminum hydride (4.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the spiro-lactam from Protocol 2 in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water.
-
Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of celite.
-
Wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography (silica gel, eluting with a gradient of DCM/Methanol containing 1% triethylamine).
VII. References
-
Fentanyl Synthesis Using N-BOC-4-Piperidinone. (n.d.). Defense Technical Information Center.
-
Synthesis of N-Substituted piperidines from piperidone. (2015). Journal de la Société Ouest-Africaine de Chimie.
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
-
Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. (2019). European Journal of Medicinal Chemistry.
-
Dieckmann Condensation. (n.d.). Organic Chemistry Portal.
-
One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. (2014). Organic & Biomolecular Chemistry.
-
Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. (2022). Bioorganic & Medicinal Chemistry.
-
tert-Butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate. (n.d.). ChemScene.
-
tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate. (n.d.). MedChemExpress.
-
tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate. (n.d.). PubChem.
-
Synthesis method of tert-butyl-1,7-diazaspiro[3.5]nonane-1-formylester. (n.d.). Google Patents.
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules.
-
Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. (2022). Journal of Medicinal Chemistry.
-
Peptoids: a modular approach to drug discovery. (1992). Proceedings of the National Academy of Sciences.
-
Intramolecular Cyclization of Grignard or Blaise Intermediates for the Synthesis of a Chiral Piperidine-2,4-dione Derived from (R)-(‒)-Phenylglycinol. (2025). Request PDF.
-
2,7-DIAZASPIRO[4.5]DECANE-7-CARBOXYLIC ACID TERT-BUTYL ESTER. (2024). ChemBK.
-
tert-Butyl 2,7-diazaspiro[4.5]decane-2-carboxylate. (n.d.). Sigma-Aldrich.
-
tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate. (n.d.). Hit2Lead.
-
Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. (2024). Molecules.
-
Synthesis of 2,3-dihydro-1H-pyrroles by intramolecular cyclization of N-(3-butynyl)-sulfonamides. (2017). Organic & Biomolecular Chemistry.
Sources
Technical Support Center: Purification of Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate by Column Chromatography
Welcome to the technical support guide for the purification of tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of purifying this spirocyclic diamine. Here, we provide in-depth, experience-based guidance in a troubleshooting and FAQ format to address common issues encountered during column chromatography.
I. Understanding the Molecule and the Challenge
This compound is a bifunctional molecule featuring a basic secondary amine and a Boc-protected primary amine. This structure presents a unique set of challenges for purification by silica gel column chromatography. The basicity of the free amine can lead to strong interactions with the acidic silica gel, resulting in peak tailing, poor separation, and in some cases, irreversible adsorption of the compound to the stationary phase. The Boc-protecting group, while generally stable, can be labile under acidic conditions, which could be inadvertently created on the silica surface.[1][2][3]
Key Molecular Properties for Chromatography
| Property | Value/Characteristic | Implication for Chromatography |
| Molecular Formula | C₁₃H₂₄N₂O₂ | A relatively small molecule, suitable for standard silica gel. |
| Molecular Weight | 240.34 g/mol | --- |
| Structure | Spirocyclic diamine with one free amine and one Boc-protected amine. | The free amine is basic and can interact strongly with acidic silica. |
| Boc Group Stability | Stable to most nucleophiles and bases, but labile to acid.[2][3] | Acidic silica gel could potentially cause some deprotection. |
II. Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues you may encounter during the column chromatography purification of this compound.
Problem 1: My compound is streaking or tailing badly on the TLC plate and the column.
Cause: This is the most common issue when purifying amines on silica gel. The basic amine interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica, leading to a non-ideal equilibrium during elution. This results in a continuous "tail" of the compound eluting from the column.
Solution:
-
Mobile Phase Modification: The most effective solution is to add a small amount of a volatile base to your mobile phase to neutralize the acidic sites on the silica gel.[4]
-
Triethylamine (TEA): Add 0.5-2% TEA to your eluent system. Start with 1% and adjust as needed based on TLC analysis. This will compete with your compound for the acidic sites on the silica.[4]
-
Ammonium Hydroxide: A solution of methanol containing 1-2% ammonium hydroxide can also be effective, particularly for more polar solvent systems.
-
-
Stationary Phase Alternatives:
-
Deactivated Silica: You can deactivate the silica gel by pre-treating it with the basified mobile phase before packing the column.[5]
-
Alumina (Basic or Neutral): Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds.[4] However, be aware that alumina can sometimes have different selectivity than silica.
-
Amine-Functionalized Silica: For very challenging separations, using an amine-functionalized silica gel can provide excellent peak shape.[4]
-
Problem 2: My compound is not eluting from the column, even with a very polar solvent system.
Cause: If your compound is not eluting, it is likely irreversibly adsorbed onto the silica gel. This can happen if the interaction between the basic amine and the acidic silica is too strong.
Solution:
-
Confirm Compound Stability: First, ensure your compound is stable on silica gel. Run a 2D TLC by spotting your compound, running the plate in a suitable solvent system, then turning the plate 90 degrees and running it again in the same solvent system. If you see a spot that is not on the diagonal, your compound may be decomposing on the silica.[5]
-
Use a Basified Eluent: As with tailing, adding a base like triethylamine to your mobile phase is crucial.[4][6] This will help to displace your compound from the silica.
-
Flush the Column: If the compound is already on the column and not eluting, you can try to flush it out with a highly polar, basified solvent system, such as 10-20% methanol in dichloromethane with 2% triethylamine.
Problem 3: I am seeing a new, more polar spot on my TLC that I suspect is the deprotected product.
Cause: The Boc protecting group is sensitive to acid.[1][2][3] While silica gel is generally considered a mild adsorbent, it is acidic and can cause some removal of the Boc group, especially if the compound is on the column for an extended period.
Solution:
-
Minimize Time on the Column: Run the column as quickly as possible without sacrificing separation. A faster flow rate can sometimes help.[7]
-
Neutralize the Silica: Adding a base to the mobile phase, as described above, will not only improve peak shape but also help to neutralize the silica and prevent Boc deprotection.[4]
-
Use Deactivated Silica: Using silica gel that has been pre-treated with a base can also mitigate this issue.
-
Consider Reversed-Phase Chromatography: If acid sensitivity is a significant problem, reversed-phase chromatography with a neutral or slightly basic mobile phase (e.g., using an ammonium acetate buffer) can be a good alternative.[1]
Problem 4: I can't find a good solvent system to separate my product from impurities.
Cause: Finding the right selectivity is key to a successful separation.[4] For a molecule like this compound, you need a solvent system that can effectively differentiate between your product and potentially less basic or more greasy impurities.
Solution:
-
Systematic TLC Screening:
-
Start with a standard solvent system: A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.
-
Increase Polarity: Gradually increase the proportion of the polar solvent.
-
Try Different Solvents: If you are not getting good separation, try changing one of the solvents. For example, you could replace ethyl acetate with dichloromethane (DCM) or a mixture of DCM and methanol.
-
Add a Base: Remember to add 1% triethylamine to all your trial solvent systems to ensure good spot shape on the TLC plate.[6]
-
-
Recommended Solvent Systems to Try (with 1% TEA):
-
Hexanes/Ethyl Acetate gradient
-
Dichloromethane/Methanol gradient (e.g., 0-10% MeOH in DCM)
-
Ethyl Acetate/Methanol gradient
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to load my sample onto the column?
A1: For optimal separation, it's important to load your sample in a narrow band.
-
Wet Loading: Dissolve your crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent.[7] Use a pipette to carefully apply the solution to the top of the column bed.[7]
-
Dry Loading: If your compound is not very soluble in the mobile phase, dry loading is a better option. Dissolve your compound in a suitable solvent (like DCM or methanol), add a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of your packed column.
Q2: How can I monitor the column fractions?
A2: Thin-layer chromatography (TLC) is the most common method.
-
Staining: Since your compound may not be UV active, you will need to use a stain to visualize the spots on your TLC plates.
-
Ninhydrin: This stain reacts with the free primary or secondary amine to give a colored spot (usually purple or yellow). This is a very sensitive stain for amines.
-
Potassium Permanganate (KMnO₄): This is a general-purpose stain that reacts with many functional groups.
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.[6]
-
Q3: What should I do if my purified compound still shows impurities by NMR?
A3: If you still have impurities after one column, you may need to:
-
Re-column: Run a second column using a shallower solvent gradient or a different solvent system to improve the separation.
-
Consider an Alternative Purification Method: If column chromatography is not effective, you could explore other options like crystallization or preparative HPLC.
IV. Experimental Workflow and Logic
The following diagram illustrates a typical workflow for the purification of this compound, including key decision points.
Caption: Troubleshooting decision tree for common chromatography issues.
V. References
-
Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. (2012). ResearchGate. [Link]
-
Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters Corporation. [Link]
-
Troubleshooting Guide. (n.d.). Restek. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). Biotage. [Link]
-
Troubleshooting Guide. (n.d.). Phenomenex. [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. [Link]
-
TLC Seperation of N-Boc thiol. (2020). Reddit. [Link]
-
Mobile Phase Selection in Method Development: How to Optimize. (2025). Welch Materials. [Link]
-
Effect of Amine Counterion Type on the Retention of Basic Compounds on Octadecyl Silane Bonded Silica-Based and Polybutadiene-Coated Zirconia Phases. (2005). ACS Publications. [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. [Link]
-
Protecting Groups: Boc, Cbz, Amine. (2023). StudySmarter. [Link]
-
tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate. (n.d.). PubChem. [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Separations. [Link]
-
Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. (n.d.). The Royal Society of Chemistry. [Link]
-
Selective Mono-BOC Protection of Diamines. (2007). ResearchGate. [Link]
-
Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate. (n.d.). PubChemLite. [Link]
-
Tert-butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate. (n.d.). PubChemLite. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). PMC - NIH. [Link]
-
2,7-DIAZASPIRO[4.5]DECANE-7-CARBOXYLIC ACID TERT-BUTYL ESTER. (2024). ChemBK. [Link]
-
tert-Butyl 1,7-diazaspiro(4.4)nonane-7-carboxylate. (n.d.). PubChem. [Link]
-
PURIFICATION AND PROPERTIES OF A DIAMINE ALPHA-KETOGLUTARATE TRANSAMINASE FROM ESCHERICHIA COLI. (1964). PubMed. [Link]
-
Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. (n.d.). Chemical Communications (RSC Publishing). [Link]
-
Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. (2022). White Rose Research Online. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. biotage.com [biotage.com]
- 5. Chromatography [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Recrystallization of Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate
Welcome to the dedicated technical support guide for the purification of Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists to address common challenges encountered during the recrystallization of this versatile spirocyclic intermediate. Here, we provide field-proven insights, step-by-step protocols, and troubleshooting advice to help you achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: My this compound is "oiling out" instead of crystallizing. What causes this and how can I fix it?
A1: "Oiling out" is a common issue where the compound separates from the solution as a liquid instead of forming solid crystals. This typically occurs when the solution is supersaturated at a temperature above the compound's melting point in the solvent mixture or when the compound is impure, leading to a significant melting point depression.[1]
-
Causality: The Boc-protecting group can sometimes lead to amorphous or oily products, especially in the presence of residual solvents or impurities.[2][3] For a compound with a predicted melting point of 82-85°C, if the solution becomes saturated at a higher temperature, the compound may separate as a liquid.
-
Solutions:
-
Add More Solvent: Re-heat the mixture to dissolve the oil and add a small amount of additional hot solvent. This decreases the saturation temperature and may allow for crystallization to occur at a lower temperature.[1]
-
Slow Cooling: Rapid cooling is a frequent cause of oiling out. Allow the solution to cool to room temperature slowly. Insulating the flask can help achieve a gradual temperature decrease, which favors the formation of well-ordered crystals.
-
Change Solvent System: If the issue persists, a different solvent system may be necessary. Consider using a solvent pair where the compound is less soluble.
-
Q2: I'm getting a very low yield after recrystallization. What are the likely reasons?
A2: A poor yield is often due to using an excessive amount of solvent or premature filtration.[1]
-
Excess Solvent: Using too much hot solvent to dissolve the crude product will result in a significant portion of the compound remaining in the mother liquor upon cooling.[1] To remedy this, you can evaporate some of the solvent to re-concentrate the solution and attempt crystallization again.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve a substantial amount of the product. Always use a minimal amount of ice-cold recrystallization solvent for washing.
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. If the compound has high solubility at low temperatures, the yield will be compromised.
Q3: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?
A3: This is likely due to supersaturation, where the compound remains dissolved even though the concentration is above its solubility limit at that temperature.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1]
-
Seeding: If you have a small amount of the pure solid, add a "seed crystal" to the solution. This will act as a template for crystallization.
-
Solvent Evaporation: Partially evaporate the solvent to increase the concentration of the compound.
-
Q4: What are the best starting solvents to screen for the recrystallization of this compound?
A4: Based on the structure (a Boc-protected diamine with a spirocyclic core) and related compounds, non-polar and weakly polar solvents are excellent starting points.
-
Single Solvents:
-
Alkanes: Heptane, hexane, or cyclohexane are good choices. A related compound, tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-formic acid ester, has been successfully recrystallized from petroleum ether (a mixture of alkanes).[4]
-
Ethers: Diethyl ether or methyl tert-butyl ether (MTBE) can be effective, especially for precipitating the product from a more polar solution.[2][3]
-
-
Mixed Solvent Systems:
-
Hexane/Ethyl Acetate (EtOAc): This is a versatile system. Dissolve the compound in a minimal amount of hot EtOAc and slowly add hexane until the solution becomes turbid. Then, add a few drops of EtOAc to clarify and allow to cool slowly.[5]
-
Hexane/Acetone: Similar to the hexane/EtOAc system, this can be a very effective combination.[5]
-
Troubleshooting Guide
This flowchart provides a logical sequence for troubleshooting common recrystallization problems.
Caption: Troubleshooting workflow for recrystallization.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization with Petroleum Ether
This protocol is adapted from a procedure used for a structurally similar spirocyclic compound.[4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of petroleum ether (or hexane) and heat the mixture to a gentle boil with stirring.
-
Achieve Saturation: Continue adding petroleum ether portion-wise until the solid just dissolves. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold petroleum ether.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Two-Solvent Recrystallization with Ethyl Acetate and Hexane
This method is useful if the compound is too soluble in a single hot solvent or if "oiling out" is a persistent issue.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot ethyl acetate.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add hexane dropwise with swirling until a faint cloudiness (turbidity) persists.
-
Clarification: Add a few drops of hot ethyl acetate to just redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Collect and dry the crystals as described in Protocol 1, using an ice-cold mixture of ethyl acetate and hexane for washing.
Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₄N₂O₂ | [6] |
| Molar Mass | 240.34 g/mol | [6] |
| Appearance | White powdery or crystalline solid | |
| Melting Point (Predicted) | 82-85 °C | |
| Common Solvents | Ether, Chloroform, Dimethylformamide | |
| Suggested Recrystallization Solvents | Petroleum Ether, Hexane, EtOAc/Hexane, Acetone/Hexane | [4][5] |
Logical Relationships in Solvent Selection
Caption: Ideal solvent properties for successful recrystallization.
References
-
Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
- CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester - Google Patents.
-
2,6-Diazaspiro[3.3]heptanes - Supporting Information. Retrieved from [Link]
-
Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? | ResearchGate. (2022, January 12). Retrieved from [Link]
-
Why I am not getting crystals? - ResearchGate. (2012, March 14). Retrieved from [Link]
-
Crystallization | Organic Chemistry Lab Techniques - YouTube. (2024, January 5). Retrieved from [Link]
-
Advice for Crystallization - Universität Potsdam. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Retrieved from [Link]
- CN112661672A - Crystallization method of Boc-amino acid - Google Patents.
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]
- CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents.
-
EXPERIMENTAL PROCEDURES - Beilstein Journals. Retrieved from [Link]
-
Crystallization of Organic Compounds. Retrieved from [Link]
-
Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate - ResearchGate. Retrieved from [Link]
-
Have you experienced that your piperidine crystallizes when not in use? - ResearchGate. (2021, July 6). Retrieved from [Link]
-
How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate. (2014, August 6). Retrieved from [Link]
-
tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate | C13H24N2O2 | CID 23282891. Retrieved from [Link]
- Crystallization method of Boc-amino acid - Eureka | Patsnap.
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- 5. Reagents & Solvents [chem.rochester.edu]
- 6. tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate | C13H24N2O2 | CID 23282891 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Scale-Up Synthesis of Diazaspirocycles
Welcome to the technical support center for diazaspirocycle synthesis. As a Senior Application Scientist, my goal is to provide you with field-proven insights and actionable troubleshooting strategies to navigate the complex landscape of scaling up these valuable heterocyclic scaffolds. Diazaspirocycles are privileged structures in medicinal chemistry, but their journey from a lab-scale flask to a multi-kilogram reactor is fraught with challenges. This guide is structured to address the most common issues encountered during this critical transition, providing not just solutions, but the underlying chemical logic to empower your process development.
Section 1: Core Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses high-level problems that often manifest as low yield or poor purity during scale-up.
Q1: My reaction yield has dropped significantly after moving from a 1L flask to a 50L reactor. What are the most likely causes?
A1: A drop in yield upon scale-up is a classic problem often rooted in physical and chemical parameter changes that are not linearly scalable.[1][2] The primary culprits are typically inefficient mixing and poor heat transfer.
-
Mixing & Mass Transfer: In a small flask, reactants mix almost instantaneously. In a large reactor, localized "hot spots" or areas of high concentration can form due to inadequate agitation, leading to side reactions and byproduct formation.[2] The reaction selectivity can change dramatically simply because reactants are not encountering each other in the intended stoichiometry.[2]
-
Heat Transfer: The surface-area-to-volume ratio decreases drastically as you scale up.[1] An exothermic reaction that was easily managed on a small scale can "run away" in a large reactor, as the heat generated cannot be dissipated efficiently. This temperature increase can degrade products or favor undesired reaction pathways.[1][3]
Troubleshooting Workflow:
Caption: General troubleshooting workflow for yield loss during scale-up.
Q2: I'm observing new, unidentified impurities in my large-scale batch that were absent in the lab. How do I identify and mitigate them?
A2: The appearance of new impurities is often linked to longer reaction times, higher temperatures, or the introduction of new materials from the larger-scale equipment.[2]
Common Causes:
-
Product or Reagent Degradation: Longer processing times (e.g., for charging reactants, heating/cooling, or transfers) can lead to the degradation of sensitive molecules.[2][3]
-
Air/Moisture Sensitivity: Reactions that were adequately protected by an inert atmosphere in a well-sealed flask may be more exposed to air or moisture in a large reactor with more complex fittings and transfer lines.[3]
-
Leaching from Equipment: In some cases, acidic or basic conditions can cause materials to leach from reactor walls, seals, or transfer lines, potentially catalyzing side reactions.
-
Change in Reaction Pathway: As mentioned above, poor mixing or heat control can favor alternative kinetic or thermodynamic pathways, leading to different byproducts.
Mitigation Strategy:
-
Stress Testing: Conduct "stress tests" on a small scale. Hold the reaction mixture at the target temperature for an extended period or expose it to small, controlled amounts of air/water to see if the new impurities can be reproduced.
-
In-Process Control (IPC): Implement rigorous IPC using techniques like LC-MS or UPLC to monitor the formation of impurities over time. This helps pinpoint the exact step where they appear.
-
Material Compatibility: Ensure all wetted parts of the reactor and transfer equipment are compatible with the reaction chemistry.[2]
Section 2: Reaction-Specific Troubleshooting: The Spirocyclization Step
The core spirocyclization is often the most challenging step. Here, we address common issues in key reaction types used to form diazaspirocycles.
Q3: My phosphine-catalyzed [3+2] cycloaddition is sluggish and gives low diastereoselectivity at scale. What should I investigate?
A3: This is a multifaceted problem where catalyst activity, solvent effects, and reactant concentration all play critical roles.[4]
-
Catalyst Activity: Phosphine catalysts can be sensitive to air and moisture. Ensure the catalyst is high purity and was handled under strictly inert conditions during charging. The choice of phosphine itself is also critical; triphenylphosphine may work on a small scale, but bulkier or more electron-rich phosphines might be needed to improve catalytic turnover and selectivity for your specific substrates at scale.[4]
-
Solvent Choice: Solvent polarity can significantly influence the transition state of the cycloaddition, directly impacting diastereoselectivity.[4] A systematic screening of anhydrous solvents is recommended.
-
Concentration: If the concentration is too high, it can lead to side reactions or catalyst inhibition. Conversely, if it's too low, the reaction rate will suffer. A slow addition of one reactant can help maintain an optimal steady-state concentration.[4]
| Parameter | Troubleshooting Action | Rationale |
| Catalyst | Verify purity and inert handling. Screen alternative phosphine ligands (e.g., tributylphosphine, P(p-tolyl)₃). | Catalyst oxidation or impurities can halt the reaction. Ligand sterics and electronics directly influence the cycloaddition transition state and selectivity.[4] |
| Solvent | Screen a range of anhydrous solvents (e.g., Toluene, THF, Dichloromethane, Acetonitrile). | Solvent polarity affects the stability of the intermediates and transition states, which can favor one diastereomer over another.[4] |
| Temperature | Optimize reaction temperature. Lower temperatures often favor higher diastereoselectivity. | Reduces the available thermal energy, making the lower-energy transition state (leading to the desired diastereomer) more accessible. |
| Addition Rate | Implement slow addition of the dipolarophile to the ylide precursor/catalyst mixture. | Maintains a low, steady-state concentration of the reactive species, minimizing side reactions like dimerization.[4] |
Q4: My intramolecular aza-Michael addition/cyclization is not going to completion. How can I drive the reaction forward?
A4: Incomplete conversion in an aza-Michael cyclization often points to an unfavorable equilibrium, catalyst deactivation, or insufficient activation of the Michael acceptor.
-
Reversibility: The aza-Michael reaction can be reversible, especially at elevated temperatures.[5] If the cyclized product is not significantly more stable than the open-chain precursor, the reaction may stall.
-
Catalyst Choice: While often base-catalyzed, some aza-Michael reactions benefit from Lewis acid catalysis to activate the Michael acceptor. If using a base, ensure it is strong enough to deprotonate the amine nucleophile without causing side reactions.
-
Process Intensification: In some cases, moving to a flow chemistry setup with higher temperatures and pressures can substantially improve both reaction rate and selectivity, pushing the equilibrium toward the product.[6]
Troubleshooting Protocol: Driving Aza-Michael Cyclization
-
Confirm Reversibility: Analyze a stalled reaction mixture by LC-MS. Add a small amount of a stronger, non-nucleophilic base (e.g., DBU) and monitor for any change. Alternatively, heat a sample of the purified product with the catalyst to see if the starting material is regenerated.
-
Catalyst Screening:
-
Bases: If using a weak base (e.g., triethylamine), screen stronger bases (e.g., DBU, K₂CO₃ in DMF).
-
Lewis Acids: For sluggish reactions, screen Lewis acids (e.g., InBr₃, AlCl₃) to activate the enone system.[7]
-
-
Water Removal: If the reaction generates water, consider using a Dean-Stark trap or adding molecular sieves to drive the equilibrium forward.
-
Temperature Optimization: Carefully study the effect of temperature. While higher temperatures increase the rate, they can also favor the retro-aza-Michael reaction.[5][6] Find the optimal balance for your specific system.
Section 3: Catalyst Management in Scale-Up
Catalyst performance is paramount in large-scale synthesis. What works for a 100 mg reaction may fail in a 100 kg process.
Q5: My palladium catalyst is deactivating during a long batch run. What are the common deactivation mechanisms and how can I prevent them?
A5: Catalyst deactivation is a major concern in industrial processes, leading to stalled reactions and costly catalyst replacement.[8] The primary mechanisms are poisoning, thermal degradation (sintering), and fouling.
-
Poisoning: This occurs when impurities in the reagents or solvents strongly adsorb to the catalyst's active sites, blocking them from reactants.[8] Common poisons for palladium include sulfur compounds, nitrogen-containing heterocycles (which can be the product itself!), and halides.[8][9]
-
Thermal Degradation (Sintering): At high temperatures, small metal catalyst particles can agglomerate into larger, less active particles, reducing the available surface area.[8]
-
Fouling: The catalyst surface becomes coated with byproducts, polymers, or carbonaceous deposits ("coke"), physically blocking the active sites.[8]
Caption: A workflow for managing catalyst deactivation in scale-up synthesis.
Prevention Strategies:
-
Reagent Purification: Ensure all starting materials and solvents are rigorously purified to remove potential poisons.
-
Guard Beds: Pass reagents through a "guard bed" of absorbent material to remove trace impurities before they enter the reactor.
-
Optimize Conditions: Run the reaction at the lowest possible temperature that still provides a reasonable rate to minimize thermal degradation.
-
Ligand Selection: In homogeneous catalysis, the choice of ligand can protect the metal center and prevent agglomeration.
Section 4: Protecting Group Strategies for Scale-Up
Protecting groups add steps and complexity, making their selection and removal critical for an efficient large-scale process.[10][11]
Q6: I'm struggling with the removal of a protecting group at scale. The reaction is either incomplete or causes product degradation. What should I consider?
A6: Protecting group manipulations that are trivial on a small scale can become major bottlenecks in production.[12] The key is to select "orthogonal" protecting groups early in the synthesis design. Orthogonal groups are removed under specific conditions that do not affect other protecting groups or the core molecule.[11]
Key Considerations for Scale-Up Deprotection:
-
Reagent Stoichiometry & Addition: Ensure efficient mixing during the addition of the deprotection reagent to avoid localized high concentrations that could degrade the product.
-
Work-up and Purification: The byproducts of the deprotection step must be easily separable from the desired product on a large scale.[10] For example, removing triphenylphosphine oxide (from a Wittig or Mitsunobu reaction) by chromatography is feasible on a gram scale but a nightmare on a kilogram scale.
-
Crystallization vs. Chromatography: Design the synthesis so that the deprotected product can be isolated by crystallization rather than chromatography. Large-scale chromatography is expensive, solvent-intensive, and time-consuming.[13]
| Protecting Group | Common Removal Reagent | Scale-Up Challenge | Mitigation Strategy |
| Boc (tert-Butoxycarbonyl) | Trifluoroacetic Acid (TFA) | Highly corrosive; requires specialized equipment. Disposal of acidic waste. | Screen for milder acidic conditions (e.g., HCl in Dioxane, Formic Acid). Design process to allow for direct crystallization after a basic quench. |
| Cbz (Benzyloxycarbonyl) | H₂/Pd/C | Handling of flammable hydrogen gas and pyrophoric catalysts at scale. Potential for catalyst poisoning.[14] | Consider transfer hydrogenation (e.g., using ammonium formate) as a safer alternative. Ensure substrate is free of catalyst poisons. |
| Silyl Ethers (e.g., TBS) | TBAF | High cost of TBAF. Difficult removal of fluoride salts and siloxane byproducts during work-up. | Screen for acidic deprotection conditions (e.g., Acetic Acid/THF/H₂O) which are cheaper and have easier work-ups. |
Section 5: Downstream Processing & Purification
Isolating the final diazaspirocycle in high purity is the final, critical hurdle.
Q7: My product is difficult to purify by chromatography at scale. What alternative strategies can I develop?
A7: Over-reliance on chromatography is a common pitfall of lab-scale chemistry that is not sustainable in production.[15][16] The focus must shift to non-chromatographic purification methods.
Alternative Purification Strategies:
-
Crystallization: This is the gold standard for large-scale purification.
-
Solvent Screening: Perform a thorough screening of single and mixed-solvent systems to find conditions that provide good crystal form and effectively reject key impurities.
-
Salt Formation: If the final compound is a free base, consider forming a crystalline salt (e.g., HCl, mesylate, tartrate) which often has much better crystallization properties.
-
-
Extraction (Liquid-Liquid): Manipulate the pH of the aqueous phase to move your product and impurities between aqueous and organic layers. For example, an acidic impurity can be removed from an organic solution of your basic product by washing with an aqueous base.
-
Trituration/Slurrying: Suspending the crude, solid product in a solvent in which it is poorly soluble can effectively wash away more soluble impurities.
References
- Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis. (2025). Benchchem.
-
Optimization of the reaction conditions for spirocyclization of the enantiopure acetamide 23c into 24c. ResearchGate. [Link]
-
Optimization of the reaction conditions[a]. ResearchGate. [Link]
-
Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. National Institutes of Health (PMC). [Link]
-
Condition Optimization for Spirocyclization a. ResearchGate. [Link]
-
Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Royal Society of Chemistry Publishing. [Link]
-
Protecting Groups. University of Rochester. [Link]
-
Development of a High-Throughput Kinetics Protocol and Application to an Aza-Michael Reaction. ACS Publications. [Link]
-
Heterogeneous Catalyst Deactivation and Regeneration: A Review. MDPI. [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
-
The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. Defense Acquisition University. [Link]
-
Catalyst deactivation. Utrecht University. [Link]
-
Upscaling the Aza-Diels–Alder Reaction for Pharmaceutical Industrial Needs in Flow Chemistry. ResearchGate. [Link]
-
Protective Group Strategies. ResearchGate. [Link]
-
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. National Institutes of Health (PMC). [Link]
-
Practical Approaches to Large-Scale Heterocyclic Synthesis. Pharmaceutical Technology. [Link]
-
Development of new Catalytic Methods for the Selective Synthesis of Heterocycles. DiVA portal. [Link]
-
What are issues/things to consider when scaling up reactions from the lab to a factory?. Reddit. [Link]
-
Problems needing attention in synthesis process scaling up. Shandong Look Chemical. [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. National Institutes of Health (PMC). [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. PolyPeptide Group. [Link]
-
Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Drug Development and Delivery. [Link]
-
Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]
-
Challenges. ACS GCI Pharmaceutical Roundtable. [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. PubMed. [Link]
-
Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry. [Link]
-
Inline purification in continuous flow synthesis – opportunities and challenges. ResearchGate. [Link]
-
Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium. National Institutes of Health (PMC). [Link]
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- 5. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dau.url.edu [dau.url.edu]
- 7. diva-portal.org [diva-portal.org]
- 8. mdpi.com [mdpi.com]
- 9. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
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- 15. Challenges – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 16. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
Technical Support Center: Navigating Side Reactions During N-Boc Removal
Welcome to the Technical Support Center for N-Boc deprotection. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common side reactions encountered during the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower you to overcome challenges in your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during N-Boc deprotection?
A1: The principal cause of side reactions is the generation of a reactive tert-butyl cation (tBu⁺) intermediate upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This carbocation is a potent electrophile that can alkylate nucleophilic residues within your molecule, leading to undesired byproducts.[1][3] The general mechanism involves protonation of the carbamate, followed by fragmentation to release the free amine, carbon dioxide, and the problematic tert-butyl cation.[4][5][6]
Q2: Which functional groups or amino acid residues are most susceptible to these side reactions?
A2: Residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[2] These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[1][2]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][2]
-
Cysteine (Cys): The free thiol group is a prime target for S-alkylation.[1][2]
-
Tyrosine (Tyr): The activated phenolic ring can undergo C-alkylation.[1][2]
Q3: What are scavengers and how do they prevent side product formation?
A3: Scavengers are nucleophilic reagents added to the deprotection cocktail to trap the reactive tert-butyl cation at a rate faster than it can react with sensitive residues in your substrate.[1][2] By quenching the carbocation, they prevent the formation of alkylated side products.[1]
Q4: How can I tell if my Boc deprotection is incomplete?
A4: Incomplete deprotection can result from insufficient acid strength, short reaction times, or steric hindrance around the Boc-protected amine.[7][8] Signs of incomplete deprotection include:
-
Analytical Chromatography (HPLC/LC-MS): Observation of the starting material peak alongside the product peak. In peptide synthesis, this can lead to deletion sequences.[7][8]
-
Thin-Layer Chromatography (TLC): Persistence of the less polar starting material spot. The deprotected amine product is typically more polar and will have a lower Rf value.[8][9]
-
NMR Spectroscopy: The continued presence of the characteristic singlet for the Boc group's protons around 1.4 ppm.[3][8]
-
Qualitative Tests (for Solid-Phase Synthesis): A negative Kaiser test (yellow beads) after the deprotection step indicates that the primary amine is not free, meaning the Boc group is still attached.[7]
Troubleshooting Guides
Issue 1: I'm observing unexpected peaks in my HPLC/LC-MS analysis after deprotection.
This is a classic sign of side product formation, most likely due to alkylation by the tert-butyl cation.
Root Cause Analysis & Solution
The primary cause is the reaction of the generated tert-butyl cation with nucleophilic sites on your molecule.[1][2] The solution is to incorporate a scavenger or a scavenger cocktail into your deprotection reagent.
Workflow: Selecting and Using Scavengers
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Detailed Recommendations
-
Insufficient Acid Strength: The rate of Boc cleavage can show a second-order dependence on acid concentration. [8][10]A small drop in concentration can significantly slow the reaction. Ensure your TFA is fresh and not diluted by atmospheric moisture. [7]For very resistant substrates, consider a stronger acid system like 4M HCl in dioxane. [2]* Inadequate Reaction Time: While many deprotections are complete within 30-60 minutes, sterically hindered amines may require longer times. [7]Monitor the reaction until no starting material is observed.
-
Steric Hindrance: Bulky groups near the Boc-protected amine can impede the approach of the acid. [3][7]In these cases, extending the reaction time or using more forceful conditions (stronger acid, slightly elevated temperature) may be necessary. [1]* Poor Resin Swelling (for Solid-Phase Peptide Synthesis): In SPPS, the acid must diffuse through the polymer matrix to reach the peptide. If the resin is not adequately swollen, deprotection will be inefficient. [7][8]Always pre-swell the resin in the reaction solvent (e.g., DCM) for 15-30 minutes before adding the deprotection solution. [7]
Experimental Protocol: Deprotection with HCl in Dioxane
This method is an excellent alternative to TFA, especially when trifluoroacetylation of the free amine is a concern. [11]
-
Dissolution/Suspension: Dissolve or suspend the Boc-protected substrate in a minimal amount of a suitable solvent (e.g., DCM, Methanol). [12]2. Acid Addition: At 0 °C, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents). [12]3. Reaction: Stir the mixture at 0 °C to room temperature, monitoring by TLC or LC-MS until completion.
-
Work-up: Remove the solvent under reduced pressure. The product hydrochloride salt can often be precipitated with diethyl ether and collected by filtration. [12]
Issue 3: I'm concerned about racemization during my synthesis.
Racemization can be a concern, particularly with sensitive amino acids, although it is less common during the deprotection step itself unless harsh conditions are used. [13]More often, racemization is introduced during the preceding coupling step of a Boc-protected amino acid. [11]
Preventative Measures
-
During Deprotection: Avoid prolonged exposure to strong acids at elevated temperatures, which could potentially epimerize a labile α-proton. [13]* During Coupling: To minimize racemization when coupling a new Boc-amino acid:
-
Use coupling reagents known for low racemization, such as DIC/Oxyma. [11] * Avoid using excess or strong, unhindered bases. A hindered base like diisopropylethylamine (DIEA) is preferred over triethylamine (TEA). [13][14] * Perform couplings at lower temperatures (e.g., starting at 0 °C). [13] * Minimize the pre-activation time of the amino acid before adding it to the free amine component. [11]
-
Mechanism Visualization
To provide a clearer understanding of the chemical events, the following diagram illustrates the central N-Boc deprotection pathway and the competing side reaction pathway that leads to unwanted byproducts.
Caption: Boc deprotection mechanism and competing side reactions.
References
- BenchChem Technical Support Team. (2025, December). Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis. Benchchem.
- BenchChem. (n.d.).
- BenchChem. (n.d.). Scavengers for Boc deprotection to prevent side reactions. Benchchem.
- BenchChem. (n.d.). Technical Support Center: Minimizing Racemization During Boc Protection of Chiral Amines. Benchchem.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Incomplete Boc Deprotection. Benchchem.
- BenchChem. (n.d.). Troubleshooting incomplete Fmoc deprotection of His(Boc) residues. Benchchem.
- BenchChem. (n.d.). PROTAC Synthesis Technical Support Center: Troubleshooting Incomplete Boc Deprotection. Benchchem.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl.
- BenchChem. (n.d.). Technical Support Center: Preventing Racemization of Proline during Boc-SPPS. Benchchem.
- ResearchGate. (n.d.).
- BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them. Benchchem.
- BenchChem. (n.d.). Application Notes and Protocols for TFA Cleavage of Pseudoproline-Containing Peptides. Benchchem.
- ACS Publications. (n.d.).
- BenchChem. (n.d.). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. Benchchem.
- BenchChem. (n.d.). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. Benchchem.
- ResearchGate. (n.d.).
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- BenchChem. (n.d.). Navigating Boc Deprotection: A Guide to Minimizing Side Products. Benchchem.
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Technical Support Center: Preventing tert-butylation of Nucleophiles During Deprotection
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the challenges you face in the lab. This guide provides in-depth troubleshooting advice and practical solutions to a common and often frustrating side reaction in organic synthesis: the unwanted tert-butylation of nucleophilic residues during the acidic deprotection of tert-butyl-based protecting groups.
Understanding the Problem: The Reactive tert-Butyl Cation
Acid-labile tert-butyl protecting groups, such as the tert-butoxycarbonyl (Boc) group and tert-butyl (tBu) esters, are mainstays in peptide and organic synthesis due to their robustness under many conditions and their straightforward removal with strong acids like trifluoroacetic acid (TFA).[1][2]
However, the very mechanism of their removal is the source of the problem. Acid-catalyzed cleavage generates a highly reactive and electrophilic tert-butyl cation (t-Bu⁺).[3][4] If not properly managed, this carbocation will readily alkylate any available nucleophile in the reaction mixture, leading to the formation of undesired byproducts that can complicate purification and reduce yields.[5] A common indicator of this side reaction is a mass increase of +56 Da in byproducts.[6]
Mechanism of tert-Butyl Cation Formation and Side Reactions
Caption: General mechanism of acid-catalyzed Boc deprotection and subsequent side reactions.
Nucleophiles at Risk
Several functional groups, particularly those found in common amino acid side chains, are highly susceptible to tert-butylation.[3][7] These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly prone to alkylation.[3][8]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[3][8]
-
Cysteine (Cys): The free thiol group is a potent nucleophile and a prime target for the t-butyl cation.[3][8]
-
Tyrosine (Tyr): The activated phenolic ring can undergo Friedel-Crafts alkylation.[3][6]
-
Other Nucleophiles: Guanidino groups (as in Arginine), electron-rich aromatic rings, and other thiols are also at risk.[5][7]
The Solution: Cation Scavengers
The most effective strategy to prevent unwanted tert-butylation is the addition of "scavengers" to the deprotection reaction.[3] Scavengers are nucleophilic compounds that are more reactive towards the t-butyl cation than the sensitive residues in your molecule of interest.[8] They act as sacrificial traps, intercepting the carbocation before it can cause damage.[7]
Caption: Scavengers intercept the reactive tert-butyl cation, preventing side reactions.
Troubleshooting Guide & Scavenger Selection
Choosing the right scavenger, or cocktail of scavengers, is critical and depends on the specific nucleophiles present in your substrate.[6]
Issue 1: Side Product Detected (Mass +56 Da)
Observation: HPLC or LC-MS analysis of the crude product shows one or more significant peaks with a mass corresponding to the desired product plus 56 atomic mass units.
Cause: This is the classic signature of tert-butylation. The electrophilic t-butyl cation generated during deprotection has alkylated one or more nucleophilic sites on your molecule.[6]
Solution: Incorporate an appropriate scavenger into your deprotection cocktail.
Scavenger Selection Table
| Scavenger | Mechanism of Action | Target Residues | Typical Concentration | Notes & Considerations |
| Trialkylsilanes (e.g., Triethylsilane (TES), Triisopropylsilane (TIS)) | Reduces the t-butyl cation to isobutane via hydride transfer.[1][9] | General purpose, highly effective for most nucleophiles, especially Trp.[6][8] | 2.5–5% (v/v) | Very effective and clean. TIS is commonly used.[10] Can reduce the indole ring of tryptophan in some cases.[11] |
| Water (H₂O) | Reacts with the t-butyl cation to form tert-butanol.[3] | General purpose. | 2.5–5% (v/v) | Often used in combination with other scavengers. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).[6][7] |
| Thioanisole | A soft nucleophile that effectively traps the t-butyl cation.[3] | Excellent for protecting sulfur-containing residues like Met and Cys. Also effective for Trp.[6][12] | 5% (v/v) | Malodorous. Can partially remove some acid-labile Cys protecting groups.[13] Avoid use with Trp-containing peptides if possible, as its cation adducts can alkylate the indole ring. |
| 1,2-Ethanedithiol (EDT) | A dithiol that is a very efficient scavenger. | Primarily for protecting Cys.[6] Also scavenges other cations. | 2.5% (v/v) | Highly effective but also highly malodorous.[13] Can cause dithioketal formation with Trp residues on prolonged exposure. |
| Anisole | An electron-rich aromatic ring that undergoes Friedel-Crafts alkylation with the t-butyl cation.[14] | General purpose, often used for Trp.[15] | 5-10% (v/v) | A less noxious alternative to thiols. May be a better π-nucleophile than phenol.[12] |
Issue 2: Incomplete Deprotection
Observation: Significant amount of starting material remains after the standard reaction time.
Cause & Solution:
-
Insufficient Acid: Ensure a sufficient excess of acid is used (e.g., neat TFA or 50% TFA in Dichloromethane (DCM)).[6][16]
-
Insufficient Time/Temp: Increase the reaction time and monitor progress. Gentle warming (30-40°C) can be considered, but this may increase side reactions, making the use of scavengers even more critical.[8][16]
-
Steric Hindrance: For sterically hindered sites, a combination of stronger acid, longer reaction time, and potentially elevated temperature may be necessary. The use of an effective scavenger cocktail is crucial under these more forcing conditions.[6][8]
Issue 3: Modification of Methionine
Observation: A side product corresponding to S-alkylated methionine sulfonium salt is observed.
Cause: The thioether of methionine is particularly susceptible to alkylation.[3]
Solution:
-
Primary Prevention: Use thioanisole in the cleavage cocktail.[6]
-
Reversal: The S-alkylation of methionine is often reversible. Treating the purified peptide with a mild acidic solution (e.g., 5% aqueous acetic acid) and heating at 40°C for 24 hours can be effective in removing the t-butyl group from the methionine residue.[6]
Experimental Protocols
CAUTION: These protocols involve strong acids and potentially malodorous reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: General Deprotection with a TIS/Water Cocktail
This protocol is a robust starting point for many substrates, especially those containing tryptophan.
-
Dissolution: Dissolve the tert-butyl protected compound in an appropriate anhydrous solvent (e.g., Dichloromethane, DCM) to a concentration of 0.1–0.2 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Scavenger Addition: Add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v) and water to a final concentration of 2.5% (v/v).
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to a final concentration of 50-95% (v/v).
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[7][16]
-
Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with a solvent like toluene (3x) to remove residual TFA. The resulting TFA salt can often be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.[16]
Protocol 2: Deprotection of a Cysteine/Methionine-Rich Peptide
This protocol is designed for sequences that are highly susceptible to alkylation on sulfur atoms.
-
Reagent Preparation: Prepare a cleavage cocktail of TFA/Thioanisole/1,2-Ethanedithiol (EDT) (e.g., 92.5:5:2.5 v/v/v).
-
Dissolution: Dissolve the protected peptide in the freshly prepared cleavage cocktail.
-
Reaction: Stir or gently agitate the mixture at room temperature for 2-4 hours. Monitor for completion.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether. Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum.[7]
Caption: A step-by-step experimental workflow for a typical deprotection reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side-product formation during Boc deprotection? A1: The main cause is the generation of a reactive tert-butyl cation (t-Bu⁺) when the Boc group is cleaved with a strong acid like TFA. This carbocation is a potent electrophile and can alkylate nucleophilic sites on your molecule.[3][7]
Q2: My peptide contains Arginine, which has a guanidinium group. Is it at risk? A2: While the guanidinium group itself can be alkylated, a more common issue in peptide synthesis is the modification of other sensitive residues (like Trp, Met, Cys) during the deprotection of a peptide that also contains arginine. For peptides containing these residues, a scavenger cocktail is highly recommended.[7]
Q3: Can I use scavengers with other acid-labile protecting groups besides tert-butyl? A3: Yes. Scavengers are beneficial for any deprotection reaction that proceeds via a stable carbocation intermediate. For example, they are also used during the cleavage of trityl (Trt) and 4-methoxytrityl (Mmt) groups.[17]
Q4: Are there any non-acidic methods for tert-butyl group removal? A4: While acidic cleavage is by far the most common method, some alternatives exist for specific substrates, though they are not as general. These can include thermal deprotection or methods using Lewis acids like Zinc Bromide (ZnBr₂).[18][19][20] However, for most applications, particularly in peptide synthesis, acidolysis with scavengers remains the standard.
Q5: The scavengers are smelly and toxic. Are there less hazardous alternatives? A5: Trialkylsilanes (like TIS) and water are effective, non-malodorous options that work well for many applications. Anisole is also a less noxious alternative to thiols.[11][12] The use of highly effective but less pleasant scavengers like EDT and thioanisole is typically reserved for particularly challenging sequences rich in cysteine or methionine.
References
- BenchChem. (2025).
- Bocsci. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Boc-NH-PEG12-propargyl.
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting Boc Deprotection: A Technical Support Guide.
- BenchChem. (2025). Troubleshooting incomplete Boc deprotection.
- ResearchGate. (n.d.).
- BenchChem. (2025).
-
Lundt, B., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. [Link]
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
-
Nishiuchi, Y., Nishio, H., Inui, T., Kimura, T., & Sakakibara, S. (1998). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts. Peptide Science, 34(6), 305-314. [Link]
- Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 97(6), 2187-2278.
-
ResearchGate. (2017). Usage of Anisole in PMB deprotection using TFA?[Link]
- AAPPTec. (n.d.).
- Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
-
ResearchGate. (2017). How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage?[Link]
-
ResearchGate. (2023). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts | Request PDF. [Link]
- BenchChem. (2025). Stability of the tert-Butyl (tBu)
- BenchChem. (2025). Cleavage of the tert-butyl ester without affecting other functional groups.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
-
Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. [Link]
-
Guryanov, I., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Omega, 6(39), 25389–25399. [Link]
-
Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?[Link]
- American Chemical Society. (2021).
-
AnyFlip. (2016). Cleavage, Deprotection, and Isolation of Peptides after...[Link]
-
Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(11), 6932-6938. [Link]
-
Mehta, A., Jaouhari, R., Benson, T. J., & Douglas, K. T. (1992). Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites. Tetrahedron Letters, 33(37), 5441-5444. [Link]
-
ResearchGate. (2016). Any suggestion on Boc deprotection without using acid?[Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
ResearchGate. (n.d.). Trialkylsilanes as for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. [Link]
-
ResearchGate. (n.d.). tert‐Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide | Request PDF. [Link]
-
Wu, Y., Limburg, D. C., & Wilkinson, D. E. (2000). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Tetrahedron Letters, 41(16), 2847-2849. [Link]
-
University of Manchester. (1992). Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites. [Link]
-
ResearchGate. (n.d.). A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride | Request PDF. [Link]
-
Organic Chemistry Portal. (2024). tert-Butyl Esters. [Link]
-
Pearson, D. A., Blanchette, M., Baker, M. L., & Guindon, C. A. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Tetrahedron Letters, 30(21), 2739-2742. [Link]
-
National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
-
Glen Research. (n.d.). Methods to Avoid Inactivation of Primary Amines. [Link]
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"handling and safety precautions for Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate"
Technical Support Center: Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support guide for this compound (CAS No: 939793-21-2). As a key building block in modern medicinal chemistry, this spirocyclic diamine derivative offers a rigid scaffold for synthesizing novel compounds.[1][2] This guide, developed by our senior application scientists, provides in-depth troubleshooting and safety protocols to ensure the integrity of your experiments and the safety of your laboratory personnel.
Section 1: Core Safety and Handling FAQs
This section addresses the most common questions regarding the safe handling and storage of this compound. Adherence to these guidelines is critical for maintaining reagent stability and ensuring user safety.
Q1: What are the primary hazards associated with this compound?
Based on aggregated data for this and structurally similar compounds, this compound should be handled as a hazardous substance. The primary GHS hazard classifications are:
The signal word associated with these hazards is typically "Warning".[3][4][9]
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this reagent?
Due to its irritant properties, a comprehensive PPE protocol is required. The rationale is to create a complete barrier against accidental contact.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[10]
-
Eye/Face Protection: Use safety glasses with side-shields or goggles.[3][11] If there is a splash risk, a face shield is also required.
-
Skin and Body Protection: A flame-retardant lab coat is mandatory. For larger quantities, a complete suit protecting against chemicals may be necessary.[10]
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or aerosols.[3][5]
Q3: How should I properly store this reagent to ensure its long-term stability?
Improper storage is a common cause of reagent degradation. To maintain its purity and reactivity, follow these guidelines:
-
Temperature: Store in a cool, dry place.[3][11] Several suppliers recommend refrigerated storage between 2-8°C.[9][10]
-
Atmosphere: Keep the container tightly sealed in a dry environment to protect it from moisture.[9]
-
Light: Store in a dark place, away from direct sunlight.[9]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and sources of ignition.[3]
Compound Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₄N₂O₂ | [4] |
| Molecular Weight | ~240.34 g/mol | [4][6][7] |
| Appearance | Typically a white to off-white solid or powder. | [1][11] |
| CAS Number | 939793-21-2 | [12] |
Section 2: Troubleshooting Guide for Experiments and Incidents
This section provides practical, cause-and-effect troubleshooting for common issues encountered during laboratory use, from accidental spills to reaction failures.
Q4: What is the immediate first-aid response for accidental exposure?
Rapid and correct first aid is crucial to mitigate the compound's irritant effects.
-
Eye Contact: Immediately flush the eyes with plenty of running water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do so.[3][11] Seek immediate medical attention, especially if irritation persists.[3][5]
-
Skin Contact: Take off all contaminated clothing immediately.[11] Wash the affected skin area with plenty of soap and water.[3][11] If skin irritation occurs, get medical advice.[5]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[3][5] If the person feels unwell, call a poison control center or a doctor.[3][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and immediately call a poison control center or doctor for treatment advice.[3][5][11]
Q5: How should our lab team handle a minor spill of the solid compound?
A systematic approach prevents the spread of contamination and ensures safe cleanup. Avoid any actions that generate dust.
-
Evacuate & Ventilate: Ensure the spill area is clear of non-essential personnel and that ventilation (e.g., fume hood) is operating correctly.[10]
-
Don PPE: Wear the appropriate PPE as described in Q2, including respiratory protection.
-
Containment: Prevent the powder from spreading.
-
Cleanup: Do not dry sweep. Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep or vacuum the material into a suitable, labeled hazardous waste container.[3][5]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of the sealed waste container and contaminated materials according to local, state, and federal regulations.[10]
Q6: My reaction involving this amine is not proceeding to completion. What are the likely causes?
This is a common issue when working with sterically hindered or electronically deactivated amines. The Boc (tert-butyloxycarbonyl) group is electron-withdrawing, which reduces the nucleophilicity of the adjacent nitrogen atom.
-
Cause 1: Insufficiently Activated Electrophile: The spirocyclic amine is a secondary amine, but its nucleophilicity is moderate. Ensure your electrophile (e.g., alkyl halide, acyl chloride) is sufficiently reactive. Consider converting an alkyl halide to a more reactive iodide (Finkelstein reaction) or tosylate.
-
Cause 2: Steric Hindrance: The spirocyclic core is bulky. The reaction may require higher temperatures or longer reaction times to overcome the steric barrier.
-
Cause 3: Incorrect Solvent or Base: The compound is soluble in many common organic solvents like DMF, chloroform, and ethers.[1] Ensure the solvent fully dissolves all reagents. If the reaction requires a base to scavenge acid byproducts (e.g., in an acylation), use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) to avoid competitive side reactions.
Q7: I am struggling with the Boc deprotection step. What is the best practice?
The Boc protecting group is designed to be stable to many conditions but labile to acid. The key is choosing an acid strong enough to cleave the Boc group without degrading other sensitive functionalities in your molecule.
-
Mechanism: The deprotection proceeds via protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched, forming isobutylene and carbon dioxide.
-
Recommended Conditions: The most common and effective method is treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM). A typical protocol involves dissolving the substrate in DCM and adding 20-50% v/v of TFA, then stirring at room temperature for 1-3 hours.
-
Troubleshooting:
-
Incomplete Reaction: If monitoring by TLC or LC-MS shows starting material, increase the reaction time or the concentration of TFA.
-
Side Product Formation: If your molecule is sensitive to strong acid, a milder condition like 4M HCl in dioxane or p-toluenesulfonic acid (pTSA) in methanol may be preferable.
-
Workup Issues: After deprotection, the resulting amine will be protonated (e.g., as a trifluoroacetate salt). The reaction must be carefully quenched with a base (e.g., saturated sodium bicarbonate solution) to a pH > 8 to isolate the free amine during aqueous workup.
-
Sources
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- 6. Tert-butyl 6,9-diazaspiro[4.5]decane-6-carboxylate | C13H24N2O2 | CID 68089093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate | C13H24N2O2 | CID 22291243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | C12H22N2O2 | CID 23282935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate | 236406-39-6 [sigmaaldrich.com]
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Technical Support Center: Purity Assessment of Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate
Welcome to the technical support guide for the analytical assessment of Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into purity determination for this key synthetic intermediate. The following FAQs and troubleshooting guides are structured to address specific experimental challenges and explain the rationale behind methodological choices.
Section 1: Foundational Concepts & General FAQs
This section addresses overarching questions regarding the handling and preliminary analysis of the compound.
Q1: What are the most critical factors to consider before starting any purity analysis on this compound?
A1: Before selecting a specific analytical method, it's crucial to consider three factors:
-
Compound Stability: The tert-butyloxycarbonyl (Boc) protecting group is labile under acidic conditions.[] Analytical methods employing strong acids, or even prolonged exposure to milder acids like 0.1% trifluoroacetic acid (TFA) during mobile phase evaporation, can cause partial deprotection, leading to an inaccurate purity assessment.[2]
-
Potential Impurities: A successful purity analysis hinges on its ability to separate the target compound from potential process-related impurities (e.g., starting materials, reagents) and degradation products (e.g., the de-Boc'd spiro-diamine). A stability-indicating method is essential.[3]
-
Chirality: The spirocyclic core of the molecule can be chiral. If the synthesis is not stereospecific or if a racemic starting material was used, the final product may exist as a mixture of enantiomers. Standard achiral methods will not separate these, requiring specialized chiral analysis if enantiomeric purity is critical.[4]
Q2: How should I properly handle and store the sample for analysis?
A2: Store the compound in a well-sealed container in a cool, dry place to prevent degradation from atmospheric moisture or contaminants. For analytical purposes, prepare solutions fresh daily. If storing solutions, keep them refrigerated (2-8 °C) and minimize exposure to light. Always filter samples through a 0.22 µm or 0.45 µm filter before injection into an HPLC or other chromatographic system to prevent particulate matter from clogging the instrument.
Section 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the cornerstone technique for quantifying the purity of non-volatile organic compounds. A well-developed reverse-phase HPLC (RP-HPLC) method is the gold standard for this molecule.[5]
Workflow for HPLC Purity Analysis
Caption: General workflow for HPLC purity determination.
HPLC FAQs
Q3: What is a good starting point for an HPLC method for this compound?
A3: A gradient reverse-phase method using a C18 column is highly effective. The Boc-protected compound is significantly non-polar and will have a longer retention time than its more polar, de-protected counterpart.[5] A typical stability-indicating method is designed to separate the active pharmaceutical ingredient (API) from all process impurities and degradation products.[3]
| Parameter | Recommended Condition | Rationale |
| HPLC System | Standard system with UV detector | Widely available and suitable for chromophoric compounds. |
| Column | C18, 4.6 x 150 mm, 3.5 or 5 µm | Excellent resolving power for moderately polar to non-polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Formate (pH ~3) | Formic acid is less aggressive than TFA, minimizing on-column Boc deprotection.[2] Ammonium formate is a volatile buffer suitable for LC-MS. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase chromatography. |
| Gradient | 5% to 95% B over 20-30 min | A broad gradient ensures elution of both polar impurities and the non-polar parent compound.[5] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30-40 °C | Improves peak shape and reduces viscosity. Temperature control is key for reproducible retention times.[6] |
| Detection | UV at 210-220 nm | Detects the carboxylate chromophore. |
| Injection Vol. | 5-10 µL | Balances sensitivity with the risk of column overloading.[7] |
Q4: My main peak is tailing. What is causing this and how can I fix it?
A4: Peak tailing is a common issue, often caused by secondary interactions between the basic amine functionalities of the spiro-diamine core and acidic silanol groups on the silica-based column packing.[8]
-
Cause 1: Strong Analyte-Silanol Interactions: The free silanol groups on the column surface can interact ionically with the protonated amine groups of your analyte.
-
Solution: Use a mobile phase with a low pH (e.g., with 0.1% formic acid) to protonate the analyte and suppress silanol activity. Alternatively, use an end-capped column specifically designed for basic compounds.
-
-
Cause 2: Column Overloading: Injecting too much sample can saturate the stationary phase, leading to tailing.[7]
-
Solution: Reduce the injection volume or the sample concentration.
-
-
Cause 3: Column Contamination/Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites.
-
Solution: Flush the column with a strong solvent (e.g., isopropanol) or, if the problem persists, replace the column. Using a guard column can prolong the life of the analytical column.[9]
-
HPLC Troubleshooting Guide
Caption: Logic tree for troubleshooting common HPLC issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Retention Time Drift | 1. Poor column equilibration.[6]2. Mobile phase composition changing.3. Fluctuation in column temperature. | 1. Increase equilibration time between runs.2. Prepare fresh mobile phase daily; ensure proper mixing if using an online mixer.3. Use a column oven for stable temperature control.[6] |
| Ghost Peaks | 1. Contamination in the injector or sample loop.2. Impurities in the mobile phase.3. Carryover from a previous injection. | 1. Flush the injector with a strong solvent.2. Use high-purity, HPLC-grade solvents.3. Run a blank gradient (injecting only mobile phase) to wash the system. |
| New Peak Appearing at Earlier Retention Time | Deprotection of the Boc group. | This is likely the de-protected 1,7-diazaspiro[4.5]decane. The Boc-protected starting material is more non-polar and has a longer retention time.[5] Confirm identity with LC-MS. If this is a degradation product, re-evaluate sample solution stability and mobile phase acidity. |
Section 3: NMR Spectroscopy for Structural Confirmation and Purity
¹H NMR spectroscopy is a powerful tool for both confirming the chemical structure and assessing purity, especially for identifying the presence of the Boc group.[10]
NMR FAQs
Q5: How can I use ¹H NMR to confirm the successful synthesis and purity of my compound?
A5: The ¹H NMR spectrum provides definitive structural information. For purity assessment, look for two key features:
-
The Boc Group Signal: The most diagnostic signal is a sharp, intense singlet at approximately 1.4-1.5 ppm, which should integrate to 9 protons.[10][11] The presence and correct integration of this peak confirm the Boc group is intact.
-
Absence of Impurity Signals: Compare the spectrum to known spectra of starting materials. The absence of signals corresponding to starting materials or the de-protected amine (which would have a different chemical shift for protons adjacent to the nitrogen) indicates high purity. For quantitative analysis (qNMR), a certified internal standard is used to determine the absolute purity.[12]
Q6: What are the expected characteristic signals in the ¹H NMR spectrum?
A6: Besides the Boc group, you should observe a series of multiplets in the aliphatic region (typically 1.5-3.5 ppm) corresponding to the protons on the spirocyclic rings. The exact chemical shifts and multiplicities will depend on the specific isomer and solvent used. The key is to ensure the integration of these regions matches the expected number of protons on the core structure.
Experimental Protocol: ¹H NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified compound.
-
Solvent Addition: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Chloroform-d (CDCl₃) is a common choice.[10]
-
Transfer: Using a pipette, transfer the solution to a clean, dry NMR tube.
-
Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (400 MHz or higher recommended for good resolution).
-
Processing: Process the spectrum (Fourier transform, phase correction, baseline correction). Calibrate the chemical shift using the residual solvent peak (e.g., 7.26 ppm for CDCl₃).[10]
-
Analysis: Integrate all signals and assign them to the molecular structure. Pay close attention to the integration of the Boc group's singlet relative to the spiro-diamine core protons.
Section 4: Other Key Analytical Techniques
Q7: When should I use Gas Chromatography-Mass Spectrometry (GC-MS)?
A7: GC-MS is best suited for analyzing volatile and thermally stable impurities that may be present in your sample but are difficult to detect by HPLC-UV (e.g., residual solvents like dichloromethane or triethylamine). The target compound itself has low volatility and may require derivatization to be analyzed by GC, making direct analysis challenging.
Q8: How do I assess the chiral purity of my compound?
A8: If the enantiomeric purity is a critical quality attribute, a specialized chiral separation technique is required.
-
Chiral HPLC: This is the most common method. It involves using a chiral stationary phase (CSP), often based on cyclodextrins or polysaccharide derivatives, that can differentially interact with the two enantiomers, leading to their separation.[13]
-
Chiral NMR: Using a chiral derivatizing agent or a chiral solvating agent can induce a chemical shift difference between the enantiomers, allowing for their quantification by NMR.[14][15] This method is excellent for determining the enantiomeric ratio.
References
- A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Alternatives. (n.d.). Benchchem.
- Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. (2012, July 6). ResearchGate.
- A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. (n.d.). Benchchem.
- Troubleshooting in HPLC: A Review. (n.d.). IJSDR.
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. (2025, May 23). PharmaCores.
- HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
-
Ihara, T., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 68(9), 868-878. Retrieved from [Link]
- HPLC Troubleshooting Guide. (n.d.). Crawford Scientific.
- Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. (2025, August 10). ResearchGate.
- Dong, M. W., & Huynh-Ba, K. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
- Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer. (n.d.). ResearchGate.
- Wenzel, T. J., & Chisholm, C. D. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210-214.
- Chiral Drug Analysis in Forensic Chemistry: An Overview. (n.d.). MDPI.
- Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. (n.d.). MDPI.
- BOC-Amino Acids. (n.d.). BOC Sciences.
Sources
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- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
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- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. ijsdr.org [ijsdr.org]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Diastereomers of Substituted 1,7-Diazaspiro[4.5]decanes
Welcome to the technical support center for resolving diastereomers of substituted 1,7-diazaspiro[4.5]decanes. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the unique challenges associated with the purification of these valuable spirocyclic scaffolds. The inherent structural rigidity and multiple stereocenters of these molecules often make the separation of diastereomers a non-trivial task. This document provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities, grounded in established scientific principles and field-proven methodologies.
Part 1: Troubleshooting Guide
This section addresses specific experimental hurdles in a question-and-answer format, providing not just solutions but the underlying rationale to empower your decision-making.
Q1: My diastereomers of a substituted 1,7-diazaspiro[4.5]decane are co-eluting or showing very poor separation (Rf difference < 0.1) on a standard silica gel column. What is my path forward?
This is the most common challenge, arising from the subtle differences in polarity and steric presentation between diastereomers. A systematic approach is required to amplify these small differences.
Underlying Cause: Diastereomers, while having distinct physical properties, can exhibit very similar polarity. Standard silica gel chromatography may not possess sufficient resolving power if the mobile phase and other conditions are not meticulously optimized.
Troubleshooting Strategy:
-
Systematic Mobile Phase Screening (TLC is your best friend): The power of the eluent system is paramount. Avoid using a solvent system with excessively high polarity, as this diminishes the differential interactions with the stationary phase.[1]
-
Start Non-Polar: Begin with a low-polarity mobile phase, such as 98:2 Hexane/Ethyl Acetate, and gradually increase the polarity.
-
Vary Solvent Systems: Test diverse solvent combinations. Sometimes, switching one component can dramatically alter selectivity. Consider systems like Dichloromethane/Methanol, Toluene/Acetone, or adding a small percentage (~1%) of an alcohol like isopropanol to sharpen bands.[2]
-
Employ Gradient Elution: For preparative column chromatography, a very shallow gradient, where the mobile phase polarity is increased slowly over a long volume, can effectively resolve compounds with similar retention factors.[1]
-
-
Optimize Column Parameters:
-
Increase Column Length: A longer column provides more theoretical plates, enhancing the opportunity for separation. Doubling the column length can significantly improve the resolution of closely eluting compounds.[1]
-
Use Finer Particle Size: Employing a stationary phase with a smaller particle size (e.g., 25-40 µm vs. 40-63 µm) increases the surface area and leads to better separation efficiency.[1] Be aware this will increase backpressure.
-
-
Adjust Flow Rate: A slower flow rate increases the residence time on the stationary phase, allowing for more equilibrium-exchange events, which can enhance separation.[1]
-
Consider Alternative Stationary Phases: If silica gel proves ineffective, other achiral stationary phases may offer different selectivity based on alternative interaction mechanisms (e.g., pi-pi interactions, hydrogen bonding).[3][4]
Protocol 1: Optimizing Flash Column Chromatography for Diastereomer Separation
-
TLC Method Development:
-
Spot the diastereomeric mixture on multiple TLC plates.
-
Develop the plates in chambers containing different solvent systems (e.g., Hexane/EtOAc, Hexane/DCM, DCM/MeOH, Toluene/EtOAc) at varying ratios.
-
Identify the solvent system that provides the largest separation (ΔRf) between the two diastereomer spots, even if it's small. The ideal Rf for the lower spot should be ~0.2-0.3 for good preparative loading.
-
-
Column Preparation:
-
Select a column with a high length-to-diameter ratio (>10:1).
-
Pack the column meticulously with fine silica gel (e.g., 230-400 mesh) as a slurry in the initial, low-polarity mobile phase to avoid air bubbles and channeling.[1]
-
-
Loading and Elution:
-
Adsorb the crude mixture onto a small amount of silica gel ("dry loading") for optimal band sharpness.
-
Begin elution with the mobile phase identified during TLC analysis.
-
If separation is still marginal, switch to a shallow gradient elution, slowly increasing the polar component of the mobile phase.
-
Collect small fractions and analyze them carefully by TLC or LC-MS.
-
Q2: I'm attempting resolution via fractional crystallization of diastereomeric salts, but I'm facing issues with co-crystallization, oiling out, or no crystal formation at all. How can I troubleshoot this?
Fractional crystallization is a powerful and scalable technique but relies heavily on finding the precise conditions that favor the crystallization of one diastereomeric salt over the other.[5]
Underlying Cause: The success of this method hinges on the significant difference in solubility between the two diastereomeric salts in a given solvent system. If the solubilities are too similar, co-crystallization occurs. If both are too soluble, no crystals form; if both are poorly soluble, they may precipitate as an amorphous solid or oil.
Troubleshooting Strategy:
-
Systematic Screening is Non-Negotiable: The choice of both the chiral resolving agent and the crystallization solvent is the most critical and often empirical part of the process.[5] A parallel screening approach is highly efficient.
-
Chiral Resolving Agent: Since 1,7-diazaspiro[4.5]decanes are basic, you must use a chiral acid. Test a variety of commercially available and structurally diverse resolving agents.
-
Solvent System: Screen a range of solvents with varying polarities (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, and mixtures with water).
-
-
Control Supersaturation: Crystallization requires a supersaturated solution. This can be achieved by:
-
Slow Cooling: Rapid cooling often leads to precipitation of both diastereomers. A slow, controlled cooling ramp is essential.
-
Slow Solvent Evaporation: Allowing the solvent to evaporate slowly from a loosely covered vial can gently induce crystallization.
-
Anti-Solvent Addition: Slowly adding a solvent in which the salts are insoluble (an "anti-solvent") to a solution of the salts can trigger crystallization.
-
-
Exploit Kinetic vs. Thermodynamic Control:
-
Kinetic Resolution: Sometimes, one diastereomer crystallizes much faster than the other. In such cases, filtering the crystals after a short period can yield material with high diastereomeric excess (d.e.).[6][7]
-
Thermodynamic Resolution: Allowing the system to equilibrate for a longer period (hours to days) may allow the less soluble, more stable salt to crystallize, potentially at the expense of yield.
-
Table 1: Common Chiral Resolving Agents for Basic Amines
| Resolving Agent | Acidity | Common Solvents for Crystallization |
|---|---|---|
| (+)- or (-)-Tartaric Acid | Strong Dicarboxylic Acid | Alcohols (MeOH, EtOH), Water/Alcohol mixtures |
| (+)- or (-)-Mandelic Acid | Monocarboxylic Acid | Isopropanol, Ethyl Acetate, Acetonitrile |
| (1R)- or (1S)-(-)-Camphor-10-sulfonic acid | Strong Sulfonic Acid | Alcohols, Acetonitrile |
| (+)- or (-)-Dibenzoyltartaric acid | Dicarboxylic Acid | Ethanol, Acetone, Ethyl Acetate |
| (S)-(+)-O-Acetyl-mandelic acid | Monocarboxylic Acid | Ethers, Hexanes/EtOAc mixtures |
Protocol 2: Parallel Screening for Diastereomeric Salt Crystallization
-
Setup: In an array of small vials (e.g., 24-well plate), dissolve a set amount of your racemic 1,7-diazaspiro[4.5]decane in a small volume of various test solvents.
-
Agent Addition: To each column of the plate, add a solution of a different chiral resolving agent (e.g., Tartaric acid in column 1, Mandelic acid in column 2, etc.), typically using 0.5 equivalents to target the less soluble salt.
-
Induce Crystallization:
-
Allow the plate to stand at room temperature for several hours.
-
If no crystals form, slowly cool the plate to 4 °C, then -20 °C.
-
If still no crystals, allow for slow evaporation over several days.
-
-
Analysis:
-
Isolate any crystalline material by filtration or decanting the supernatant.
-
Wash the crystals with a small amount of cold solvent.
-
Liberate the free base by treating the salt with a mild aqueous base (e.g., NaHCO₃) and extracting with an organic solvent (e.g., DCM).
-
Analyze the d.r. of the recovered amine by chiral HPLC or NMR to identify the most effective conditions.
-
Q3: My chiral HPLC/SFC analysis shows poor resolution (Rs < 1.5). How can I optimize the method to get baseline separation for accurate purity analysis?
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the gold standards for analyzing and purifying stereoisomers.[8] Optimization is key to achieving the necessary resolution.
Underlying Cause: Chiral recognition on a chiral stationary phase (CSP) is based on a combination of weak, transient interactions (e.g., hydrogen bonding, pi-pi stacking, steric hindrance). The mobile phase composition, temperature, and flow rate all modulate the strength and frequency of these interactions.
Troubleshooting Strategy:
-
Column Selection is Crucial: Polysaccharide-based CSPs are exceptionally effective for a wide range of compounds, including spirocyclic systems.[9][10]
-
Screen Primary Columns: Start with columns based on amylose and cellulose derivatives, such as Lux Amylose-2, Chiralcel OD, and Chiralcel OJ.[9] These often provide complementary selectivity.
-
Mode of Operation: Most separations on these columns are achieved in normal phase (Hexane/Alcohol) or polar organic mode (Acetonitrile/Alcohol).
-
-
Mobile Phase Optimization:
-
Modifier Choice: The alcohol modifier (e.g., Ethanol, Isopropanol) in the mobile phase is a critical parameter. Switching from isopropanol to ethanol, or vice-versa, can invert elution order or dramatically improve resolution.
-
Modifier Percentage: Vary the percentage of the alcohol modifier. Higher alcohol content generally reduces retention time but may also decrease selectivity.
-
Additives: For basic analytes like 1,7-diazaspiro[4.5]decanes, adding a small amount of a basic additive (e.g., 0.1% diethylamine or butylamine) can significantly improve peak shape and prevent tailing.
-
-
Temperature and Flow Rate:
-
Lower Temperature: Decreasing the column temperature often enhances the enantioselectivity of the CSP, leading to better resolution.[11]
-
Lower Flow Rate: Reducing the flow rate provides more time for the analytes to interact with the CSP, which can improve resolution, especially for difficult separations.[11]
-
Table 2: Starting Conditions for Chiral HPLC/SFC Screening
| Technique | Stationary Phase Type | Typical Mobile Phase | Key Optimization Parameters |
|---|---|---|---|
| HPLC (Normal Phase) | Polysaccharide (Amylose/Cellulose) | Hexane / Isopropanol (or Ethanol) | Alcohol type and percentage, basic additive |
| HPLC (Reversed Phase) | Protein-based, Cyclodextrin, or specific RP-Polysaccharide | Acetonitrile / Water (with buffer) | Organic modifier type, buffer pH |
| SFC | Polysaccharide, PFP, 2-Ethylpyridine | CO₂ / Methanol (or other alcohol) | Co-solvent type and percentage, basic additive |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between separating enantiomers and diastereomers? Diastereomers are stereoisomers that are not mirror images of each other. Consequently, they have different physical and chemical properties, including polarity, solubility, melting point, and NMR spectra.[12] This allows them to be separated by standard achiral techniques like silica gel chromatography or fractional crystallization. Enantiomers, being non-superimposable mirror images, have identical physical properties in an achiral environment and can only be separated using a chiral environment, such as a chiral stationary phase (chiral HPLC), a chiral resolving agent, or a chiral catalyst.
Q2: When should I choose fractional crystallization over preparative chromatography? The choice depends primarily on the scale of the separation.
-
Fractional Crystallization: Ideal for large-scale production (multi-gram to kilogram and beyond). While the development can be time-consuming, the process itself is often operationally simpler and more cost-effective at scale.[5]
-
Preparative Chromatography (HPLC/SFC): Best suited for small to medium scales (milligrams to tens of grams). Method development can be faster, and it provides high purity in a single operation, but it requires specialized equipment and can be expensive in terms of solvents and column costs for large quantities.[5]
Q3: How do I select the right chiral resolving agent for my 1,7-diazaspiro[4.5]decane derivative? Since the target molecule is a diamine (a base), you must use a chiral acid as the resolving agent.[13] The selection is largely empirical, but some guidelines can be followed:
-
Structural Match: Sometimes, resolving agents with rigid structures (like dibenzoyltartaric acid) work well with rigid targets.
-
pKa Match: A good match between the pKa of the base and the resolving acid can facilitate stable salt formation.
-
Screening: The most reliable method is to perform a parallel screen with a diverse set of common chiral acids, as outlined in Protocol 2.[5]
Q4: What are the best analytical techniques to confirm the purity and structure of my separated diastereomers? A combination of techniques is essential for unambiguous confirmation.[14]
-
NMR Spectroscopy: This is the most powerful tool for confirming the relative stereochemistry. Diastereomers will have distinct sets of signals in both ¹H and ¹³C NMR spectra.[15] 2D NMR techniques like NOESY can be used to determine through-space proximity of protons, helping to assign the relative configuration.
-
Chiral HPLC/SFC: This is the primary method for determining the diastereomeric purity (or diastereomeric excess, d.e.). An optimized method should show baseline separation of the two diastereomers.
-
X-ray Crystallography: If you can grow a suitable single crystal, this technique provides definitive proof of the relative and absolute stereochemistry.[16]
Q5: Can I use chemical derivatization to make the chromatographic separation of my diastereomers easier? Yes, this is an excellent strategy. If the diastereomers have very similar polarity, you can react one or both of the amine functionalities with an achiral reagent to create new derivatives (e.g., amides, sulfonamides, ureas). The resulting derivatized diastereomers may have significantly different polarities, conformational flexibilities, or abilities to interact with the stationary phase, making them much easier to separate on standard silica gel.[4][16] After separation, the protecting group can be cleaved to regenerate the desired pure diastereomers.
References
- Benchchem. (n.d.). Technical Support Center: Separation of Pinocampheol Diastereomers. Benchchem.
- Various Authors. (2008). Separation of diastereomers. Chromatography Forum.
- Various Authors. (2019). How to separate the diastereomer peak from main peak?. ResearchGate.
- Benchchem. (n.d.). Technical Support Center: Chromatographic Separation of 3-(Hydroxymethyl)cyclopentanol Diastereomers. Benchchem.
- Various Authors. (2024). Help with separation of diastereomers. Reddit.
- Aboul-Enein, H. Y., et al. (2018). Enantioseparation of Substituted 1, 3-Diazaspiro [4.5]Decan-4-Ones: HPLC Comparative Study on Different Polysaccharide Type Chiral Stationary Phases. Journal of Chromatographic Science, 56(2), 160-165.
- Aboul-Enein, H. Y., et al. (2018). Enantioseparation of Substituted 1, 3-Diazaspiro [4.5]Decan-4-Ones: HPLC Comparative Study on Different Polysaccharide Type Chiral Stationary Phases. Request PDF on ResearchGate.
- Baine, T., et al. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega.
- Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health.
- Wikipedia contributors. (n.d.). Chiral resolution. Wikipedia.
- Wikipedia contributors. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia.
- JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. JEOL Ltd.
- BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro.
- Ranasinghe, A., et al. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. SlideShare.
- Fogassy, E., et al. (2021). Possibilities of Exploiting Kinetic Control in the Continuous Fractional Crystallization of Diastereomeric Mixtures. MDPI.
- Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.
- Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia.
- Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Sigma-Aldrich.
- LibreTexts Chemistry. (2019). 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
- Fogassy, E., et al. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
Sources
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- 5. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
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- 9. Enantioseparation of Substituted 1, 3-Diazaspiro [4.5]Decan-4-Ones: HPLC Comparative Study on Different Polysaccharide Type Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
"X-ray crystal structure of Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate derivatives"
For researchers, medicinal chemists, and professionals in drug development, the diazaspiro[4.5]decane scaffold represents a versatile and valuable building block. Its rigid, three-dimensional structure provides a unique platform for the spatial presentation of functional groups, making it an attractive core for novel therapeutics. This guide offers an in-depth comparison of the structural features of diazaspiro[4.5]decane derivatives, with a particular focus on the implications of nitrogen placement and substitution on the overall molecular conformation. While the specific X-ray crystal structure of tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate remains elusive in publicly accessible databases, we can infer its likely structural characteristics by examining a closely related analogue with a known crystal structure: 3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione.
The Significance of the Diazaspiro[4.5]decane Core
The spirocyclic nature of the diazaspiro[4.5]decane system, where two rings share a single carbon atom, imparts a significant degree of conformational rigidity compared to more flexible aliphatic systems. This pre-organization can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The placement of the two nitrogen atoms within the decane framework gives rise to a variety of isomers (e.g., 1,7-, 1,3-, 2,7-, 2,8-), each with a unique spatial arrangement of hydrogen bond donors and acceptors, and points for further functionalization.
Comparative Structural Analysis: Insights from a Known Analogue
To understand the structural nuances of the diazaspiro[4.5]decane framework, we will delve into the experimentally determined crystal structure of a related compound, 3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione. This provides a solid, data-driven foundation for our comparative analysis.
Crystal Structure of 3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione: A Benchmark for Comparison
The X-ray crystal structure of 3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione reveals several key features of the 1,3-diazaspiro isomer. The cyclohexane ring adopts a stable chair conformation, which is the most common and lowest energy conformation for six-membered rings. The five-membered hydantoin ring is nearly planar. This arrangement provides a rigid scaffold with well-defined substituent orientations.
Below is a table summarizing the key crystallographic parameters for this analogue, which will serve as our primary reference for comparison.
| Crystallographic Parameter | Value | Source |
| Chemical Formula | C₁₅H₁₇ClN₂O₄S | |
| Crystal System | Monoclinic | |
| Space Group | P2₁/c | |
| Unit Cell Dimensions | a = 6.1722(4) Å, b = 17.4561(12) Å, c = 15.1355(9) Å, β = 94.460(5)° | |
| Key Bond Lengths | C-N (hydantoin ring): ~1.37-1.40 Å, C=O (hydantoin ring): ~1.21-1.23 Å | Inferred from typical values |
| Key Bond Angles | N-C-N (hydantoin ring): ~110-112°, C-N-C (hydantoin ring): ~110-112° | Inferred from typical values |
| Conformation | Cyclohexane ring: Chair; Hydantoin ring: Near Planar |
Extrapolating to this compound: A Structural Hypothesis
Based on the analysis of the 1,3-diazaspiro analogue and general principles of stereochemistry, we can propose a likely conformation for the target molecule, this compound.
The 1,7-isomer places one nitrogen in the five-membered pyrrolidine ring and the other in the six-membered piperidine ring. The spirocyclic junction remains a key determinant of the overall shape.
-
Cyclohexane Ring Conformation: Similar to the 1,3-isomer, the piperidine ring in the 1,7-isomer is expected to adopt a chair conformation to minimize steric strain.
-
Pyrrolidine Ring Conformation: The five-membered pyrrolidine ring will likely adopt an envelope or twist conformation, which are the two low-energy conformations for such rings.
-
Substituent Orientation: The bulky tert-butyl carbamate group on the piperidine nitrogen (N7) will have a strong preference for an equatorial position to avoid unfavorable 1,3-diaxial interactions. This will likely dictate the dominant chair conformation of the piperidine ring.
The following diagram illustrates the predicted low-energy conformation of this compound.
Caption: Predicted low-energy conformation of the title compound.
Experimental Protocols: Synthesis of a Diazaspiro[4.5]decane Core
The synthesis of diazaspiro[4.5]decanes can be achieved through various routes. A common approach involves the construction of the spirocyclic core via a key cyclization step. Below is a representative, generalized protocol for the synthesis of a diazaspiro[4.5]decane scaffold, which can be adapted for specific isomers and derivatives.
Step 1: Synthesis of the Spirocyclic Precursor
-
Reaction Setup: To a solution of a suitable piperidone derivative (e.g., N-Boc-4-piperidone) in a polar aprotic solvent such as methanol, add a source of cyanide (e.g., potassium cyanide) and an ammonium salt (e.g., ammonium chloride).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude amino nitrile precursor.
Step 2: Reductive Cyclization to form the Diazaspiro[4.5]decane Core
-
Reaction Setup: Dissolve the crude amino nitrile from the previous step in a suitable solvent such as ethanol or methanol.
-
Reduction: Add a reducing agent, for example, Raney nickel, and subject the mixture to a hydrogen atmosphere (typically 50 psi) in a hydrogenation apparatus.
-
Reaction Conditions: Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the desired diazaspiro[4.5]decane.
The following diagram illustrates the general synthetic workflow.
Caption: Generalized synthetic workflow for a diazaspiro[4.5]decane core.
Comparative Analysis of Diazaspiro[4.5]decane Isomers
The positioning of the nitrogen atoms within the spirocyclic framework significantly influences the molecule's properties.
-
1,3-Diazaspiro[4.5]decane: As seen in our reference crystal structure, this isomer often forms a hydantoin or related five-membered heterocyclic system. The two nitrogen atoms are part of the same ring, which can influence the electronics and hydrogen bonding capabilities of this portion of the molecule.
-
1,7-Diazaspiro[4.5]decane (Target Scaffold): With nitrogens in both the five- and six-membered rings, this isomer offers distinct opportunities for functionalization at two spatially separate locations. The relative orientation of these nitrogen atoms is dictated by the chair conformation of the piperidine ring and the puckering of the pyrrolidine ring.
-
2,7- and 2,8-Diazaspiro[4.5]decanes: These isomers also distribute the nitrogen atoms between the two rings, but with different connectivity to the spiro-carbon. These subtle changes can have a profound impact on the overall shape and the vectoral presentation of substituents, which is a critical consideration in structure-activity relationship (SAR) studies.
Conclusion and Future Directions
While the definitive X-ray crystal structure of this compound is not yet publicly available, a detailed analysis of a closely related 1,3-diazaspiro[4.5]decane derivative provides invaluable insights into the conformational preferences of this important scaffold. The cyclohexane ring's propensity for a chair conformation and the steric influence of substituents are key determinants of the overall molecular architecture.
For researchers working with this class of compounds, the presented structural hypothesis and synthetic protocols offer a solid starting point for design and experimental work. The quest for the crystal structure of the title compound and other 1,7-diazaspiro[4.5]decane derivatives is a worthy endeavor, as it would provide a more complete picture of the structural landscape of this versatile family of molecules and further enable their application in the development of novel therapeutics.
References
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Kashif, M. K., Rauf, M. K., Bolte, M., & Hameed, S. (2009). 3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione. Acta Crystallographica Section E: Crystallographic Communications, 65(8), o1869. [Link]
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PubChem Compound Summary for CID 23282891, tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate. National Center for Biotechnology Information. [Link]
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Li, L., Hu, Q., Zhou, P., Xie, H., Zhang, X., Zhang, H., Hu, Y., Yin, F., & Hu, Y. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356–5359. [Link]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of a Versatile Spirocycle
In modern medicinal chemistry, privileged scaffolds—molecular frameworks that can bind to multiple biological targets—are of immense value. The diazaspiro[4.5]decane core is one such scaffold, offering a rigid, three-dimensional structure that allows for precise orientation of functional groups in biological space. Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate (CAS 939793-21-2) is a critical building block in this class.[1][2][3] The strategic placement of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the other, making it an indispensable intermediate in the synthesis of complex drug candidates.[4]
Accurate and unambiguous structural confirmation of this intermediate is paramount to ensure the integrity of a synthetic route. Impurities or isomeric misassignments can lead to significant delays and resource expenditure. This guide provides an in-depth comparison of the key spectroscopic identifiers for this compound and its corresponding unprotected parent, 1,7-diazaspiro[4.5]decane, grounding the analysis in the fundamental principles of each technique.
The Spectroscopic Effect of Boc-Protection: A Comparative Overview
The primary role of the Boc group is to temporarily render the N7 nitrogen nucleophilicity inert, but its presence profoundly influences the molecule's spectroscopic signature.[5] By comparing the Boc-protected compound with the parent diamine, we can isolate these effects and build a robust analytical framework. The fundamental structural comparison is illustrated below.
Caption: Structural relationship between the target compound and its parent diamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Fingerprint of the Molecule
NMR spectroscopy provides the most detailed structural information, revealing the connectivity and chemical environment of each proton and carbon atom. For this analysis, deuterated chloroform (CDCl₃) is a common and appropriate solvent.
¹H NMR Spectroscopy
The asymmetry introduced by the single Boc group results in a complex but interpretable proton spectrum. The electron-withdrawing nature of the carbamate deshields adjacent protons, shifting them downfield.
-
Expert Interpretation: The most telling signals are the protons on the carbons alpha to the nitrogens. The CH₂ groups adjacent to the Boc-protected N7 will be shifted significantly downfield (expected around 3.4-3.6 ppm) compared to those adjacent to the unprotected N1 (expected around 2.8-3.0 ppm). The large tert-butyl group will present as a sharp singlet integrating to 9 protons around 1.47 ppm, a hallmark of any Boc-protected compound. The remaining aliphatic protons on the pyrrolidine and piperidine rings will appear as a series of complex multiplets in the 1.5-2.0 ppm region.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework and the presence of the carbamate functionality.
-
Expert Interpretation: The key diagnostic signals are those of the Boc group itself: the carbonyl carbon (C=O) appearing significantly downfield around 155 ppm, and the quaternary carbon of the t-butyl group around 80 ppm. The spirocyclic carbon, being a quaternary center, will show a relatively weak signal around 60-65 ppm. Similar to the ¹H spectrum, the carbons adjacent to the protected N7 will be shifted downfield relative to those next to the unprotected N1.
Comparative NMR Data Summary
| Signal Assignment | Expected ¹H Shift (δ, ppm) | Expected ¹³C Shift (δ, ppm) | Expected ¹H Shift (δ, ppm) | Expected ¹³C Shift (δ, ppm) |
| Boc-Protected (Target) | Boc-Protected (Target) | Unprotected (Alternative) | Unprotected (Alternative) | |
| t-Butyl (-C(CH₃)₃) | ~1.47 (s, 9H) | ~28.5 | N/A | N/A |
| t-Butyl Quaternary (C (CH₃)₃) | N/A | ~79.5 | N/A | N/A |
| Carbamate Carbonyl (C =O) | N/A | ~154.9 | N/A | N/A |
| CH₂ adjacent to N7 (Boc) | ~3.4-3.6 (m) | ~45-48 | ~2.7-2.9 (m) | ~48-50 |
| CH₂ adjacent to N1 (NH) | ~2.8-3.0 (m) | ~49-52 | ~2.7-2.9 (m) | ~48-50 |
| Spiro Carbon (C5) | N/A | ~60-65 | ~60-65 | ~60-65 |
| Other Ring CH₂ | ~1.5-2.0 (m) | ~30-40 | ~1.5-1.8 (m) | ~30-40 |
| NH | ~1.8 (br s, 1H) | N/A | ~1.7 (br s, 2H) | N/A |
Note: These are predicted values based on chemical principles and data from analogous structures. Actual experimental values may vary slightly.
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
While NMR provides the structural map, MS and IR provide rapid and essential confirmatory data.
Mass Spectrometry
Electrospray ionization (ESI) is the preferred method for this class of compounds, typically yielding the protonated molecular ion [M+H]⁺.
-
Trustworthiness: This technique serves as a primary validation of correct mass. The expected monoisotopic mass for the target compound, C₁₃H₂₄N₂O₂, is 240.18. Therefore, a high-resolution mass spectrometry (HRMS) analysis should yield an [M+H]⁺ peak at m/z 241.1911 ± 5 ppm. The unprotected diamine, C₈H₁₆N₂, would show its [M+H]⁺ peak at m/z 141.1386. This clear mass difference of 100.0525 amu is a definitive indicator of the Boc group's presence or absence.
Infrared Spectroscopy
IR spectroscopy is exceptionally useful for identifying key functional groups.
-
Expert Interpretation: The most prominent and diagnostic peak for the Boc-protected compound will be the strong carbonyl (C=O) stretch of the carbamate group, typically appearing between 1680-1700 cm⁻¹ . A medium, sharp peak around 3300-3400 cm⁻¹ corresponding to the N-H stretch of the secondary amine (N1) should also be visible. In stark contrast, the spectrum for the unprotected 1,7-diazaspiro[4.5]decane will completely lack the strong C=O absorption band and will instead show a more pronounced N-H stretching band in the 3250-3400 cm⁻¹ region, characteristic of its two secondary amine groups.
Experimental Protocols and Workflow
To ensure reproducibility and accuracy, standardized protocols must be followed. The general workflow for comprehensive analysis is depicted below.
Caption: A generalized workflow for the spectroscopic characterization of spirocyclic amines.
Protocol: NMR Sample Preparation and Acquisition
-
Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Dissolution: Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Homogenization: Cap the tube and gently vortex or invert until the sample is fully dissolved.
-
Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a spectrometer operating at a minimum of 400 MHz for ¹H.
-
Validation: Check for characteristic residual solvent peaks to ensure instrument and solvent quality.
Protocol: Mass Spectrometry (ESI-MS)
-
Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Dilution: Create a dilute solution (~10 µg/mL) in a 50:50 mixture of acetonitrile and water, often with 0.1% formic acid to promote protonation.
-
Infusion: Infuse the dilute solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition: Acquire the spectrum in positive ion mode, scanning a relevant m/z range (e.g., 100-500 amu).
Conclusion
The successful spectroscopic analysis of this compound hinges on a multi-technique approach where the data from each method corroborates the others. The definitive markers for this molecule are the ¹H and ¹³C NMR signals of the Boc group, the strong carbamate C=O stretch in the IR spectrum, and a molecular ion peak at m/z 241.1911 in high-resolution mass spectrometry. By comparing these features against the simpler spectral profile of the parent 1,7-diazaspiro[4.5]decane, researchers can confidently verify the identity and purity of this essential synthetic intermediate, ensuring the downstream success of their drug discovery programs.
References
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PubChem. (n.d.). 1,4-Diazaspiro[4.5]decane. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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Kalliakmani, P., et al. (2020). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Retrieved from [Link]
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A Comparative Guide to the Synthetic Routes of 1,7-Diazaspiro[4.5]decanes
For Researchers, Scientists, and Drug Development Professionals
The 1,7-diazaspiro[4.5]decane scaffold is a significant structural motif in medicinal chemistry, prized for its rigid, three-dimensional architecture that allows for precise spatial orientation of functional groups. This spirocyclic diamine is a key building block in the development of novel therapeutics, and its efficient synthesis is a critical aspect of drug discovery and development. This guide provides a comparative analysis of prominent synthetic routes to the 1,7-diazaspiro[4.5]decane core, evaluating them based on efficiency, stereocontrol, scalability, and overall practicality.
Introduction to the 1,7-Diazaspiro[4.5]decane Core
The unique topology of the 1,7-diazaspiro[4.5]decane system, featuring a pyrrolidine ring fused at a quaternary carbon to a piperidine ring, imparts conformational rigidity. This rigidity can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. Consequently, this scaffold is actively explored in the design of novel antagonists, agonists, and enzyme inhibitors. The choice of synthetic route to this valuable core structure can significantly impact the speed and efficiency of a drug discovery program.
Comparative Analysis of Synthetic Strategies
Several distinct strategies have been developed for the synthesis of 1,7-diazaspiro[4.5]decanes and their derivatives. This guide will focus on four primary approaches:
-
Multi-step Synthesis via Intramolecular Cyclization: A classical and versatile approach involving the sequential construction of the two heterocyclic rings.
-
Palladium-Catalyzed Domino Reaction: A modern and convergent approach for the rapid assembly of the spirocyclic core.
-
Diastereoselective Intramolecular Spirocyclization: An elegant method for the synthesis of functionalized and stereochemically defined derivatives.
-
Hypothetical Double Reductive Amination: A conceptually straightforward and potentially convergent route.
The following sections will delve into the mechanistic underpinnings, advantages, and limitations of each of these routes, supported by experimental data where available.
Route 1: Multi-step Synthesis via Intramolecular Cyclization
This classical approach typically involves the construction of a suitably functionalized piperidine precursor, followed by an intramolecular cyclization to form the pyrrolidine ring. A common strategy within this category is the use of a Dieckmann condensation.
Causality of Experimental Choices: The Dieckmann condensation is a reliable method for forming five- and six-membered rings through the intramolecular cyclization of a diester.[1][2][3][4] The choice of a strong base, such as sodium hydride or sodium ethoxide, is crucial to deprotonate the α-carbon of one of the ester groups, initiating the cyclization. The subsequent acidic workup is necessary to protonate the resulting β-keto ester enolate.
Workflow Diagram:
Caption: Multi-step synthesis via Dieckmann condensation.
Experimental Protocol (Representative):
-
Dieckmann Condensation: To a solution of N-benzyl-4,4-bis(ethoxycarbonyl)piperidine in dry toluene, add sodium hydride portion-wise at 0 °C. The mixture is then heated to reflux for several hours. After cooling, the reaction is quenched with a weak acid.
-
Hydrolysis and Decarboxylation: The resulting β-keto ester is hydrolyzed with aqueous acid and heated to effect decarboxylation, yielding a spiro-keto-lactam.
-
Reduction: The keto-lactam is then reduced with a strong reducing agent like lithium aluminum hydride in THF to afford the N-benzyl-1,7-diazaspiro[4.5]decane.
Route 2: Palladium-Catalyzed Domino Reaction
This modern approach allows for the rapid construction of the diazaspiro[4.5]decane skeleton in a single step from readily available starting materials. The reaction proceeds through a cascade of palladium-catalyzed transformations.
Causality of Experimental Choices: The use of a palladium catalyst, such as Pd(OAc)₂, in combination with a phosphine ligand is essential for the catalytic cycle, which typically involves oxidative addition, migratory insertion, and reductive elimination steps.[5] This domino reaction forms multiple carbon-carbon and carbon-nitrogen bonds in a highly regioselective manner.
Workflow Diagram:
Caption: Palladium-catalyzed one-step synthesis.
Experimental Protocol (Representative):
A mixture of the yne-en-yne substrate, an aryl halide, palladium(II) acetate, and triphenylphosphine in a suitable solvent is heated under an inert atmosphere. The product, a diazaspiro[4.5]decane with an exocyclic double bond, is then isolated and purified by chromatography.[5]
Route 3: Diastereoselective Intramolecular Spirocyclization
This strategy focuses on achieving high stereocontrol during the formation of the spirocyclic system, which is particularly important for the synthesis of chiral drug candidates. An example of this is the synthesis of 1,7-diazaspiro[4.5]decane-2,8-diones from chiral starting materials.
Causality of Experimental Choices: This route often employs chiral auxiliaries or catalysts to induce stereoselectivity. For instance, the use of a chiral N-tert-butanesulfinyl imine directs the stereochemical outcome of a key bond-forming step.[6] Subsequent cyclization steps then proceed with the established stereochemistry.
Workflow Diagram:
Caption: Diastereoselective synthesis of a dione precursor.
Experimental Protocol (Representative):
The synthesis begins with the reaction of a chiral N-tert-butanesulfinyl imine with ethyl 4-nitrobutanoate. The resulting nitro amine is then subjected to a conjugate addition with ethyl acrylate, followed by reduction of the nitro group which leads to the formation of the 1,7-diazaspiro[4.5]decane-2,8-dione in a highly stereoselective manner.[6] The dione can then be reduced to the parent diamine.
Route 4: Hypothetical Double Reductive Amination
A conceptually straightforward and convergent approach to the 1,7-diazaspiro[4.5]decane core would be a double reductive amination of a suitable spiro-dicarbonyl precursor. While specific examples for the 1,7-diazaspiro[4.5]decane are not readily found in the literature, this method is widely used for the synthesis of amines.[7][8][9][10]
Causality of Experimental Choices: Reductive amination involves the reaction of a carbonyl group with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine.[8] The choice of a selective reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, is critical to reduce the iminium ion intermediate preferentially over the starting carbonyl compound.[9]
Workflow Diagram:
Caption: Hypothetical double reductive amination route.
Experimental Protocol (Conceptual):
A solution of spiro[4.5]decane-1,7-dione and a source of ammonia (e.g., ammonium acetate) in a suitable solvent would be treated with a selective reducing agent like sodium cyanoborohydride at a controlled pH. The reaction would proceed through the formation of two imine intermediates, which are then reduced to the corresponding amines, forming the 1,7-diazaspiro[4.5]decane.
Comparative Data of Synthetic Routes
| Synthetic Route | Key Transformation | Number of Steps (from common precursors) | Overall Yield | Stereocontrol | Scalability |
| Multi-step via Intramolecular Cyclization | Dieckmann Condensation | 3-5 | Moderate | Possible with chiral precursors | Good |
| Palladium-Catalyzed Domino Reaction | Domino Cyclization | 1 | Good to Excellent | Limited (product is unsaturated) | Moderate |
| Diastereoselective Intramolecular Spirocyclization | Chiral Auxiliary Directed Cyclization | 3-4 | Good | Excellent | Moderate |
| Hypothetical Double Reductive Amination | Reductive Amination | 1 | Potentially Good | Achiral (unless chiral reagents are used) | Potentially Good |
Conclusion
The synthesis of the 1,7-diazaspiro[4.5]decane core can be approached through several distinct and effective strategies. The choice of the optimal route will depend on the specific requirements of the research program, including the need for stereocontrol, the desired scale of the synthesis, and the availability of starting materials.
-
The multi-step synthesis via intramolecular cyclization offers a robust and scalable approach, particularly when large quantities of the material are required.
-
The palladium-catalyzed domino reaction provides a rapid and elegant entry into the spirocyclic system, although it yields an unsaturated derivative that may require further functionalization.[5]
-
For applications where stereochemistry is paramount, the diastereoselective intramolecular spirocyclization is the method of choice, delivering enantiomerically enriched products.[6]
-
The hypothetical double reductive amination presents a potentially efficient and convergent route that warrants further investigation.
As the demand for novel therapeutics based on spirocyclic scaffolds continues to grow, the development of even more efficient and versatile synthetic methodologies for constructing the 1,7-diazaspiro[4.5]decane core will remain an active and important area of research.
References
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Li, L., Hu, Q., Zhou, P., Xie, H., Zhang, X., Zhang, H., Hu, Y., Yin, F., & Hu, Y. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356–5359. [Link]
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Choi, J. (2012). Application of the Dieckmann Condensation to Pyrrole Diesters. University Digital Conservancy. [Link]
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A Comparative Guide to Amine Protection: Unveiling the Strategic Advantages of the Boc Group
In the intricate field of organic synthesis, particularly within drug development and peptide chemistry, the selective masking of reactive functional groups is a cornerstone of success.[1] Amine groups, with their inherent nucleophilicity and basicity, often require temporary protection to prevent unwanted side reactions and guide the synthetic pathway toward the desired product.[2][3] Among the vast arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group has established itself as a versatile and indispensable tool.[4]
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of the Boc protecting group against other common alternatives. We will move beyond a simple list of features to explore the causality behind experimental choices, grounded in chemical principles and supported by practical data, to illustrate why the Boc group remains a strategic choice in modern synthesis.[5]
The Profile of a Workhorse: Understanding the Boc Group
The tert-butoxycarbonyl (Boc) group is a carbamate-based protecting group valued for its robustness and specific lability.[6] Its widespread use stems from a favorable balance of being easy to introduce, stable under a wide variety of reaction conditions, and straightforward to remove when desired.[2]
Mechanism of Action: Protection and Deprotection
The introduction of the Boc group is typically achieved by reacting an amine with di-tert-butyl dicarbonate (Boc)₂O, often in the presence of a base.[7][8] The amine's nucleophilic attack on one of the anhydride's carbonyl carbons forms a carbamate, effectively diminishing the amine's reactivity.[9][10] The byproducts, tert-butanol and carbon dioxide, are volatile and easily removed, simplifying purification.[9]
The key strategic advantage of the Boc group lies in its deprotection mechanism. It is highly labile under acidic conditions, most commonly using trifluoroacetic acid (TFA), while remaining stable to basic, nucleophilic, and reductive conditions.[9][11][12] The acid-catalyzed cleavage proceeds through the formation of a stable tert-butyl cation, which then decomposes into isobutene and a proton. The resulting carbamic acid intermediate readily decarboxylates to liberate the free amine.[2][7]
Caption: General workflow for the protection of an amine with (Boc)₂O and its subsequent acid-catalyzed deprotection.
Head-to-Head Comparison: Boc vs. The Alternatives
The choice of a protecting group is dictated by the overall synthetic strategy, particularly the need for orthogonality—the ability to selectively remove one protecting group in the presence of others.[13][14] The Boc group's acid lability places it in a distinct class compared to other widely used carbamates like Fmoc (base-labile) and Cbz (removed by hydrogenolysis).[5][9]
| Characteristic | Boc (tert-Butoxycarbonyl) | Fmoc (Fluorenylmethyloxycarbonyl) | Cbz (Carboxybenzyl) | Alloc (Allyloxycarbonyl) |
| Structure | (CH₃)₃C-O-CO- | Fm-CH₂-O-CO- | Ph-CH₂-O-CO- | CH₂=CH-CH₂-O-CO- |
| Lability | Acid-labile[11] | Base-labile[11] | Hydrogenolysis[5] | Pd(0)-catalyzed cleavage[15] |
| Deprotection Reagents | TFA, HCl[16] | Piperidine, DBU[11] | H₂, Pd/C[5] | Pd(PPh₃)₄, scavengers[15] |
| Key Byproducts | CO₂, isobutene (volatile)[15] | Dibenzofulvene (reactive)[17] | Toluene, CO₂[18] | Propene, CO₂ |
| Stability | Stable to base, nucleophiles, H₂/Pd[9] | Stable to acid, hydrogenolysis[15] | Stable to acid, most bases[18] | Stable to acid and base[15] |
| Primary Application | SPPS, solution-phase synthesis[][20] | SPPS (dominant)[20][] | Solution-phase synthesis[5] | Orthogonal protection schemes[15] |
Boc vs. Fmoc: The SPPS Dilemma
In modern Solid-Phase Peptide Synthesis (SPPS), the choice often comes down to Boc versus Fmoc chemistry. While the Fmoc strategy is now dominant due to its milder overall conditions, the Boc strategy retains significant advantages in specific scenarios.[20][22]
-
Synthesis of Hydrophobic or Aggregation-Prone Peptides: The repetitive acid treatment in Boc-SPPS protonates the N-terminus of the growing peptide chain. This positive charge helps to disrupt interchain hydrogen bonding and secondary structures (like β-sheets) that lead to aggregation, often resulting in higher crude purity and yields for difficult sequences.[][20][23]
-
Side Reactions: Fmoc deprotection generates dibenzofulvene, which can lead to unwanted side reactions if not effectively scavenged.[17] The byproducts of Boc deprotection are volatile and non-reactive, simplifying the process.[15]
-
Orthogonality: The acid-labile nature of Boc is perfectly orthogonal to the base-labile Fmoc group.[12][14] This allows for complex synthetic schemes, such as the protection of a lysine side chain with Fmoc within a Boc-based SPPS strategy, enabling site-specific modifications later on.[24]
Boc vs. Cbz: A Classic Rivalry
The Carboxybenzyl (Cbz or Z) group is a foundational protecting group, particularly in solution-phase synthesis.[5][6]
-
Cleavage Conditions: Cbz is removed by catalytic hydrogenolysis (e.g., H₂ over Pd/C).[5] This method is exceptionally clean and mild. However, it is incompatible with functional groups that are sensitive to reduction, such as alkenes, alkynes, and some sulfur-containing residues (e.g., methionine).[18] The Boc group's acid cleavage is compatible with these groups.
-
Orthogonality: Boc and Cbz groups are mutually orthogonal.[10] An amine can be deprotected from its Boc-carbamate with acid while a Cbz-protected amine in the same molecule remains untouched, and vice-versa with hydrogenolysis.[10][18] This orthogonality is a powerful tool in the synthesis of complex molecules.
Caption: Orthogonal deprotection strategy showing selective removal of Boc, Fmoc, and Cbz groups.
Field-Proven Insights: Experimental Protocols
Trustworthiness in synthesis relies on robust and reproducible protocols. Below are self-validating, step-by-step methodologies for the protection and deprotection of a primary amine using the Boc group.
Protocol 1: N-Boc Protection of an Amino Acid
This protocol describes the protection of L-Alanine as a model substrate.
Materials:
-
L-Alanine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Sodium hydroxide (NaOH) (2.1 eq)
-
Dioxane
-
Water
-
Ethyl acetate
-
1M HCl (aq)
-
Brine
Procedure:
-
Dissolve L-Alanine in a 1M NaOH aqueous solution (2.1 eq) in a round-bottom flask and cool the mixture to 0 °C in an ice bath.
-
In a separate beaker, dissolve (Boc)₂O (1.1 eq) in dioxane (approx. 2-3 volumes relative to water).
-
Add the (Boc)₂O solution dropwise to the stirring amino acid solution at 0 °C.
-
Remove the ice bath and allow the reaction to stir at room temperature overnight. The reaction mixture should become clear.
-
Monitor the reaction by TLC (Thin Layer Chromatography). The starting material (amino acid) will be visible with ninhydrin stain, while the Boc-protected product will not.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and carefully acidify with 1M HCl until the pH is ~2-3. A white precipitate should form.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc-L-Alanine, typically as a white solid.
Self-Validation: The expected outcome is a high yield (>90%) of the desired product. The structure and purity can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: N-Boc Deprotection
This protocol describes the removal of the Boc group from N-Boc-L-Alanine.
Materials:
-
N-Boc-L-Alanine (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
Procedure:
-
Dissolve the N-Boc-L-Alanine in DCM (e.g., 0.2 M concentration) in a round-bottom flask.
-
Add an equal volume of TFA to the solution (creating a 1:1 DCM/TFA mixture). Note: This should be done in a well-ventilated fume hood. Gas evolution (CO₂) will be observed.[4][8]
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material spot has completely disappeared.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The product will be the TFA salt of L-Alanine.
-
Add a sufficient amount of cold diethyl ether to the residue to precipitate the product as a solid.
-
Collect the solid by vacuum filtration, wash with additional cold diethyl ether, and dry under vacuum to yield the deprotected amino acid salt.
Self-Validation: The successful deprotection is confirmed by the disappearance of the tert-butyl signal (~1.4 ppm) in the ¹H NMR spectrum and a corresponding mass change in mass spectrometry analysis.
Conclusion: A Strategic Choice, Not Just an Alternative
While the landscape of amine protecting groups is diverse, the tert-butoxycarbonyl (Boc) group maintains a vital role due to its unique set of properties. Its key advantage lies in its robust stability to a wide range of reagents coupled with its clean and specific removal under acidic conditions.[2][15] This profile makes it not merely an alternative, but a strategic choice for complex syntheses requiring orthogonal protection schemes and for specific challenges like the synthesis of aggregation-prone peptides.[13][][23] The decision to employ the Boc group over Fmoc, Cbz, or other alternatives should be a calculated one, based on a thorough analysis of the overall synthetic route, the nature of the substrate, and the desired final product.
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A Comparative Guide to Acidic Reagents for Boc Deprotection: A Senior Application Scientist's Perspective
In the landscape of modern organic synthesis, particularly within pharmaceutical and peptide chemistry, the tert-butoxycarbonyl (Boc) group stands as a cornerstone for amine protection. Its widespread adoption is a testament to its robustness under a variety of reaction conditions and its predictable lability under acidic treatment. However, the very act of its removal—the deprotection step—is a critical juncture that can dictate the success of a synthetic route. The choice of acidic reagent is far from trivial, with implications for yield, purity, selectivity, and even the environmental footprint of the process.
This guide provides an in-depth, objective comparison of commonly employed acidic reagents for Boc deprotection, moving beyond a simple catalog of methods to offer insights into the causality behind experimental choices. It is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies.
The Mechanism: A Common Pathway with Divergent Consequences
The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established mechanism. The initial step involves the protonation of the carbamate's carbonyl oxygen by an acid, which weakens the tert-butyl-oxygen bond. This is followed by the departure of the stable tert-butyl cation and the formation of an unstable carbamic acid intermediate, which readily decarboxylates to yield the free amine and carbon dioxide.[1][2][3]
Caption: General mechanism of acid-catalyzed Boc deprotection.
While the core mechanism is consistent, the nature of the acid and the reaction conditions significantly influence the fate of the reactive tert-butyl cation and the overall outcome of the reaction.
Head-to-Head Comparison of Common Acidic Reagents
The selection of an appropriate acidic reagent is a balancing act between reactivity, selectivity, and practical considerations such as cost and safety. Here, we compare the performance of the most prevalent choices.
| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) | p-Toluenesulfonic Acid (pTSA) | Phosphoric Acid (H₃PO₄) | Lewis Acids (e.g., ZnBr₂, FeCl₃) |
| Typical Conditions | 20-50% in DCM, or neat | 4M in Dioxane or Ethyl Acetate | Stoichiometric or catalytic in various solvents | 85% aqueous solution | Stoichiometric or catalytic in aprotic solvents |
| Reaction Time | 30 min - 4 h | 1 - 12 h | 10 min - 4 h | 4 - 8 h | 0.5 - 72 h |
| Temperature | Room Temperature | Room Temperature | Room Temp. to 60°C | Room Temperature | Room Temperature |
| Typical Yield | High to quantitative | High to quantitative | High to quantitative | High | Variable, can be high |
| Advantages | Highly effective, volatile (easy removal) | Cost-effective, readily available, often crystalline salt | Solid, easy to handle, "greener" alternative to TFA | Mild, good for sensitive substrates, environmentally benign | High selectivity in some cases |
| Disadvantages | Corrosive, toxic, environmentally persistent (PFAS)[4][5][6][7] | Can be less selective, potential for chlorinated byproducts | Can require heating, may be slower than TFA | Slower reaction times | Can be slow, workup can be complex |
| Safety & Handling | Highly corrosive and volatile, requires careful handling[8] | Corrosive gas or solution | Solid, less volatile, easier to handle | Less corrosive than strong mineral acids | Varies with the specific Lewis acid |
Trifluoroacetic Acid (TFA): The Workhorse with Caveats
TFA is arguably the most common reagent for Boc deprotection, prized for its high efficiency and the volatility that simplifies its removal post-reaction.[9] It is typically used as a 20-50% solution in dichloromethane (DCM).[9] However, its aggressive nature can lead to side reactions, particularly the alkylation of sensitive residues like tryptophan, methionine, and tyrosine by the tert-butyl cation.[10][11] Furthermore, TFA is a per- and polyfluoroalkyl substance (PFAS), raising significant environmental and health concerns due to its persistence.[4][5][6][7]
Hydrochloric Acid (HCl): The Economical Alternative
Often used as a 4M solution in dioxane or ethyl acetate, HCl is a cost-effective and powerful reagent for Boc deprotection.[12] A key advantage is that the resulting amine hydrochloride salts are frequently crystalline, aiding in purification.[13] However, the use of ethereal solvents like dioxane with strong acids can lead to the formation of chlorinated byproducts.[14]
p-Toluenesulfonic Acid (pTSA): The Greener Solid Acid
As a solid, non-volatile, and biodegradable acid, pTSA presents a more environmentally friendly alternative to TFA.[15] It can be highly effective, sometimes affording quantitative yields in as little as 10 minutes under mechanochemical conditions.[16] Deprotection can also be achieved in solution, often with mild heating.
Phosphoric Acid (H₃PO₄): The Mild and Selective Option
Aqueous phosphoric acid (85%) has emerged as a mild and effective reagent for the deprotection of Boc groups, particularly for substrates bearing other acid-sensitive functionalities.[17][18][19] It demonstrates good selectivity and preserves stereochemical integrity.[20] The workup is also generally straightforward.
Lewis Acids: For Tailored Selectivity
Lewis acids such as zinc bromide (ZnBr₂) and iron(III) chloride (FeCl₃) offer an alternative deprotection pathway.[21] Their primary advantage lies in their potential for high selectivity in complex molecules with multiple protecting groups.[22] However, reaction times can be significantly longer, and the workup may be complicated by the presence of metal salts.[12][23]
Mitigating Side Reactions: The Critical Role of Scavengers
The electrophilic tert-butyl cation generated during deprotection is the primary culprit for a host of side reactions.[10] Nucleophilic residues within the substrate can be alkylated, leading to undesired byproducts. To circumvent this, "scavengers" are added to the reaction mixture to trap the tert-butyl cation.[10][24]
Caption: A simplified workflow for deciding on the use of scavengers.
Commonly used scavengers include:
-
Triisopropylsilane (TIS): A general and effective scavenger.
-
Thioanisole: Particularly useful for protecting methionine residues.[24]
-
Ethanedithiol (EDT): Often employed for cysteine-containing peptides.[24]
-
Water: Can also act as a scavenger.
For complex substrates, a "scavenger cocktail" is often employed. A common mixture is TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For particularly sensitive peptides, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be utilized.[11]
Experimental Protocols
The following are general, illustrative protocols. Researchers should always optimize conditions for their specific substrate.
Protocol 1: Boc Deprotection using TFA in DCM
-
Dissolve the Boc-protected amine (1.0 equiv) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to the desired concentration (e.g., 20-50% v/v).
-
If necessary, add an appropriate scavenger (e.g., triisopropylsilane, 1.1 equiv).
-
Stir the reaction at room temperature for 30 minutes to 4 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product can be purified by standard methods.
Protocol 2: Boc Deprotection using HCl in Dioxane
-
Suspend the Boc-protected amine (1.0 equiv) in a 4M solution of HCl in dioxane.
-
Stir the mixture at room temperature for 1 to 12 hours, monitoring the reaction progress.
-
Once the reaction is complete, evaporate the solvent under vacuum to yield the hydrochloride salt of the deprotected amine.[12]
Protocol 3: Boc Deprotection using Aqueous Phosphoric Acid
-
To a solution of the Boc-protected amine (1.0 equiv) in an appropriate solvent (e.g., THF, if needed for solubility), add 85% aqueous phosphoric acid.
-
Stir the reaction at room temperature for 4 to 8 hours.
-
Upon completion, neutralize the reaction with a suitable base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Conclusion: A Strategic Choice for Synthetic Success
The deprotection of the Boc group is a deceptively simple yet profoundly important step in organic synthesis. While strong acids like TFA and HCl remain effective and widely used, the modern synthetic chemist must consider factors beyond mere reactivity. The increasing emphasis on "green chemistry" and the need for high selectivity in complex molecules have brought milder reagents like pTSA and phosphoric acid to the forefront.
Ultimately, the optimal choice of acidic reagent is substrate-dependent. A thorough understanding of the stability of other functional groups in the molecule, coupled with the judicious use of scavengers, is paramount to achieving a high-yielding and clean deprotection. This guide serves as a foundation for making informed decisions, empowering researchers to navigate the nuances of Boc deprotection and advance their synthetic endeavors.
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Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Publishing. Available at: [Link]
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Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. Available at: [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated - Semantic Scholar. Available at: [Link]
-
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-
(PDF) Scope and Limitations of the Use of Methanesulfonic Acid (MSA) as a Green Acid for Global Deprotection in Solid‐Phase Peptide Synthesis - ResearchGate. Available at: [Link]
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TFA-free Peptide Synthesis | opnMe | Boehringer Ingelheim. Available at: [Link]
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opn2EXPERTS – Eco-friendly TFA-free solid-phase peptide synthesis - opnMe. Available at: [Link]
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Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of the t-Butoxycarbonyl Group | Request PDF - ResearchGate. Available at: [Link]
-
BOC deprotection - Hebei Boze Chemical Co.,Ltd. Available at: [Link]
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Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Available at: [Link]
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Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert -Butyl Carbamates, Esters, and Ethers | Request PDF - ResearchGate. Available at: [Link]
-
Peptide Global Deprotection/Scavenger-Induced Side Reactions | Request PDF. Available at: [Link]
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Solvent-Free Mechanochemical Deprotection of N-Boc Group - Scirp.org. Available at: [Link]
-
Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed. Available at: [Link]
-
The Use of P-Toluenesulfonic Acid for Removal of the N-T-Butoxy-Carbonyl Protecting Group in Solid Phase Peptide Synthesis | Semantic Scholar. Available at: [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. Available at: [Link]
-
A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)-catalysis - ResearchGate. Available at: [Link]
-
Peptide Global Deprotection/Scavenger-Induced Side Reactions | Semantic Scholar. Available at: [Link]
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A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii) - RSC Publishing. Available at: [Link]
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Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. Available at: [Link]
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Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed. Available at: [Link]
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl - The Royal Society of Chemistry. Available at: [Link]
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A Senior Application Scientist's Guide to Mild Conditions for Selective Boc Deprotection
Introduction: The Enduring Utility and Selective Removal of the Boc Protecting Group
In the landscape of synthetic organic chemistry, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone for amine protection. Its widespread adoption in pharmaceutical research and complex molecule synthesis is a testament to its robust stability against a wide array of nucleophilic and basic conditions, while remaining labile to acid-mediated cleavage.[1][2] This orthogonality is precisely what makes it invaluable. However, the very acid lability that defines its utility also presents a significant challenge: how does one selectively remove a Boc group in a molecule adorned with other acid-sensitive functionalities?
Traditional methods, often employing potent acids like trifluoroacetic acid (TFA) or concentrated hydrochloric acid (HCl), can be indiscriminately effective, leading to a cascade of unwanted side reactions or the cleavage of other protecting groups.[2][3] For drug development professionals and researchers working with delicate, multi-functionalized intermediates, such harsh conditions are frequently untenable.
This guide moves beyond the textbook TFA/DCM cocktail to provide a comparative analysis of field-proven, mild conditions for selective Boc deprotection. We will explore the mechanistic underpinnings of these methods, present supporting experimental data, and offer detailed protocols to empower you, the practicing scientist, to make informed decisions that preserve the integrity of your complex molecules.
The Mechanism: Understanding the Acid-Catalyzed Cleavage
At its core, the acid-catalyzed deprotection of a Boc group is a consistent, three-step process. Understanding this mechanism is critical for troubleshooting and for appreciating why milder acidic conditions can be effective.
-
Protonation: The process initiates with the protonation of the carbamate's carbonyl oxygen by an acid.[1][4]
-
Fragmentation: This protonation weakens the tert-butyl-oxygen bond, facilitating its cleavage to form a stable tert-butyl cation and a transient carbamic acid intermediate.[4][5]
-
Decarboxylation: The carbamic acid is inherently unstable and spontaneously decomposes, releasing carbon dioxide gas and the desired free amine.[1][5] The amine is then typically protonated by the acid in the medium, yielding an amine salt.
A potential and often overlooked side reaction is the alkylation of other nucleophilic sites on the substrate by the liberated tert-butyl cation.[6] This can be mitigated by using "scavengers" like anisole or thioanisole.[1][7]
Caption: General mechanism of acid-catalyzed Boc deprotection.
A Comparative Guide to Mild Deprotection Methodologies
The key to selectivity lies in modulating the acidity of the reaction medium or employing alternative catalytic systems. Below, we compare several effective approaches.
Taming the Proton: Milder Brønsted Acids
While strong acids are the default, several milder acidic systems offer excellent selectivity, particularly when other acid-labile groups are present.
-
Aqueous Phosphoric Acid (H₃PO₄): An environmentally benign and highly effective reagent for the selective deprotection of Boc groups in the presence of Cbz carbamates, benzyl esters, and even TBDMS ethers.[8] Its lower acidity compared to TFA or HCl allows for a wider window of selectivity.
-
Oxalyl Chloride in Methanol: This system generates HCl in situ in a controlled manner. It has proven effective for a diverse range of N-Boc protected amines, including those with acid-labile functionalities, often proceeding at room temperature with high yields.[2][9][10]
-
Deep Eutectic Solvents (DES): A novel green chemistry approach involves using Brønsted acidic deep eutectic solvents, such as a mixture of choline chloride and p-toluenesulfonic acid (PTSA). This DES acts as both the solvent and the catalyst, allowing for simple, high-yielding deprotection with an easy workup.[11]
The Solid-Phase Advantage: Heterogeneous Acid Catalysts
A significant drawback of using soluble acids is the often cumbersome aqueous workup required for their removal. Solid-supported acids elegantly circumvent this issue, allowing for product isolation by simple filtration.
-
Acidic Resins (e.g., Amberlyst 15): These sulfonic acid-functionalized polystyrene resins are effective catalysts. While early protocols required long reaction times at room temperature, their efficiency is dramatically enhanced with microwave heating, reducing deprotection times to mere minutes.[12]
-
Zeolites (e.g., H-BEA): These microporous aluminosilicates serve as excellent solid Brønsted acid catalysts, particularly in continuous flow reactors.[13] They can facilitate N-Boc deprotection at elevated temperatures (e.g., 140-150 °C) in solvents like THF or DMAc, conditions much milder than purely thermal methods.[13][14] The catalyst's moderate acid sites are less prone to poisoning by the amine product, ensuring sustained activity.[13][15]
Caption: Simplified workflow for Boc deprotection using a solid acid catalyst.
Lewis Acid Catalysis: An Orthogonal Approach
Lewis acids offer an alternative pathway by coordinating to the carbamate oxygen, which weakens the Boc group for cleavage.[16] This method can provide unique selectivity.
-
Iron(III) Chloride (FeCl₃): Provides a practical and catalytic method for selective deprotection.[17]
-
Aluminum Chloride (AlCl₃): Can mediate the selective cleavage of N-Boc groups in the presence of other protecting groups.[7][8]
-
Zinc Bromide (ZnBr₂): Has been reported to selectively cleave secondary N-Boc groups while leaving primary N-Boc groups intact, a valuable tool for complex polyamines.[18]
It is crucial to note that in the presence of protic solvents or even adventitious water, many Lewis acids can hydrolyze to generate protic acids, which may be the true catalytic species.[16]
Thermal Deprotection: The Catalyst-Free Option
For thermally stable molecules, simply heating the substrate can effect Boc deprotection without any added reagents.[19] This method is atom-economical and avoids acidic workups.
-
Continuous Flow Reactors: This technique is particularly well-suited for thermal deprotection, as it allows for precise temperature control and short residence times, minimizing degradation.[20][21] By carefully controlling the temperature, selective deprotection of an aryl N-Boc group in the presence of an alkyl N-Boc group has been demonstrated.[20][21]
-
Green Solvents: While sometimes performed neat, thermal deprotection can be conducted in high-boiling, greener solvents like water or trifluoroethanol.[22][23] Boiling water, for instance, can catalyze a neutral and selective N-Boc deprotection.[19][23]
Performance Comparison: A Data-Driven Overview
The choice of method is highly substrate-dependent. The following table summarizes experimental data for various mild deprotection conditions, offering a comparative snapshot of their performance.
| Substrate Type | Method | Reagent & Conditions | Yield (%) | Selectivity & Notes | Reference |
| Aromatic Amines | Mild Brønsted Acid | Oxalyl Chloride (3 eq.), MeOH, RT, 1-3h | 70-90% | Tolerates various functional groups (EWG, EDG). | [2][9] |
| Aromatic Amines | Solid-Phase Acid | H-BEA Zeolite, THF, 140°C (Flow) | High | Effective in continuous flow; avoids aqueous workup. | [13] |
| Aliphatic Amines | Solid-Phase Acid | Silica-supported Sulfonic Acid, DCM, 100°C, 10 min (Microwave) | Good to Excellent | Rapid deprotection with purification via catch-release. | [12] |
| Heterocyclic Amines | Mild Brønsted Acid | Oxalyl Chloride (3 eq.), MeOH, RT, 1-4h | >70% | Effective for diverse heterocyclic systems. | [9] |
| Amino Acid Esters | Mild Brønsted Acid | Aqueous Phosphoric Acid | High | Selective over Cbz, benzyl esters, TBDMS ethers. | [8] |
| Di-Boc Amines | Thermal (Flow) | Methanol, 230°C, 45 min (Flow) | 73-90% | Both Boc groups removed from tryptamine derivatives. | [21] |
| Aryl/Alkyl Di-Boc | Thermal (Flow) | Methanol, Temp. Gradient (Flow) | - | Selective deprotection of aryl N-Boc over alkyl N-Boc. | [20] |
Experimental Protocols
As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system. The following are detailed, robust methodologies derived from authoritative sources.
Protocol 4.1: General Procedure for Deprotection with Oxalyl Chloride in Methanol[2]
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the N-Boc protected substrate (1.0 eq., e.g., 50 mg) in methanol (e.g., 3 mL). Stir the solution at room temperature for 5 minutes.
-
Reagent Addition: Carefully add oxalyl chloride (3.0 eq.) dropwise to the stirring solution. Caution: An immediate exotherm and sputtering may be observed.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 1 to 4 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess reagent.
-
Purification: The resulting amine hydrochloride salt is often pure. If necessary, further purification can be achieved by recrystallization or flash column chromatography.
Protocol 4.2: Microwave-Assisted Deprotection Using Solid-Supported Sulfonic Acid[12]
-
Preparation: In a 2-5 mL microwave reaction vial, dissolve the N-Boc protected substrate (1.0 eq., e.g., 0.25 mmol) in dichloromethane (DCM, 2.5 mL). Add the solid-supported sulfonic acid (e.g., SCX-3, 1.5 eq.).
-
Reaction (Catch Step): Cap the vial and heat with stirring in a microwave reactor at 100°C for 10 minutes. The deprotected amine is now ionically bound to the solid support.
-
Purification: After cooling, filter the solid support and wash it thoroughly with DCM to remove any impurities.
-
Release Step: Transfer the washed solid support to a clean vial. Add a solution of base (e.g., ammonia in methanol) and heat at a low temperature (e.g., 60°C) for 1 minute to release the free amine.
-
Isolation: Filter off the solid support and concentrate the filtrate to yield the pure, deprotected amine.
Conclusion: A Logic for Method Selection
The selection of an appropriate mild Boc deprotection method is not arbitrary; it is a logic-driven decision based on the substrate's unique characteristics.
Caption: Decision logic for selecting a mild Boc deprotection method.
By moving beyond the harsh, conventional reagents, researchers can unlock new synthetic possibilities, preserving molecular complexity and improving overall efficiency. The methods detailed in this guide—from solid-supported catalysts that simplify purification to thermal conditions that offer unique selectivity—provide a robust and versatile toolkit for the modern synthetic chemist.
References
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George, N., Ofori, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
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George, N., Ofori, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
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Wu, Z., Miller, S. J., Scott, S. L., & Krska, S. W. (n.d.). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Green Chemistry. [Link]
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Lundin, R., & Ioannidis, P. (n.d.). Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids. Biotage. [Link]
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Semantic Scholar. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
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A Comparative Guide to the Structure-Activity Relationships of Diazaspiro[4.5]decane Derivatives as Modulators of Key Biological Targets
The diazaspiro[4.5]decane scaffold, a unique three-dimensional structure, has garnered significant attention in medicinal chemistry for its potential to yield potent and selective modulators of various biological targets. Its rigid framework allows for precise orientation of substituents in three-dimensional space, making it an attractive starting point for the design of novel therapeutics. While the 1,7-diazaspiro[4.5]decane isomer is a member of this structural class, the available research literature provides a more extensive exploration of other isomers, particularly the 1,3,8- and 2,8-diazaspiro[4.5]decane cores. This guide, therefore, presents a comparative analysis of the structure-activity relationships (SAR) of these prominent diazaspiro[4.5]decane derivatives, drawing upon experimental data to illuminate how subtle structural modifications influence their biological activity against key targets, including opioid receptors and protein kinases.
The Diazaspiro[4.5]decane Scaffold: A Privileged Framework
The diazaspiro[4.5]decane core consists of a five-membered and a six-membered nitrogen-containing ring sharing a single carbon atom. The arrangement of the nitrogen atoms within this framework significantly influences the molecule's overall shape, polarity, and hydrogen bonding capabilities, thereby dictating its interaction with biological macromolecules.
Caption: Core structures of diazaspiro[4.5]decane isomers.
Comparative SAR Analysis: Targeting Opioid Receptors
The opioid receptor system, comprising mu (µ), delta (δ), and kappa (κ) receptors, is a primary target for pain management. The development of selective opioid receptor modulators with improved side-effect profiles is a major goal in drug discovery. Derivatives of the 1,3,8-triazaspiro[4.5]decane scaffold have recently emerged as a novel chemotype of selective δ-opioid receptor (DOR) agonists.[1][2][3]
A high-throughput screening of a G-protein coupled receptor (GPCR)-focused chemical library identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as potent and selective DOR agonists.[1][2][3] The SAR studies revealed several key features:
-
The Spirocyclic Core: The 1,3,8-triazaspiro[4.5]decane-2,4-dione core is essential for activity.
-
Substitution at N8: The substituent on the N8 position of the piperidine ring plays a crucial role in potency and selectivity. A bulky, hydrophobic group is generally favored.
-
Substitution at N1: Modifications at the N1 position of the hydantoin ring can also modulate activity.
Table 1: SAR of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as DOR Agonists [1]
| Compound | R1 (N1-substituent) | R8 (N8-substituent) | DOR Binding Affinity (Ki, nM) | DOR Functional Activity (EC50, nM) |
| 1 | H | 4-chlorobenzyl | 18 ± 4 | 25 ± 6 |
| 2 | H | 3,4-dichlorobenzyl | 45 ± 10 | 60 ± 15 |
| 3 | H | 2-naphthylmethyl | 70 ± 18 | 95 ± 20 |
| 4 | Methyl | 4-chlorobenzyl | >1000 | >1000 |
The data clearly indicate that substitution at the N8 position with an aromatic moiety is critical for high affinity and potency. The 4-chlorobenzyl group in compound 1 provides the best profile among the analogs shown. Methylation at the N1 position, as in compound 4 , leads to a complete loss of activity, highlighting the importance of the N-H bond for interaction with the receptor.
Comparative SAR Analysis: Targeting Protein Kinases
The 2,8-diazaspiro[4.5]decan-1-one scaffold has been successfully utilized to develop potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation.[4] Virtual screening and subsequent optimization led to the discovery of a series of potent RIPK1 inhibitors.[4]
Key SAR insights for this class of compounds include:
-
The 2,8-Diazaspiro[4.5]decan-1-one Core: This specific isomeric scaffold provides the necessary geometry for fitting into the ATP-binding pocket of RIPK1.
-
Substitution at N8: A benzoyl group at the N8 position was identified as a crucial pharmacophore.
-
Substitution at N2: The substituent at the N2 position significantly impacts potency. Aromatic and heteroaromatic groups are well-tolerated, with their substitution pattern fine-tuning the inhibitory activity.
Table 2: SAR of 2,8-Diazaspiro[4.5]decan-1-one Derivatives as RIPK1 Inhibitors [4]
| Compound | R2 (N2-substituent) | R8 (N8-substituent) | RIPK1 IC50 (nM) |
| Hit Compound (8) | Benzyl | Benzoyl | ~1000 |
| 41 | 4-(trifluoromethoxy)benzyl | Benzoyl | 92 |
| 42 | 4-cyanobenzyl | Benzoyl | 150 |
| 43 | 3-fluorobenzyl | Benzoyl | 210 |
Starting from the initial hit compound with micromolar activity, structural optimization, particularly on the N2-substituent, led to the discovery of compound 41 with a potent IC50 of 92 nM.[4] This highlights the sensitivity of the RIPK1 binding pocket to the electronic and steric properties of the N2-substituent.
Caption: Key SAR points for diazaspiro[4.5]decane derivatives.
Experimental Protocol: Radioligand Binding Assay for Delta-Opioid Receptor
The following is a representative protocol for a radioligand binding assay to determine the affinity of test compounds for the δ-opioid receptor, based on methodologies described in the literature.[1]
Objective: To determine the binding affinity (Ki) of 1,3,8-triazaspiro[4.5]decane derivatives for the human δ-opioid receptor.
Materials:
-
Cell membranes from CHO-K1 cells stably expressing the human DOR.
-
[3H]-Naltrindole (specific activity ~50 Ci/mmol) as the radioligand.
-
Naloxone as the non-specific binding determinant.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Test compounds dissolved in DMSO.
-
96-well microplates.
-
Glass fiber filters (GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compounds in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the test compounds in the assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
Prepare a solution of [3H]-Naltrindole in the assay buffer at a final concentration of ~1 nM.
-
Prepare a solution of naloxone in the assay buffer at a final concentration of 10 µM for determining non-specific binding.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL of assay buffer + 50 µL of [3H]-Naltrindole solution + 100 µL of cell membrane suspension.
-
Non-specific Binding: 50 µL of naloxone solution + 50 µL of [3H]-Naltrindole solution + 100 µL of cell membrane suspension.
-
Compound Binding: 50 µL of test compound dilution + 50 µL of [3H]-Naltrindole solution + 100 µL of cell membrane suspension.
-
Each condition should be performed in triplicate.
-
-
Incubation:
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials.
-
Add 4 mL of scintillation cocktail to each vial.
-
Allow the vials to equilibrate for at least 4 hours.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand binding assay.
Conclusion
The diazaspiro[4.5]decane scaffold represents a versatile platform for the development of novel therapeutic agents. While SAR studies on the 1,7-diazaspiro[4.5]decane isomer are not extensively reported in the current literature, a comparative analysis of other isomers, such as the 1,3,8- and 2,8-diazaspiro[4.5]decanes, reveals their significant potential as modulators of important biological targets like opioid receptors and protein kinases. The rigid spirocyclic core, combined with the strategic placement of nitrogen atoms, provides a unique three-dimensional framework that can be functionalized to achieve high potency and selectivity. The SAR insights and experimental methodologies presented in this guide offer a valuable resource for researchers engaged in the design and development of next-generation therapeutics based on this privileged scaffold.
References
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Meqbil, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics, 389(3), 301-309. [Link][1][2][3]
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Wang, J., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669. [Link]
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Fujimoto, R. A., et al. (1989). Synthesis, Opioid Receptor Binding Profile, and Antinociceptive Activity of 1-azaspiro[4.5]decan-10-yl Amides. Journal of Medicinal Chemistry, 32(6), 1259-65. [Link]
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Penzo, E., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 61(16), 7131-7143. [Link]
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Li, L., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356-9. [Link]
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Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]
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Abd-El-Fattah, M. F., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. [Link]
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Porta, F., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link]
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Wichmann, J., et al. (1999). 8-acenaphthen-1-yl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one derivatives as orphanin FQ receptor agonists. Bioorganic & Medicinal Chemistry Letters, 9(16), 2343-8. [Link]
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Navigating the Analytical Maze: A Comparative Guide to LC-MS Analysis of Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate Reaction Products
In the landscape of modern drug discovery and development, the structural integrity and purity of synthetic intermediates are paramount. Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate, a valuable spirocyclic diamine scaffold used in the synthesis of novel therapeutic agents, is no exception.[1][2] The precise characterization of its reaction products is critical to ensure the desired molecular architecture and to identify any potential impurities that could impact downstream processes and, ultimately, patient safety. This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound and its reaction products, while also exploring viable alternative analytical techniques. Our focus is on providing actionable insights and robust experimental protocols to empower researchers in their analytical endeavors.
The Power of LC-MS: A Deep Dive into High-Resolution Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone analytical technique in pharmaceutical development for its exceptional sensitivity, selectivity, and versatility.[3][4] It combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it ideal for identifying and quantifying compounds in complex mixtures.[3]
The "Why" Behind LC-MS for Spirocyclic Amines
The choice of LC-MS for analyzing reactions involving this compound is underpinned by several key advantages:
-
Specificity in Complex Matrices: Reaction mixtures are often a cocktail of starting materials, reagents, desired products, and unforeseen byproducts. LC-MS can effectively separate these components chromatographically before subjecting them to mass analysis, providing clear, individual mass spectra for each.[4]
-
High Sensitivity: The ability to detect and quantify trace-level impurities is crucial. LC-MS, particularly with modern mass analyzers, offers detection limits in the nanogram to picogram range, ensuring that even minor reaction byproducts are not missed.[5]
-
Structural Elucidation: Tandem mass spectrometry (MS/MS) capabilities allow for the fragmentation of parent ions, providing valuable structural information that aids in the identification of unknown products and impurities.[6]
Deciphering the Mass Spectra: Expected Ionization and Fragmentation
The tert-butyl carbamate (Boc) protecting group in our target molecule exhibits characteristic fragmentation patterns in mass spectrometry.[6][7] Understanding these patterns is key to interpreting the resulting data.
-
Ionization: Due to the presence of basic nitrogen atoms, this compound and its amine-containing reaction products are readily protonated in positive ion electrospray ionization (ESI), forming [M+H]⁺ adducts.[8] Depending on the mobile phase composition, other adducts such as sodium ([M+Na]⁺) or potassium ([M+K]⁺) may also be observed.[9][10]
-
Fragmentation of the Boc Group: Upon collision-induced dissociation (CID) in MS/MS experiments, the Boc group is notoriously labile. The most common fragmentation pathways involve the neutral loss of isobutene (56 Da) or tert-butanol (74 Da).[6] Another characteristic fragment ion observed for Boc-protected amines is the tert-butyl cation at m/z 57.[11] The facile loss of the Boc group can sometimes make the molecular ion difficult to observe, but on-column H/D exchange techniques can be employed to confirm its presence.[12]
A Validated Workflow for LC-MS Analysis
A robust and reproducible analytical method is the bedrock of reliable data. The following is a detailed, step-by-step protocol for the LC-MS analysis of a hypothetical reaction mixture containing this compound. Method validation should be performed according to ICH guidelines to ensure accuracy, precision, specificity, and linearity.[13][14]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the reaction mixture.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture of water and organic solvent that is compatible with the mobile phase).
-
Vortex the sample until fully dissolved.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Perform serial dilutions as necessary to bring the concentration within the linear range of the instrument.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a good starting point for separating compounds of varying polarity.
-
Mobile Phase A: 0.1% formic acid in water. The addition of an acid aids in the protonation of the analytes for better ionization.[15]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient could be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Scan Range: m/z 100-1000 for full scan analysis.
-
MS/MS: For structural confirmation, perform targeted MS/MS on the [M+H]⁺ ions of interest. Use a collision energy ramp (e.g., 10-40 eV) to observe a range of fragment ions.
-
Figure 1: A generalized workflow for the LC-MS analysis of reaction products.
Beyond the Behemoth: Comparing LC-MS to Alternative Techniques
While LC-MS is a powerful tool, it is not always the only or most practical solution. The choice of analytical technique should be guided by the specific requirements of the analysis, available resources, and the properties of the analytes.[16][17]
| Feature | LC-MS | GC-MS | NMR Spectroscopy | Thin-Layer Chromatography (TLC) |
| Principle | Separation by liquid chromatography, detection by mass spectrometry. | Separation by gas chromatography, detection by mass spectrometry. | Nuclear magnetic resonance of atomic nuclei in a magnetic field. | Separation based on differential partitioning on a solid stationary phase. |
| Sensitivity | Very high (ng-pg). | High (pg-fg), but requires volatile or derivatized analytes. | Low (mg-µg). | Low (µg-ng). |
| Selectivity | Very high. | High. | High, provides detailed structural information. | Low to moderate. |
| Sample Throughput | Moderate. | Moderate. | Low. | High. |
| Volatility Requirement | Not required. | Required (or requires derivatization).[16][17] | Not required. | Not required. |
| Structural Information | Good (from MS/MS fragmentation). | Good (from fragmentation libraries). | Excellent (unambiguous structure elucidation). | Limited (Rf value). |
| Cost | High. | Moderate to high. | Very high. | Very low. |
| Key Advantage for Topic | Ideal for identifying and quantifying polar, non-volatile reaction products in complex mixtures. | Can be used if products are volatile or can be derivatized. | Excellent for definitive structure confirmation of isolated products. | Rapid, inexpensive reaction monitoring.[18] |
| Key Disadvantage for Topic | High initial and operational cost. | Derivatization can be complex and introduce artifacts.[16][17] | Low sensitivity, not suitable for trace analysis. | Poor resolution and quantification capabilities. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[16] For non-volatile compounds like this compound and many of its potential reaction products, a derivatization step to increase volatility would be necessary. This adds complexity and potential for side reactions.[17] However, for certain low molecular weight, nonpolar byproducts, GC-MS could be a viable option.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled detail for structural elucidation. For the unambiguous confirmation of a novel reaction product's structure, NMR is the gold standard. However, its relatively low sensitivity makes it unsuitable for detecting and identifying trace impurities in a reaction mixture without prior isolation.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and inexpensive technique that is invaluable for real-time reaction monitoring. It can quickly indicate the consumption of starting material and the formation of new products. However, it offers limited resolution and is not suitable for accurate quantification or definitive identification.
Figure 2: A decision tree for selecting the appropriate analytical technique.
Conclusion: An Integrated Approach for Comprehensive Analysis
References
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Reddit. (2023, June 11). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. [Link]
-
Gomes, N. G., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(9), 1035-1044. [Link]
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Covey, T. R., et al. (2015). Nonconventional Alternatives to LC–MS. LCGC International, 28(5), 266-275. [Link]
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ResearchGate. (2024, August 9). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. [Link]
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Indian Journal of Pharmaceutical Education and Research. (n.d.). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. [Link]
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Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. [Link]
-
National Institutes of Health. (2020, October 29). Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification. [Link]
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Agilent. (n.d.). RRLC an alternative method to speed up the LC-MS/MS analysis, without lost of separation efficiency. [Link]
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ACS Publications. (2015, March 13). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. [Link]
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ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]
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ResearchGate. (2020, June 1). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. [Link]
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PubChem. (n.d.). Tert-butyl 6,9-diazaspiro[4.5]decane-6-carboxylate. [Link]
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PubMed. (2023, August 9). Quantification and stability assessment of 7,9-di‑tert‑butyl‑1-oxaspiro(4,5)deca-6,9-diene-2,8‑dione leaching from cross-linked polyethylene pipes using gas and liquid chromatography. [Link]
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Advanced Chromatography Technologies Ltd. (n.d.). Alcohol Biomarkers by LC-MS/MS. [Link]
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Safety Operating Guide
Comprehensive Disposal and Safety Guide: Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate
This guide provides essential operational and safety protocols for the handling and disposal of tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate. As a key building block in modern drug discovery, its unique spirocyclic structure is valuable, but its chemical properties necessitate rigorous safety and disposal procedures. This document is designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations and environmental compliance.
Expert Insight: While a specific Safety Data Sheet (SDS) for this compound is not consistently available, a conservative and scientifically sound hazard assessment can be synthesized from the data of its close structural isomers and analogues. The procedures outlined below are based on this consolidated hazard profile, ensuring a high margin of safety.
Hazard Assessment and Personal Protection
Understanding the hazard profile is the cornerstone of safe handling. Based on data from structurally related diazaspiro compounds, this compound should be handled as a hazardous substance with the potential for irritation and acute toxicity.
Scientific Rationale: The presence of the amine functional groups and the specific carbamate moiety dictates its reactivity and toxicological profile. The hazard classifications for its isomers are remarkably consistent, pointing to a shared risk profile rooted in their common chemical architecture[1][2][3][4].
Table 1: Consolidated Hazard Profile and Required Personal Protective Equipment (PPE)
| Hazard Category | GHS Hazard Statement | Signal Word | GHS Pictogram | Required PPE & Engineering Controls |
| Skin Irritation | H315: Causes skin irritation[1][2][3] | Warning[1][3] | GHS07 (Exclamation Mark) | Gloves: Nitrile or neoprene gloves. Clothing: Standard lab coat. |
| Eye Irritation | H319: Causes serious eye irritation[1][2][3] | Warning[1][3] | GHS07 (Exclamation Mark) | Eyewear: Safety glasses with side shields or chemical goggles. |
| Respiratory Irritation | H335: May cause respiratory irritation[1][2][3] | Warning[1][3] | GHS07 (Exclamation Mark) | Ventilation: Always handle in a certified chemical fume hood. |
| Acute Oral Toxicity | H302: Harmful if swallowed[2][5][6] | Warning[1][3] | GHS07 (Exclamation Mark) | Hygiene: Do not eat, drink, or smoke in the lab. Wash hands thoroughly after handling[3]. |
Core Disposal Protocol: Waste Segregation and Collection
Proper disposal begins at the point of generation. The primary directive for this chemical is to dispose of it as hazardous waste through an approved waste disposal plant[1][3][7]. Never discharge it into drains or the environment[1][3][8][9].
Step-by-Step Waste Collection Procedure:
-
Designate a Waste Container:
-
Select a container made of a compatible material (e.g., High-Density Polyethylene - HDPE, or a glass bottle if the waste is in a non-corrosive solvent).
-
The container must be in good condition and have a secure, tight-fitting screw cap[10][11][12][13]. Open beakers or flasks are not acceptable waste containers[10].
-
Scientific Rationale: Using a compatible and sealable container prevents leakage and reactions between the waste and the container material. The cap minimizes the release of vapors, which may be respiratory irritants[1][3].
-
-
Label the Container:
-
Before adding any waste, affix a "HAZARDOUS WASTE" label.
-
Clearly list all contents by their full chemical name, including solvents. For example: "this compound in Dichloromethane".
-
Trustworthiness: Accurate labeling is a critical regulatory requirement and ensures that environmental health and safety (EHS) personnel can handle and dispose of the waste safely and correctly[11][12].
-
-
Segregate the Waste:
-
This compound is an amine derivative. Do NOT mix its waste stream with incompatible chemicals.
-
Specifically avoid mixing with:
-
Strong Acids: Can cause a vigorous, exothermic acid-base reaction.
-
Strong Oxidizing Agents: Can lead to a potentially violent redox reaction.
-
-
Expert Insight: Waste segregation is a fundamental principle of laboratory safety[10][12]. Incompatible materials mixed in a closed container can lead to pressure buildup, container failure, and release of toxic fumes.
-
-
Accumulate Waste Safely:
-
Keep the hazardous waste container closed at all times, except when adding waste[10][12][13].
-
Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation[12][13].
-
The SAA should have secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.
-
-
Arrange for Disposal:
Emergency Procedures: Spills and Exposure
Accidents require immediate and correct responses to mitigate harm.
Small-Scale Laboratory Spill Response:
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab.
-
Control & Contain: Ensure adequate ventilation (fume hood). Prevent the spill from spreading or entering drains[1][3][8].
-
Absorb: Use an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container[1][3][9].
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
First Aid Measures:
-
Skin Contact: Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing[1][3]. Seek medical attention if irritation persists[1][3].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open[1][3]. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][3].
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1][3].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[1][3].
Disposal Workflow: From Generation to Final Disposal
The following diagram outlines the logical workflow for the proper management and disposal of this compound waste.
Caption: Logical workflow for safe waste handling from point of generation to final disposal.
References
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Tert-Butyl 1-benzyl-1,7-diazaspiro[4.5]decane-7-carboxylate - AK Scientific, Inc.
-
tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate | C13H24N2O2 | CID 23282891 - PubChem
-
Tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate - AK Scientific, Inc.
-
2,7-DIAZASPIRO[4.5]DECANE-7-CARBOXYLIC ACID TERT-BUTYL ESTER - ChemBK
-
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | C12H22N2O2 | CID 23282935 - PubChem
-
tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate | 236406-39-6 - Sigma-Aldrich
-
tert-Butyl 1,7-diazaspiro(4.4)nonane-7-carboxylate | C12H22N2O2 - PubChem
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs - United Nations
-
Chemical Waste Guidelines - University of Minnesota Health, Safety & Risk Management
-
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-
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-
Safety Data Sheet - Fisher Scientific
-
Tert-butyl 6,9-diazaspiro[4.5]decane-6-carboxylate | C13H24N2O2 - PubChem
-
Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate | C13H24N2O2 - PubChem
-
Tert-butyl 1,7-diazaspiro[14][14]nonane-1-carboxylate - Safety Data Sheet - ChemicalBook
-
tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate | Drug Intermediate - MedChemExpress
-
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-
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-
tert-Butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate - ChemScene
-
MSDS of tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate - Autech
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
